HRO761
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C31H31ClF3N9O5 |
|---|---|
Molecular Weight |
702.1 g/mol |
IUPAC Name |
N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C31H31ClF3N9O5/c1-3-22-25(41-8-10-42(11-9-41)28(47)24-26(46)17(2)36-16-37-24)29(48)44-30(39-27(40-44)18-6-12-49-13-7-18)43(22)15-23(45)38-21-5-4-19(14-20(21)32)31(33,34)35/h4-6,14,16,46H,3,7-13,15H2,1-2H3,(H,38,45) |
InChI Key |
XKYVECRUZPCRQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=O)N2C(=NC(=N2)C3=CCOCC3)N1CC(=O)NC4=C(C=C(C=C4)C(F)(F)F)Cl)N5CCN(CC5)C(=O)C6=NC=NC(=C6O)C |
Origin of Product |
United States |
Foundational & Exploratory
HRO761: A Targeted Approach to Microsatellite Instability-High (MSI-H) Cancers Through Synthetic Lethality
An In-depth Technical Guide on the Mechanism of Action of HRO761
Executive Summary
This compound is a first-in-class, orally bioavailable, small molecule inhibitor of Werner syndrome RecQ helicase (WRN), a key enzyme involved in DNA repair. In cancers characterized by high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR), the inhibition of WRN by this compound induces synthetic lethality, leading to selective cancer cell death. This technical guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound in MSI-H cancers, detailing its molecular interactions, cellular consequences, and in vivo efficacy. The information presented is intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction: The Synthetic Lethal Relationship Between WRN and MSI-H
Microsatellite instability-high (MSI-H) is a molecular phenotype caused by a deficient DNA mismatch repair (dMMR) system. This deficiency leads to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. While the immune system can often recognize and eliminate these highly mutated cancer cells, a significant number of patients with MSI-H tumors do not respond to or develop resistance to immunotherapy, highlighting the need for alternative therapeutic strategies.
Genetic screens have identified a synthetic lethal relationship between the loss of MMR function and the inhibition of the WRN helicase. WRN is a member of the RecQ helicase family and plays a crucial role in maintaining genomic stability by resolving complex DNA structures that can arise during replication and repair. In MSI-H cancer cells, the absence of a functional MMR system leads to an increased reliance on WRN for survival. Inhibition of WRN in this context results in catastrophic DNA damage and subsequent cell death, while sparing healthy, MMR-proficient cells. This compound was developed to exploit this vulnerability.
Molecular Mechanism of Action: Allosteric Inhibition of WRN Helicase
This compound is a potent and selective allosteric inhibitor of the WRN helicase. It binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein. This binding event locks the enzyme in an inactive conformation, preventing the hydrolysis of ATP, which is essential for its helicase activity.
The key features of this compound's interaction with WRN are:
-
Allosteric Binding: this compound does not compete with ATP for the active site but rather binds to a distinct site, inducing a conformational change that inactivates the enzyme.
-
High Potency and Selectivity: this compound demonstrates a high affinity for WRN with a biochemical IC50 of approximately 100 nM in ATPase assays. It exhibits high selectivity for WRN over other RecQ helicases.
-
Conformational Locking: The binding of this compound stabilizes an inactive state of the WRN protein, effectively preventing its function in DNA metabolism.
Caption: Allosteric inhibition of WRN helicase by this compound.
Cellular Consequences of WRN Inhibition in MSI-H Cancer Cells
The pharmacological inhibition of WRN by this compound in MSI-H cancer cells recapitulates the phenotype observed with genetic suppression of WRN. This leads to a cascade of cellular events culminating in selective cell death.
Induction of DNA Damage
In the absence of functional WRN helicase activity, MSI-H cells are unable to resolve complex DNA structures that form during replication. This leads to replication fork collapse and the accumulation of DNA double-strand breaks. This increase in DNA damage is a key initiating event in the synthetic lethal mechanism.
Activation of the DNA Damage Response (DDR)
The accumulation of DNA damage triggers a robust activation of the DNA Damage Response (DDR) pathway. This is characterized by the phosphorylation and activation of key sensor and effector proteins, including ATM, CHK2, and p53. The activation of the DDR in response to this compound treatment is observed selectively in MSI-H cells.
WRN Protein Degradation
An interesting and important consequence of this compound treatment is the induction of WRN protein degradation, specifically in MSI-H cells. This degradation is dependent on the proteasome and is mediated by the DNA damage response. This drug-induced protein degradation further enhances the on-target effect of this compound.
Cell Cycle Arrest and Apoptosis
The sustained DNA damage and DDR activation ultimately lead to cell cycle arrest, primarily at the G2/M checkpoint, and the induction of apoptosis (programmed cell death). This anti-proliferative effect is potent and selective for MSI-H cancer cell lines, with minimal impact on microsatellite stable (MSS) cells. Notably, the cytotoxic effect of this compound is independent of the p53 tumor suppressor protein status, suggesting that it may be effective in a broad range of MSI-H tumors.
Caption: Cellular consequences of WRN inhibition by this compound.
Quantitative Preclinical Data
The preclinical development of this compound has generated a substantial amount of quantitative data supporting its potent and selective activity in MSI-H cancer models.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | MSI Status | Value | Reference |
| Biochemical IC50 | - | - | 100 nM | |
| GI50 (4-day assay) | SW48 | MSI-H | 40 nM | |
| GI50 (10-14 day assay) | Various MSI-H | MSI-H | 50 - 1,000 nM | |
| GI50 (10-14 day assay) | Various MSS | MSS | No effect |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Treatment | Outcome | Reference |
| Cell-Derived Xenograft (CDX) | Colorectal (SW48) | 20 mg/kg, oral, daily | Tumor stasis | |
| CDX | Colorectal (SW48) | >20 mg/kg, oral, daily | 75-90% tumor regression | |
| CDX and Patient-Derived Xenograft (PDX) | Various MSI-H | Oral, daily | ~70% disease control rate | |
| CDX and PDX | Various MSI-H | Oral, daily | 35% stable disease | |
| CDX and PDX | Various MSI-H | Oral, daily | 30% partial response | |
| CDX and PDX | Various MSI-H | Oral, daily | 9% complete response |
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound. For complete, detailed protocols, please refer to the primary publication by Ferretti et al., Nature 2024.
WRN Helicase ATPase Assay
Objective: To determine the biochemical potency of this compound in inhibiting the ATPase activity of purified WRN helicase.
Methodology:
-
Purified recombinant WRN helicase protein is incubated with a single-stranded DNA substrate in an assay buffer containing ATP.
-
This compound is added at various concentrations.
-
The reaction is allowed to proceed, and the amount of ADP generated from ATP hydrolysis is measured using a commercially available kit (e.g., ADP-Glo™).
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of the WRN ATPase activity.
Cell Viability (Clonogenic) Assay
Objective: To assess the long-term effect of this compound on the proliferative capacity of cancer cells.
Methodology:
-
MSI-H and MSS cancer cells are seeded at a low density in 6-well plates.
-
The cells are treated with a range of concentrations of this compound or vehicle control.
-
The cells are incubated for 10-14 days to allow for colony formation.
-
Colonies are fixed, stained with crystal violet, and counted.
-
The surviving fraction of cells at each drug concentration is calculated relative to the vehicle-treated control.
Western Blotting for DNA Damage and WRN Degradation
Objective: To detect changes in protein expression and phosphorylation status indicative of DNA damage response activation and WRN protein degradation.
Methodology:
-
MSI-H and MSS cells are treated with this compound for various times and at different concentrations.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., WRN, phospho-ATM, phospho-CHK2, γH2AX).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in mouse models of MSI-H cancer.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human MSI-H cancer cells (CDX model) or patient-derived tumor fragments (PDX model).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered orally, typically once daily, at various dose levels. The control group receives the vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., Western blotting, immunohistochemistry).
Clinical Development
This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) in patients with advanced solid tumors characterized by MSI-H or dMMR. The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound as a single agent and in combination with other anti-cancer therapies.
Conclusion
This compound represents a promising new targeted therapy for patients with MSI-H cancers. Its mechanism of action, based on the principle of synthetic lethality through the allosteric inhibition of WRN helicase, is supported by a robust body of preclinical evidence. The selective induction of DNA damage and apoptosis in MSI-H cancer cells, coupled with potent in vivo anti-tumor activity, provides a strong rationale for its ongoing clinical development. This technical guide summarizes the core scientific data that underpins the therapeutic potential of this compound in this patient population.
The Synthetic Lethality of HRO761: A Technical Guide for Researchers
An In-depth Examination of the First-in-Class WRN Inhibitor for Microsatellite Instable Cancers
This technical guide provides a comprehensive overview of the preclinical data and mechanism of action of HRO761, a pioneering, potent, and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN). This compound represents a novel therapeutic strategy based on the principle of synthetic lethality, specifically targeting cancer cells with microsatellite instability (MSI). This document is intended for researchers, scientists, and drug development professionals interested in the core science and therapeutic potential of WRN inhibition.
Core Concept: Synthetic Lethality of WRN Inhibition in MSI Cancers
Genetic screens have identified WRN as a synthetic lethal target in cancer cells characterized by microsatellite instability (MSI)[1][2][3]. MSI arises from a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations. While normal cells can compensate for the loss of WRN function, MSI cancer cells are critically dependent on WRN for survival.
This compound exploits this dependency. It is an allosteric inhibitor that binds to the interface of the D1 and D2 helicase domains of the WRN protein, locking it in an inactive conformation[1][3][4][5]. The pharmacological inhibition of WRN by this compound mimics the effects of genetic suppression of WRN, leading to the selective killing of MSI cancer cells, a phenomenon that is independent of the p53 tumor suppressor protein status[1][4][6]. This selective action spares microsatellite-stable (MSS) cells, offering a promising therapeutic window[7].
Quantitative Data Summary
The preclinical efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | MSI Status | Parameter | Value | Reference |
| ATPase Assay | - | - | Biochemical IC50 | 100 nM | [1][4] |
| ATPase Assay | - | - | IC50 | 88 nM | [8] |
| Proliferation Assay (4-day) | SW48 | MSI-H | GI50 | 40 nM | [1][4] |
| Clonogenic Assay (10-14 day) | Various MSI | MSI-H | GI50 | 50 - 1,000 nM | [1] |
| Proliferation Assay | SW48 | MSI-H | GI50 | 227 nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Treatment | Dosage | Outcome | Reference |
| SW48 Cell-Derived Xenograft (CDX) | This compound Monotherapy | 20 mg/kg (oral) | Tumor stasis | [4] |
| SW48 Cell-Derived Xenograft (CDX) | This compound Monotherapy | >20 mg/kg (oral) | 75%-90% tumor regression | [4] |
| MSI CDX and Patient-Derived Xenograft (PDX) Models | This compound Monotherapy | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [4] |
| Cell-Derived Xenograft (CDX) and Patient-Derived Xenograft (PDX) Models | This compound in combination with Irinotecan | Not specified | Robust and sustained tumor regression | [2] |
Signaling Pathways and Mechanism of Action
The inhibition of WRN by this compound in MSI cells triggers a cascade of events culminating in cell death. The process begins with the accumulation of DNA damage, which in turn activates the DNA Damage Response (DDR) pathway. A key consequence of this compound treatment in MSI cells is the degradation of the WRN protein itself, a phenomenon not observed in MSS cells[1][9]. While the p53 pathway is activated as part of the DDR, the cytotoxic effects of this compound are independent of p53 status[1][4][6].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
In Vitro WRN Helicase Inhibition Assay (Fluorescence-Based)
This assay quantifies the enzymatic activity of WRN helicase and the inhibitory potential of compounds like this compound.
-
Reagents and Materials : Recombinant human WRN protein, a forked DNA substrate with a 5' fluorophore and a 3' quencher, assay buffer, ATP, and a fluorescence plate reader are required.
-
Procedure :
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted inhibitor and recombinant WRN protein to a 96- or 384-well plate.
-
Initiate the helicase reaction by adding a mixture of the DNA substrate and ATP.
-
Measure the increase in fluorescence over time as the helicase unwinds the DNA, separating the fluorophore from the quencher.
-
-
Data Analysis : Calculate the rate of helicase activity for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Viability and Proliferation Assays
These assays determine the effect of this compound on the growth and survival of cancer cell lines.
-
Cell Seeding : Plate MSI and MSS cancer cell lines in 96- or 384-well plates at a density that allows for exponential growth throughout the assay period.
-
Compound Treatment : After allowing the cells to adhere overnight, treat them with a range of this compound concentrations.
-
Incubation : Incubate the cells for a specified period (e.g., 4 to 14 days, depending on the assay).
-
Measurement of Viability :
-
For proliferation assays (e.g., CellTiter-Glo) : Add the reagent that measures ATP content, which correlates with the number of viable cells, and read the luminescence.
-
For clonogenic assays : Fix and stain the cells to visualize colonies. Count the colonies to determine the surviving fraction.
-
-
Data Analysis : Calculate the GI50 (for proliferation assays) or the surviving fraction (for clonogenic assays) to assess the potency and efficacy of this compound.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 6. A high-throughput screen to identify novel small molecule inhibitors of the Werner Syndrome Helicase-Nuclease (WRN) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
HRO761: A Technical Guide to the Allosteric Inhibition of WRN Helicase for Microsatellite Instable Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers characterized by microsatellite instability (MSI), a frequent feature in colorectal, gastric, and endometrial tumors. HRO761, a first-in-class, orally bioavailable, allosteric inhibitor of WRN, has demonstrated significant preclinical anti-tumor activity in MSI-high (MSI-H) cancer models. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key cellular pathways and experimental workflows are visualized using diagrams.
Introduction
Microsatellite instability is a hallmark of deficient DNA mismatch repair (dMMR) and is observed in a significant portion of various cancers. While immune checkpoint inhibitors have shown efficacy in a subset of MSI-H tumors, there remains a substantial unmet medical need for patients who are refractory or develop resistance. The identification of WRN as a synthetic lethal target in MSI-H cancers has opened a new therapeutic avenue. This compound, developed by Novartis, is a potent and selective allosteric inhibitor of WRN helicase, currently in clinical development (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity.[1] This document serves as a comprehensive technical resource on the preclinical data and methodologies associated with this compound.
Mechanism of Action
This compound is an allosteric inhibitor that binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4][5] This binding event locks the WRN protein in an inactive conformation, thereby inhibiting its helicase activity.[1][2][3][4][5] In MSI-H cancer cells, which are dependent on WRN for survival, this inhibition leads to an accumulation of DNA double-strand breaks.[2] This triggers a DNA damage response (DDR), leading to cell cycle arrest, and ultimately, apoptosis.[2] Notably, this compound's anti-proliferative effects are independent of p53 status.[1][2][4] An intriguing aspect of this compound's mechanism is that it also induces the degradation of the WRN protein, specifically in MSI-H cells, further potentiating its anti-tumor effect.[1][4][5]
Quantitative Data
The preclinical data for this compound demonstrates its potency, selectivity, and in vivo efficacy. The following tables summarize the key quantitative findings.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Conditions | Reference |
| Biochemical IC50 (ATPase Assay) | 100 nM | Recombinant WRN protein | [2] |
| Cellular GI50 (4-day proliferation) | 40 nM | SW48 (MSI-H colorectal cancer) | [2] |
| Cellular GI50 (Clonogenic Assay) | 50 - 1,000 nM | Panel of MSI-H cancer cell lines | [4] |
| Effect on MSS Cells | No significant effect | Microsatellite stable (MSS) cell lines | [4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Treatment | Outcome | Reference |
| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg, oral | Tumor stasis | [2] |
| SW48 CDX | >20 mg/kg, oral | 75-90% tumor regression (up to 60 days) | [2] |
| Panel of MSI CDX and Patient-Derived Xenografts (PDX) | Not specified | ~70% Disease Control Rate (35% stable disease, 30% partial response, 9% complete response) | [2] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize this compound.
WRN Helicase ATPase Assay
This biochemical assay quantifies the enzymatic activity of WRN helicase by measuring its ATPase activity.
Protocol Details:
-
Reaction Setup : The assay is typically performed in a 96- or 384-well plate format. The reaction buffer generally consists of 50 mM Tris-HCl (pH 7.5-8.0), 2-5 mM MgCl₂, 1 mM DTT, and 0.01% Tween-20.
-
Compound Addition : this compound, dissolved in DMSO, is serially diluted and added to the wells.
-
Enzyme Addition : Recombinant human WRN protein (full-length or helicase domain) is added to the wells containing the inhibitor and incubated for 15-20 minutes at room temperature to allow for compound binding.
-
Reaction Initiation : The reaction is initiated by the addition of a mixture of ATP (e.g., 2 mM final concentration) and a forked DNA substrate.
-
Incubation : The reaction is incubated at 37°C for a defined period (e.g., 15-60 minutes).
-
Detection : The amount of ADP produced is measured using a detection kit, such as the Transcreener® ADP² Assay, which can be read on a standard plate reader.
-
Data Analysis : The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Proliferation and Viability Assays
These assays assess the effect of this compound on the growth and survival of cancer cells.
4.2.1. CellTiter-Glo® Viability Assay
This is a short-term assay (e.g., 4 days) that measures cell viability by quantifying ATP levels.
Protocol Details:
-
Cell Seeding : MSI-H and MSS cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment : Cells are treated with a serial dilution of this compound for 96 hours.
-
Lysis and ATP Measurement : The CellTiter-Glo® reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis : Luminescence is measured using a plate reader, and the GI50 values are calculated.
4.2.2. Clonogenic Survival Assay
This long-term assay (10-14 days) measures the ability of single cells to form colonies after treatment with an inhibitor.
Protocol Details:
-
Cell Seeding : A low number of cells are seeded in 6-well plates.
-
Compound Treatment : Cells are treated with this compound for the duration of the experiment.
-
Colony Formation : Plates are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting : Colonies are fixed and stained with crystal violet, and the number of colonies is counted.
-
Data Analysis : The surviving fraction is calculated and plotted against the drug concentration.
DNA Damage Response (DDR) Assays
These assays are used to confirm that this compound induces DNA damage and activates the DDR pathway.
4.3.1. γ-H2AX Immunofluorescence
This method visualizes DNA double-strand breaks by detecting the phosphorylated form of histone H2AX (γ-H2AX).
Protocol Details:
-
Cell Culture and Treatment : Cells are grown on coverslips and treated with this compound for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100.
-
Blocking : Non-specific antibody binding is blocked using a solution containing bovine serum albumin (BSA).
-
Antibody Incubation : Cells are incubated with a primary antibody specific for γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Imaging : Coverslips are mounted on slides, and the γ-H2AX foci are visualized and quantified using a fluorescence microscope.
4.3.2. Western Blotting for DDR Markers
This technique is used to detect the expression and phosphorylation status of key proteins in the DDR pathway.
Protocol Details:
-
Cell Lysis : Cells treated with this compound are lysed to extract total protein.
-
Protein Quantification : The protein concentration of the lysates is determined.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
-
Immunoblotting : The membrane is incubated with primary antibodies against DDR markers (e.g., pATM, pCHK2, γ-H2AX) and WRN, followed by horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
Protocol Details:
-
Tumor Implantation : MSI-H cancer cells (e.g., SW48) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.
-
Treatment : Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. This compound is administered orally, typically once or twice daily.
-
Tumor Growth Measurement : Tumor volume and mouse body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis : At the end of the study, tumors and blood samples can be collected to assess target engagement and downstream biomarker modulation (e.g., WRN levels, γ-H2AX).
-
Data Analysis : Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Conclusion
This compound is a promising, first-in-class allosteric inhibitor of WRN helicase with a clear mechanism of action and compelling preclinical efficacy in MSI-H cancer models. Its ability to selectively induce DNA damage and cell death in these tumors, coupled with its oral bioavailability, positions it as a potentially valuable therapeutic agent. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients with MSI-H solid tumors. The experimental protocols outlined in this guide provide a framework for the continued investigation of WRN inhibitors and their role in cancer therapy.
References
- 1. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
HRO761: A Targeted Approach to Cancers with Microsatellite Instability
A comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of the first-in-class WRN helicase inhibitor, HRO761, for the treatment of microsatellite instability-high (MSI-H) solid tumors.
Introduction
The Werner syndrome RecQ helicase (WRN) has been identified as a synthetic lethal target in cancer cells characterized by microsatellite instability (MSI).[1][2][3][4][5] This genetic vulnerability arises from the cancer cells' deficiency in mismatch repair (dMMR) mechanisms, making them reliant on WRN for survival. This compound is a potent, selective, and orally bioavailable allosteric inhibitor of WRN helicase, representing a promising new therapeutic strategy for patients with MSI-high (MSI-H) cancers.[1][2][4][5][6] This document provides a detailed technical overview of the discovery, development, and mechanism of action of this compound, along with a summary of its preclinical and clinical evaluation.
Discovery and Optimization
This compound was identified through an innovative high-throughput screening and lead optimization strategy.[1][3] The process involved iterative screening with a sensitive assay format, which led to the identification of a single validated hit.[2] Despite challenges related to high molecular weight, a lipophilic efficiency (LipE)-driven optimization and the use of computational assays to guide "chameleonic" transformations resulted in a molecule with high permeability, low lipophilicity, and low clearance.[2] This optimization yielded this compound, a compound with excellent pharmacokinetic profiles across preclinical species, despite a molecular weight exceeding 700 Da.[2]
Mechanism of Action
This compound functions as an allosteric inhibitor of the WRN helicase.[1][2][4][5][6] It binds to a novel, non-conserved pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][4] This binding event locks the WRN protein in an inactive conformation by inducing a 180-degree rotation of the D1 and D2 domains relative to the ATPγS-bound state.[1] This allosteric inhibition splits the ATP-binding site and displaces the Walker motif, resulting in mixed ATP competition.[1] The inhibition of WRN's helicase activity in MSI-H cancer cells leads to the accumulation of DNA damage, ultimately triggering cell death.[1][4][5][6] Notably, this effect is selective for MSI-H cells, with no impact observed in microsatellite-stable (MSS) cells.[1][4] Furthermore, this compound treatment leads to the degradation of the WRN protein specifically in MSI cells.[1][4][6] The anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[1][4][6]
Preclinical Evaluation
In Vitro Activity
This compound has demonstrated potent and selective activity against MSI-H cancer cell lines. The key in vitro activity parameters are summarized in the table below.
| Parameter | Value | Cell Line | Assay |
| Biochemical IC50 | 100 nM | - | ATPase Assay (at high ATP) |
| Biochemical IC50 | 50 nM | - | ATPase Assay |
| GI50 | 40 nM | SW48 | 4-day proliferation assay |
| GI50 Range | 50 - 1,000 nM | Various MSI-H cell lines | 10-14 day clonogenic assay |
Table 1: In Vitro Activity of this compound[1][7][8]
In Vivo Efficacy
Oral administration of this compound has shown significant dose-dependent anti-tumor activity in both cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of MSI-H cancers.[1][3][4][5][6]
| Model | Dose | Outcome |
| SW48 CDX | 20 mg/kg | Tumor stasis |
| SW48 CDX | Higher doses | 75%-90% tumor regression (sustained for up to 60 days) |
| MSI CDX and PDX Panel | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) |
Table 2: In Vivo Efficacy of this compound[7][9]
In vivo studies also confirmed that this compound treatment leads to a dose-dependent induction of DNA damage.[4][6] Furthermore, combination studies with irinotecan, a topoisomerase I inhibitor, have shown a synergistic effect, resulting in complete tumor regression in vivo and a more sustained response in MSI-H colorectal cancer cell lines.[1][9] The combination was well-tolerated with no observed changes in body weight.[1]
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with advanced unresectable or metastatic MSI-H or dMMR solid tumors, including colorectal cancer.[1][4][5][10][11] This is a first-in-human study for this compound.[10][11]
The study consists of several parts:
-
Dose Escalation: To determine the recommended dose of this compound as a single agent.[10][11][12]
-
Dose Optimization: To further refine the optimal dose.[10][11][12]
-
Combination Therapy: To evaluate this compound in combination with pembrolizumab (an anti-PD-1 antibody) or irinotecan.[10][11][12]
-
Dose Expansion: To further assess the efficacy of this compound alone or in combination in various MSI-H or dMMR cancers.[10][11][12]
The study is recruiting adult patients (18 years and older) who have progressed on or are intolerant to prior standard therapy.[10][13]
Experimental Protocols
WRN Helicase ATPase Assay
The biochemical potency of this compound was determined using an ATPase assay. The protocol involved incubating the recombinant WRN helicase protein with ATP and this compound at varying concentrations. The rate of ATP hydrolysis was measured to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A similar protocol was used to assess the selectivity of this compound against other RecQ family helicases.[1]
Cell Proliferation and Clonogenic Assays
The anti-proliferative effects of this compound were evaluated using both short-term (4-day) proliferation assays and long-term (10-14 day) clonogenic assays. For the proliferation assay, cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a defined period to calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.[1] The clonogenic assay assesses the ability of single cells to form colonies over a longer period, providing a measure of long-term cell survival.[1]
Immunoblotting
Immunoblotting was used to assess the levels of various proteins involved in the DNA damage response pathway and to confirm the degradation of the WRN protein following this compound treatment. Cells were treated with this compound for specified durations, after which cell lysates were prepared, proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against proteins of interest such as γH2AX (a marker of DNA double-strand breaks), p53, and WRN itself.[1][6]
Xenograft Models
The in vivo efficacy of this compound was evaluated in immunodeficient mice bearing tumors derived from either established MSI-H cancer cell lines (CDX models) or from patient tumors (PDX models). This compound was administered orally, and tumor growth was monitored over time.[1][4][5][6] Tumor volumes were measured regularly to assess the anti-tumor activity, and in some studies, tumor tissues were collected for pharmacodynamic analysis of DNA damage markers.[9]
Visualizations
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Caption: this compound drug discovery and development workflow.
Caption: Logical flow of the this compound Phase 1 clinical trial.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. genscript.com [genscript.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 8. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. novartis.com [novartis.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 13. mskcc.org [mskcc.org]
HRO761: A Targeted Approach to Exploiting DNA Damage Response Defects in dMMR Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Deficient mismatch repair (dMMR) or microsatellite instability-high (MSI-H) tumors represent a significant clinical challenge. While immune checkpoint inhibitors have shown promise, a substantial portion of patients either do not respond or develop resistance. The discovery of the synthetic lethal relationship between dMMR/MSI-H status and the Werner syndrome RecQ helicase (WRN) has opened a new avenue for targeted therapy. HRO761, a first-in-class, potent, and selective allosteric inhibitor of WRN, has emerged as a promising clinical candidate. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in the DNA damage response (DDR) in dMMR tumors, preclinical and early clinical data, and detailed experimental protocols for its evaluation.
Introduction: The Synthetic Lethality of WRN Inhibition in dMMR/MSI-H Cancers
Tumors with a deficient mismatch repair (dMMR) system are unable to correct errors that occur during DNA replication, leading to an accumulation of mutations, particularly in repetitive DNA sequences known as microsatellites. This results in a state of high microsatellite instability (MSI-H). While this high mutational burden can make these tumors susceptible to immunotherapy, there is a critical need for alternative therapeutic strategies.
Recent research has identified WRN helicase as a synthetic lethal target in dMMR/MSI-H cancers.[1][2][3][4] This means that while the loss of either MMR function or WRN function alone is tolerable for a cell, the simultaneous loss of both is catastrophic, leading to selective cancer cell death.[5] dMMR/MSI-H tumors are highly dependent on WRN to resolve DNA secondary structures and stalled replication forks that arise from the instability of microsatellite repeats.[3][4] Inhibition of WRN's helicase activity in these cells leads to the accumulation of unresolved DNA intermediates, resulting in DNA double-strand breaks, cell cycle arrest, and ultimately apoptosis.[6][7]
This compound is a novel, orally bioavailable small molecule that selectively inhibits the helicase activity of WRN.[1][6] This guide will delve into the core scientific principles behind this compound's targeted activity and its implications for the treatment of dMMR/MSI-H tumors.
Mechanism of Action of this compound
This compound functions as a potent and selective allosteric inhibitor of WRN helicase.[1][6] It binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][6] This binding event locks the WRN protein in an inactive conformation, preventing it from functioning in DNA repair.[1][6]
A key consequence of this compound-mediated WRN inhibition in dMMR/MSI-H cells is the induction of a DNA damage response (DDR).[6][8] This is characterized by the phosphorylation of histone H2AX (γH2AX), a sensitive marker of DNA double-strand breaks.[9] The accumulation of DNA damage triggers p53 activation and leads to cell cycle arrest and apoptosis.[6][8] Interestingly, the anti-proliferative effects of this compound are observed in both p53 wild-type and p53-mutated or null tumor cells, suggesting a p53-independent mechanism of cell death.[6][8]
Furthermore, treatment with this compound leads to the degradation of the WRN protein itself, specifically in MSI tumor cells.[6][8] This degradation is mediated by the proteasome and is dependent on the activation of the DDR.[9]
Signaling Pathways and Experimental Workflows
This compound-Induced DNA Damage Response Pathway in dMMR/MSI-H Tumor Cells
The following diagram illustrates the proposed signaling cascade initiated by this compound in dMMR/MSI-H tumor cells.
Caption: this compound-induced DNA damage response pathway in dMMR/MSI-H cells.
Experimental Workflow for Evaluating this compound Efficacy
The following diagram outlines a typical experimental workflow to assess the preclinical efficacy of this compound.
Caption: Preclinical evaluation workflow for the WRN inhibitor this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line/Conditions | Reference |
| Biochemical Assay | IC50 (ATPase) | 100 nM | High ATP (20-fold KM) | [6][7] |
| Cell Proliferation | GI50 | 40 nM | SW48 (dMMR) - 4-day assay | [6][7] |
| Clonogenic Assay | GI50 | 50-1,000 nM | Various MSI cancer cells | [6] |
| Target Engagement | PS50 | 10-100 nM | Various MSI and MSS cell lines | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Treatment Dose | Outcome | Reference |
| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg (oral) | Tumor stasis | [7] |
| SW48 CDX | Higher doses (oral) | 75%-90% tumor regression | [7] |
| MSI CDX and Patient-Derived Xenograft (PDX) Panel | Various doses (oral) | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [7][10] |
Experimental Protocols
WRN Helicase ATPase Assay
This assay measures the ATP hydrolysis activity of the WRN helicase and is used to determine the biochemical potency (IC50) of inhibitors like this compound.
-
Principle: The assay quantifies the amount of ADP produced by the WRN helicase-catalyzed hydrolysis of ATP. The amount of ADP is measured using a commercially available kit, such as the Transcreener® ADP² Assay, which generates a fluorescent signal inversely proportional to the ADP concentration.
-
Materials:
-
Recombinant human WRN helicase protein
-
This compound (or other test compounds)
-
Forked DNA substrate
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT, 0.01% BSA)
-
Transcreener® ADP² FP Assay Kit (or similar)
-
384-well, low-volume, black plates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the WRN helicase protein to all wells except the "no enzyme" control.
-
Initiate the reaction by adding a mixture of the forked DNA substrate and ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the Transcreener® ADP² Detection Mix containing the ADP Alexa633 Tracer and ADP² Antibody.
-
Incubate for an additional 60 minutes at room temperature.
-
Read the fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.[11][12]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[11]
-
Materials:
-
dMMR/MSI-H and pMMR/MSS cancer cell lines
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or vehicle control for the desired duration (e.g., 72-96 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
Clonogenic Survival Assay
This assay measures the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent like this compound, providing an assessment of long-term cell survival.[13][14][15]
-
Principle: Cells are treated with the drug, and then a known number of cells are plated and allowed to grow until they form visible colonies. The number of colonies formed is a measure of the surviving fraction of cells.
-
Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
Trypsin-EDTA
-
6-well or 10 cm cell culture plates
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
-
Procedure:
-
Treat cells in culture flasks with various concentrations of this compound for a specified period (e.g., 24 hours).
-
After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well or 10 cm plates.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the plates with PBS, fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.
-
Immunofluorescence Staining for γH2AX
This technique is used to visualize and quantify the formation of DNA double-strand breaks in cells treated with this compound.[16][17][18]
-
Principle: Following the induction of DNA double-strand breaks, histone H2AX is rapidly phosphorylated at serine 139, forming γH2AX. This modified histone accumulates at the sites of DNA damage, forming discrete nuclear foci that can be detected using a specific primary antibody against γH2AX and a fluorescently labeled secondary antibody.
-
Materials:
-
Cells grown on glass coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and treat with this compound for the desired time.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with Triton X-100 for 10-15 minutes.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the coverslips with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the coverslips with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.
-
Patient-Derived Xenograft (PDX) Model Studies
PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are valuable for assessing the in vivo efficacy of anti-cancer agents in a more clinically relevant setting.[10][19][20]
-
Principle: Fresh tumor tissue from patients with dMMR/MSI-H cancers is surgically implanted into immunodeficient mice (e.g., NSG mice). Once the tumors are established and have grown to a palpable size, the mice are treated with this compound, and the effect on tumor growth is monitored.
-
Procedure:
-
Obtain fresh tumor tissue from consenting patients with dMMR/MSI-H solid tumors under sterile conditions.
-
Implant small fragments of the tumor subcutaneously into the flank of immunodeficient mice.
-
Monitor the mice for tumor engraftment and growth.
-
Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound orally at the desired dose and schedule.
-
Measure tumor volume with calipers regularly (e.g., twice a week).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Analyze the tumor growth inhibition data to assess the in vivo efficacy of this compound.
-
Clinical Development
This compound is currently being evaluated in a Phase I/Ib clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with dMMR/MSI-H advanced solid tumors.[1][21][22] The trial is investigating this compound as a single agent and in combination with other anti-cancer therapies, such as pembrolizumab (an immune checkpoint inhibitor) and irinotecan (a chemotherapy agent).[22][23][24] Early results have shown a favorable safety profile and encouraging signs of durable anti-tumor activity.[21]
Conclusion and Future Directions
This compound represents a promising new targeted therapy for patients with dMMR/MSI-H cancers, a population with a significant unmet medical need. Its mechanism of action, which exploits the synthetic lethal relationship between WRN and dMMR, offers a highly selective approach to killing cancer cells while sparing normal tissues. The robust preclinical data, demonstrating potent in vitro and in vivo activity, has paved the way for its clinical development. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and its potential to become a new standard of care for this genetically defined subset of tumors. Future research will likely focus on identifying biomarkers of response and resistance to this compound, as well as exploring its efficacy in combination with other DNA damage response inhibitors and immunotherapies.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 7. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 8. researchgate.net [researchgate.net]
- 9. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Clonogenic Assay [en.bio-protocol.org]
- 14. Clonogenic cell survival assay [bio-protocol.org]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 21. m.youtube.com [m.youtube.com]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 24. novartis.com [novartis.com]
Unraveling the Molecular Embrace: A Technical Guide to the HRO761 Binding Site on the WRN Protein
For Immediate Release
BASEL, Switzerland, December 8, 2025 – In a significant advancement for precision oncology, the discovery and characterization of HRO761, a first-in-class, potent, and selective allosteric inhibitor of the Werner (WRN) syndrome helicase, has opened new therapeutic avenues for microsatellite instability-high (MSI-H) cancers. This technical guide provides an in-depth exploration of the binding site of this compound on the WRN protein, offering valuable insights for researchers, scientists, and drug development professionals.
This compound's innovative mechanism of action, which involves locking the WRN protein in an inactive conformation, is a result of its precise interaction with a novel allosteric pocket. This document summarizes the key structural and biochemical data, details the experimental methodologies used to elucidate this interaction, and provides visual representations of the binding mechanism and experimental workflows.
The Allosteric Binding Site of this compound on WRN
Structural and biochemical studies have revealed that this compound binds to a previously uncharacterized allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3][4][5][6][7][8][9][10] This binding event is crucial for its inhibitory function, as it stabilizes an inactive conformation of the helicase.
The binding of this compound induces a significant conformational change, characterized by a 180° rotation of the D1 and D2 domains relative to the ATPγS-bound state.[1] This rotation effectively disrupts the ATP-binding site, rendering the enzyme catalytically inactive.
The this compound-binding pocket is notably polar and enriched with arginine residues.[1] Key interactions are established with residues located in the flexible hinge region that connects the D1 and D2 domains. Specifically, the Thr728-Gly-Phe-Asp-Arg motif plays a critical role in anchoring the inhibitor.[1] The extensive network of polar interactions between this compound and the WRN protein underscores the high affinity and selectivity of this inhibitor.[1]
Quantitative Analysis of this compound-WRN Interaction
The interaction between this compound and the WRN protein has been quantified through a series of biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay | Reference |
| Biochemical IC50 | 100 nM | ATPase Assay (at high ATP) | [1] |
| IC50 | 50 nM | RecQ DNA helicase WRN | [7] |
| IC50 | 220 nM | ATPase Activity | [11] |
Table 1: Biochemical Potency of this compound
| Cell Line Type | Parameter | Value Range | Assay | Reference |
| MSI Cancer Cells | GI50 | 50 - 1,000 nM | 10-14 day clonogenic assay | [1] |
| SW48 (MSI) | GI50 | 40 nM | 4-day proliferation assay | [1] |
| SW48 (MSI) | GI50 | 50 nM | Proliferation Assay | [12] |
| DLD1 WRN-KO | GI50 | >10 μM | Proliferation Assay | [12] |
| MSI and MSS Cell Lines | PS50 | 10 - 100 nM | Target Engagement (WRN protein stabilization) | [1] |
| HCT116-C727A | PS50 | 0.7 µM | Target Engagement (WRN protein stabilization) | [1] |
| RKO-C727S | PS50 | 8.8 µM | Target Engagement (WRN protein stabilization) | [1] |
Table 2: Cellular Activity and Target Engagement of this compound
Experimental Protocols
The determination of the this compound binding site and its characterization involved a multi-faceted approach, combining structural biology, biochemistry, and cell biology.
Structural Determination: X-ray Crystallography
The precise location of the this compound binding site was determined by solving the crystal structure of the this compound in complex with the core helicase domain of the WRN protein (comprising the D1 and D2 domains).[1]
Methodology Overview:
-
Protein Expression and Purification: The core helicase domain of human WRN was expressed and purified to homogeneity.
-
Complex Formation: The purified WRN helicase domain was incubated with a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization: The this compound-WRN complex was subjected to extensive crystallization screening to obtain diffraction-quality crystals.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure was solved and refined to high resolution.
Biochemical Assays
A suite of biochemical assays was employed to quantify the inhibitory activity of this compound and to elucidate its mechanism of action.
ATPase Activity Assay: This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of the WRN helicase. The assay was performed using a DNA double-strand substrate and the ADP Hunter Plus assay kit.[11] The biochemical IC50 of this compound was determined to be 100 nM at a high ATP concentration.[1]
DNA Unwinding Assay: This assay directly measures the helicase activity of WRN by monitoring the separation of a double-stranded DNA substrate. A fluorescently labeled DNA substrate was used, where the fluorescence is quenched when the DNA is in a double-stranded form and increases upon unwinding.[13]
Mass Spectrometry Binding Assay: A direct binding assay using UHPLC/MS/MS was developed to characterize the binding of this compound to the WRN protein.[11] This assay was used to determine binding affinity and to investigate the competitive nature of the interaction with respect to ATP.[11]
Cellular Assays
Cell-based assays were crucial to demonstrate the on-target activity of this compound and its selective anti-proliferative effects in MSI cancer cells.
Target Engagement Assay: This assay measured the binding of this compound to the WRN protein in cell lysates by quantifying the stabilization of the protein upon drug binding. Half-maximal protein stabilization (PS50) values were determined to be in the range of 10–100 nM in various cell lines.[1]
Clonogenic and Proliferation Assays: These assays were used to assess the long-term impact of this compound on the viability of cancer cells. This compound demonstrated potent and selective inhibition of cell growth in MSI cancer cell lines, with GI50 values ranging from 50 to 1,000 nM.[1]
Visualizing the Molecular Interactions and Workflows
To further clarify the binding mechanism and the experimental approaches, the following diagrams have been generated.
Caption: Allosteric inhibition of WRN by this compound.
Caption: Experimental workflow for this compound characterization.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]
- 6. genscript.com [genscript.com]
- 7. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 8. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - OAK Open Access Archive [oak.novartis.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Comprehensive WRN Target Capabilities: Proteins, Assays, and In Vivo Resistance Model - Application Notes - ICE Bioscience [en.ice-biosci.com]
Preclinical Profile of HRO761: A Novel WRN Inhibitor for Microsatellite Instability-High Colorectal Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data for HRO761, a first-in-class, selective, and orally bioavailable small molecule inhibitor of Werner syndrome RecQ helicase (WRN). The data presented herein demonstrates the potent and selective anti-tumor activity of this compound in microsatellite instability-high (MSI-H) colorectal cancer (CRC) models, establishing a strong rationale for its clinical development.
Executive Summary
This compound is an allosteric inhibitor of WRN that locks the protein in an inactive conformation.[1][2] This inhibition is synthetically lethal in cancer cells with high microsatellite instability (MSI-H), a phenotype caused by deficient DNA mismatch repair (dMMR). Preclinical studies have shown that this compound selectively induces DNA damage and inhibits tumor cell growth in MSI-H cancer cells, both in vitro and in vivo, with minimal effects on microsatellite stable (MSS) cells.[2][3] These findings have led to the initiation of a Phase 1 clinical trial to evaluate the safety and efficacy of this compound in patients with MSI-H solid tumors, including colorectal cancer.[1][2]
Quantitative In Vitro Activity
This compound demonstrates potent and selective inhibition of WRN helicase activity and cancer cell proliferation in MSI-H models. The following tables summarize the key quantitative data from in vitro assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Cell Line | Value | Reference |
| Biochemical Assay | IC50 (ATPase activity) | - | 100 nM | [4] |
| Cell Proliferation | GI50 (4-day assay) | SW48 (MSI-H CRC) | 40 nM | [3][4] |
| Cell Proliferation | GI50 | HCT116 (MSI-H CRC) | Comparable to SW48 | [1] |
| Cell Proliferation | GI50 | SW620 (MSS CRC) | >67-fold higher than SW48 | [1] |
Table 2: Comparative GI50 Values of WRN Inhibitors in Colorectal Cancer Cell Lines
| Compound | SW48 (MSI-H) GI50 (µM) | HCT116 (MSI-H) GI50 (µM) | SW620 (MSS) GI50 (µM) | Reference |
| This compound | 0.227 | Not explicitly stated, but comparable to SW48 | >15 | [1] |
| KWR-095 | 0.193 | Comparable to this compound | >13 | [1] |
| KWR-137 | ~0.454 | Comparable to this compound | Not explicitly stated | [1] |
In Vivo Efficacy in Colorectal Cancer Xenograft Models
Oral administration of this compound has demonstrated significant, dose-dependent anti-tumor activity in MSI-H colorectal cancer xenograft models.
Table 3: Summary of this compound In Vivo Efficacy in MSI-H Colorectal Cancer Models
| Model | Treatment | Outcome | Reference |
| SW48 Cell-Derived Xenograft (CDX) | 20 mg/kg, oral, daily | Tumor stasis | [4] |
| SW48 CDX | >20 mg/kg, oral, daily for up to 60 days | 75-90% tumor regression | [4] |
| SW48 CDX | Highest dose (unspecified) | Sustained tumor regression for 2 months, followed by slow relapse | [5] |
| Panel of MSI CDX and Patient-Derived Xenograft (PDX) models | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [4] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound.
WRN Helicase ATPase Assay
The biochemical potency of this compound was determined by measuring its ability to inhibit the ATPase activity of the WRN protein. This assay typically involves incubating the purified WRN enzyme with ATP and a suitable DNA substrate in the presence of varying concentrations of the inhibitor. The rate of ATP hydrolysis is then measured, often using a colorimetric or fluorescent method to detect the production of ADP or inorganic phosphate. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.[4]
Cell Proliferation and Clonogenic Assays
The anti-proliferative effects of this compound on cancer cell lines were assessed using cell viability and clonogenic assays.
-
Cell Viability Assays (e.g., GI50 determination): MSI-H and MSS colorectal cancer cell lines were seeded in multi-well plates and treated with a range of this compound concentrations for a specified duration (e.g., 4 days). Cell viability was then measured using a metabolic indicator dye (e.g., resazurin or tetrazolium salts) or by direct cell counting. The GI50 value, the concentration of the compound that causes a 50% reduction in cell growth, was calculated from the dose-response curves.[3]
-
Clonogenic Assays: To assess long-term effects on cell survival and proliferation, cells were treated with this compound for a defined period, after which the drug was removed, and the cells were allowed to grow for 10-14 days to form colonies. The colonies were then stained and counted. This assay provides insight into the cytostatic versus cytotoxic effects of the compound.[3]
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in mouse xenograft models.
-
Cell-Derived Xenograft (CDX) Models: MSI-H and MSS colorectal cancer cells (e.g., SW48, SW620) were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups. This compound was administered orally at various doses and schedules. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.[1][4]
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from colorectal cancer patients were implanted into immunocompromised mice. These models are considered more representative of human tumor biology. The study design for PDX models was similar to that of CDX models.[4]
Pharmacodynamic (PD) Marker Analysis
To confirm the mechanism of action in vivo, tumor tissues from treated animals were collected for pharmacodynamic analysis. This included Western blotting to assess the levels of proteins involved in the DNA damage response pathway, such as phosphorylated ATM (pATM), phosphorylated CHK2 (pCHK2), and p53.[5]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in MSI-H Cancer Cells
This compound's synthetic lethality in MSI-H cancer cells is mediated through the induction of DNA damage. The following diagram illustrates the proposed signaling pathway.
This compound inhibits WRN, leading to DSBs and DDR activation in MSI-H cells.
Preclinical Evaluation Workflow for this compound
The following diagram outlines the general workflow for the preclinical assessment of this compound.
A streamlined workflow for the preclinical assessment of this compound.
Conclusion
The preclinical data for this compound strongly support its development as a targeted therapy for MSI-H colorectal cancer. Its potent and selective inhibition of WRN helicase leads to synthetic lethality in this genetically defined patient population. The robust in vivo efficacy, coupled with a clear mechanism of action, provides a solid foundation for the ongoing clinical investigation of this compound as a promising new treatment option for patients with MSI-H tumors.
References
- 1. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 2. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. discovery.researcher.life [discovery.researcher.life]
HRO761: A Targeted Approach to Microsatellite Instable Tumors Through Synthetic Lethality
An In-depth Technical Guide on the Preclinical Anti-tumor Activity of a First-in-Class WRN Helicase Inhibitor
This technical guide provides a comprehensive overview of the preclinical data on HRO761, a novel, potent, and selective allosteric inhibitor of Werner syndrome (WRN) helicase. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and anti-tumor effects of this compound, particularly in the context of microsatellite instable (MSI) cancers.
Executive Summary
This compound is a clinical-stage, orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of MSI cancers.[1][2][3][4][5] By inhibiting the helicase function of WRN, this compound exploits a synthetic lethal relationship in cancer cells with deficient DNA mismatch repair (dMMR) systems. This targeted approach leads to DNA damage, cell cycle arrest, and ultimately, apoptosis in MSI tumor cells, while sparing microsatellite-stable (MSS) cells.[1][2][3][4][5] The preclinical data strongly support the ongoing clinical development of this compound as a promising therapeutic agent for patients with MSI-high (MSI-H) or dMMR solid tumors.[1][3][4]
Mechanism of Action: Allosteric Inhibition of WRN Helicase
This compound functions as a potent and selective allosteric inhibitor of the WRN helicase.[1][2][3][4][5] It binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][3] This binding event locks the enzyme in an inactive conformation, thereby preventing its essential role in DNA replication and repair.[1][3] The resulting inhibition of WRN's helicase activity in MSI cells, which are already deficient in DNA mismatch repair, leads to the accumulation of unresolved DNA replication intermediates and subsequent DNA damage.[1][2][3][4] This cascade of events triggers a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.[2] A key aspect of this compound's mechanism is its ability to induce the degradation of the WRN protein specifically in MSI cells, further enhancing its anti-tumor effect.[1][2][3][4] This effect is independent of the p53 tumor suppressor protein status of the cancer cells.[1][2][3][4]
References
- 1. Clonogenic Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]
The Cellular Impact of HRO761: A Technical Guide to its Mechanism and Pathways
For Researchers, Scientists, and Drug Development Professionals
HRO761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN). It has emerged as a promising therapeutic agent targeting cancers with microsatellite instability (MSI), a condition where the machinery for DNA mismatch repair (dMMR) is deficient. This guide provides an in-depth look at the cellular pathways affected by this compound treatment, summarizing key quantitative data and outlining the experimental protocols used to elucidate its mechanism of action.
Core Mechanism: Synthetic Lethality in MSI Cancers
This compound operates on the principle of synthetic lethality. In healthy cells, the loss of one DNA repair pathway can be compensated for by others. However, MSI cancer cells are deficient in the mismatch repair pathway, making them uniquely dependent on other DNA repair mechanisms, including the one involving WRN helicase. By inhibiting WRN, this compound selectively induces catastrophic DNA damage and cell death in these cancer cells, while largely sparing healthy, microsatellite-stable (MSS) cells.[1][2][3]
The molecular interaction is highly specific. This compound binds to a non-conserved, allosteric site at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][4][5][6][7] This binding event locks the enzyme in an inactive conformation, preventing it from performing its crucial functions in DNA replication and repair.[1][2][4][5][6][7]
Key Cellular Pathways Disrupted by this compound
Treatment with this compound triggers a cascade of cellular events, primarily centered around the DNA Damage Response (DDR). The inhibition of WRN's helicase activity leads to the accumulation of unresolved DNA structures, which are recognized by the cell as DNA damage.
DNA Damage Response (DDR) Activation
Pharmacological inhibition of WRN by this compound recapitulates the effects of genetic suppression of WRN, leading to significant DNA damage.[1][2][4][7] This damage is marked by the phosphorylation of histone H2A.X (γH2AX), a key indicator of DNA double-strand breaks.[8] The cellular response involves the activation of major DDR kinases:
-
ATM and CHK2: A rapid, dose-dependent activation of Ataxia Telangiectasia Mutated (ATM) and its downstream effector, Checkpoint Kinase 2 (CHK2), is observed within hours of this compound treatment.[4]
-
ATR Activation: A modest but reproducible activation of the Ataxia Telangiectasia and Rad3-related (ATR) pathway is also seen.[4]
p53 Pathway Activation
The induced DNA damage subsequently activates the p53 signaling pathway.[4] This leads to the modulation of multiple p53-target genes, including CDKN1A (encoding p21), MDM2, BTG2, and GDF15.[4] Interestingly, while the p53 pathway is activated, the anti-proliferative and cytotoxic effects of this compound are independent of the p53 status of the tumor cells, showing efficacy in p53 wild-type, null, and mutated cell lines.[1][4][7]
Cell Cycle Arrest
A potent G2 phase cell cycle arrest is a direct consequence of the activated DDR pathway.[4] The cell halts progression into mitosis to allow time for DNA repair, a process mediated by the p53/p21 axis and other checkpoint controls.
WRN Protein Degradation
A unique consequence of this compound treatment in MSI cells is the degradation of the WRN protein itself.[1][2][4][7] This degradation is proteasome-mediated and occurs subsequent to the initial DNA damage response, typically observed starting around 8 hours and becoming more pronounced after 24 hours of treatment.[4] This effect is not seen in MSS cells.[1][2][4] Research suggests this process involves the trapping of the inhibited WRN protein on chromatin, followed by ubiquitination and degradation via the PIAS4-RNF4-p97/VCP axis.[8]
The overall signaling cascade initiated by this compound in MSI cancer cells is depicted below.
Quantitative Data Summary
The potency and selectivity of this compound have been quantified across various preclinical assays.
| Assay Type | Cell Line / Condition | Metric | Value | Reference |
| Biochemical Assay | ATPase Assay (High ATP) | IC₅₀ | 100 nM | [4] |
| Cell Proliferation | SW48 (MSI) - 4 Day Assay | GI₅₀ | 40 nM | [4] |
| Clonogenic Assay | Various MSI Cell Lines - 10-14 Day | GI₅₀ | 50 - 1,000 nM | [4] |
| Clonogenic Assay | DLD1 WRN-KO (MSS) | GI₅₀ | >10 µM | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Cell Viability and Proliferation Assays
-
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound in cancer cell lines.
-
Methodology:
-
Cell Culture: MSI (e.g., SW48, HCT-116) and MSS (e.g., HT-29) cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seeding: Cells are seeded into 96-well or 384-well plates at a predetermined density.
-
Treatment: After 24 hours, cells are treated with a serial dilution of this compound or DMSO as a vehicle control.
-
Incubation: Plates are incubated for a period ranging from 4 to 14 days, depending on the assay type (proliferation vs. clonogenic).
-
Readout: Cell viability is measured using reagents such as CellTiter-Glo® (Promega) which quantifies ATP levels, or by staining with crystal violet for clonogenic assays.
-
Data Analysis: Luminescence or absorbance is measured, and data is normalized to DMSO-treated controls. GI₅₀ values are calculated using a non-linear regression model (e.g., four-parameter variable slope).
-
Western Blotting for DDR and Protein Degradation
-
Objective: To detect the activation of DDR proteins and the degradation of WRN.
-
Methodology:
-
Treatment: Cells are treated with specified concentrations of this compound for various time points (e.g., 1, 8, 24 hours).
-
Lysis: Cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.
-
Transfer: Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Blocking & Antibody Incubation: Membranes are blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated overnight with primary antibodies against targets such as phospho-ATM, phospho-CHK2, γH2AX, p53, p21, WRN, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate.
-
RNA-Sequencing Analysis
-
Objective: To identify global changes in gene expression following this compound treatment.
-
Methodology:
-
Treatment: MSI and MSS cell lines are treated with this compound or DMSO.
-
RNA Extraction: Total RNA is extracted using a commercial kit (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed.
-
Library Preparation: mRNA is enriched using oligo(dT) beads, fragmented, and converted to cDNA. Sequencing adapters are ligated to the cDNA fragments.
-
Sequencing: The prepared libraries are sequenced on a platform such as an Illumina NovaSeq.
-
Data Analysis: Raw sequencing reads are aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or down-regulated upon treatment. Pathway analysis (e.g., GSEA) is then used to identify enriched biological pathways, such as the p53 signaling pathway.
-
The workflow for identifying cellular pathways affected by this compound is outlined in the diagram below.
Conclusion and Future Directions
This compound represents a highly selective and potent therapeutic strategy for MSI cancers. Its mechanism of action is rooted in the synthetic lethal relationship between dMMR and WRN helicase function. By inducing a robust DNA damage response, p53 pathway activation, cell cycle arrest, and WRN degradation, this compound effectively inhibits tumor growth. Preclinical data strongly supports its clinical development, and an ongoing clinical trial (NCT05838768) is currently assessing its safety, tolerability, and preliminary anti-tumor activity in patients with MSI solid tumors.[1][2][4][7][10] Future research will focus on identifying potential resistance mechanisms, exploring combination therapies (e.g., with PARP inhibitors or immunotherapy), and expanding its application to other cancer types with vulnerabilities in DNA repair.[11][12]
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mskcc.org [mskcc.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Study of this compound Alone or in Combination in Cancer Patients With Specific DNA Alterations Called Microsatellite Instability or Mismatch Repair Deficiency. | Clinical Research Trial Listing ( MSIhi or dMMR Advanced Unresectable or Metastatic Solid Tumors | Including Colorectal Cancers ) ( NCT05838768 ) [trialx.com]
Methodological & Application
Application Notes and Protocols for HRO761 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a first-in-class, orally bioavailable, allosteric inhibitor of Werner syndrome RecQ helicase (WRN). It demonstrates a synthetic lethal interaction in cancers with microsatellite instability-high (MSI-H) or mismatch repair deficiency (dMMR).[1][2][3] By binding to the interface of the D1 and D2 helicase domains, this compound locks WRN in an inactive conformation, leading to DNA damage, cell cycle arrest, and apoptosis selectively in MSI-H tumor cells.[1][4][5] Preclinical studies utilizing patient-derived xenograft (PDX) models have shown that this compound exhibits potent, dose-dependent anti-tumor activity, including tumor growth inhibition and regression.[3][4][6]
These application notes provide detailed protocols for the utilization of this compound in MSI-H PDX models, covering experimental design, drug administration, and endpoint analysis.
Data Presentation
Table 1: Preclinical Efficacy of this compound in MSI-H Xenograft Models
| Model Type | Cancer Type | This compound Dosage | Treatment Duration | Outcome | Reference |
| Cell-Derived Xenograft (SW48) | Colorectal Cancer | 20 mg/kg, oral, once daily | Not Specified | Tumor Stasis | [7] |
| Cell-Derived Xenograft (SW48) | Colorectal Cancer | >40 mg/kg, oral, once daily | Up to 60 days | 75-90% Tumor Regression | [7][8] |
| Cell-Derived Xenograft (SW48) | Colorectal Cancer | Up to 120 mg/kg, oral, once daily | 92 days | Sustained Tumor Regression | [9] |
| MSI-H CDX and PDX Panel | Various Solid Tumors | Not Specified | Not Specified | ~70% Disease Control Rate (35% Stable Disease, 30% Partial Response, 9% Complete Response) | [7] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for its evaluation in PDX models.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol is a generalized procedure and should be adapted based on the specific tumor type and institutional guidelines.
Materials:
-
Fresh patient tumor tissue with confirmed MSI-H status
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Sterile phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Surgical instruments
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
Procedure:
-
Tumor Tissue Preparation:
-
Collect fresh tumor tissue from consenting patients under sterile conditions.
-
Transport the tissue to the laboratory on ice in a sterile collection medium.
-
In a sterile biosafety cabinet, wash the tissue with cold, sterile PBS to remove any blood or debris.
-
Mechanically mince the tumor into small fragments (approximately 2-3 mm³).
-
(Optional) Resuspend the tumor fragments in a mixture of sterile PBS and Matrigel (1:1 ratio).
-
-
Surgical Implantation:
-
Anesthetize the immunodeficient mouse according to approved institutional protocols.
-
Shave and sterilize the surgical site (e.g., flank or dorsal region).
-
Make a small incision in the skin.
-
Using forceps, create a subcutaneous pocket.
-
Implant a single tumor fragment into the pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Operative Care and Monitoring:
-
Monitor the mice for recovery from anesthesia and for any signs of post-surgical complications.
-
Palpate the implantation site regularly to monitor for tumor growth.
-
Once tumors reach a certain size (e.g., 100-200 mm³), they can be passaged to expand the PDX line or used for efficacy studies.
-
Protocol 2: Oral Administration of this compound
This compound is administered orally. This protocol outlines the procedure for oral gavage.
Materials:
-
This compound
-
Vehicle for formulation (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (size appropriate for mice)
-
Syringes
Procedure:
-
Formulation Preparation:
-
Prepare the this compound formulation at the desired concentration in the chosen vehicle.
-
Ensure the formulation is a homogenous suspension or solution. Vortex or sonicate as needed before each administration.
-
-
Animal Handling and Dosing:
-
Accurately weigh each mouse to determine the correct dosing volume.
-
Restrain the mouse firmly but gently.
-
Insert the gavage needle carefully into the esophagus. Do not force the needle.
-
Slowly administer the calculated volume of the this compound formulation or vehicle control.
-
Observe the mouse for a few minutes post-administration to ensure there are no adverse reactions.
-
-
Treatment Schedule:
-
Based on preclinical data, a once-daily administration schedule is recommended.[9]
-
The duration of treatment will depend on the experimental endpoints.
-
Protocol 3: Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Volume Measurement:
-
Measure tumor dimensions (length and width) with digital calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Body Weight Monitoring:
-
Monitor the body weight of the mice at least twice a week as an indicator of general health and treatment-related toxicity.
-
-
Endpoint Criteria:
-
Establish clear endpoint criteria, such as a maximum tumor volume, a specific percentage of body weight loss, or clinical signs of distress, in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Protocol 4: Pharmacodynamic (PD) Marker Analysis
At the end of the study, or at specified time points, tumor tissues should be collected for the analysis of PD markers to confirm target engagement and downstream effects of this compound.
1. Western Blotting for WRN Protein Degradation:
-
Tumor Lysate Preparation:
-
Excise tumors and snap-freeze in liquid nitrogen or immediately process.
-
Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody against WRN.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize WRN protein levels to a loading control (e.g., β-actin or GAPDH).
-
2. Immunohistochemistry (IHC) for DNA Damage Markers:
-
Tissue Preparation:
-
Fix tumors in 10% neutral buffered formalin and embed in paraffin (FFPE).
-
Section the FFPE blocks and mount on slides.
-
-
IHC Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Block endogenous peroxidase activity and non-specific binding sites.
-
Incubate with primary antibodies against DNA damage markers such as phospho-ATM (Ser1981), phospho-CHK2 (Thr68), or γH2AX.[9]
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
-
Image Analysis:
-
Acquire images of the stained sections and quantify the percentage of positive cells or the staining intensity.
-
Conclusion
The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound in patient-derived xenograft models of MSI-H cancers. The ability to assess both the anti-tumor efficacy and the pharmacodynamic effects of this compound in these clinically relevant models is crucial for its continued development as a targeted therapy for this patient population. Adherence to best practices in animal handling, experimental design, and data analysis will ensure the generation of robust and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers [ideas.repec.org]
- 6. researchgate.net [researchgate.net]
- 7. instechlabs.com [instechlabs.com]
- 8. Comprehensive mapping of cell fates in microsatellite unstable cancer cells support dual targe6ng of WRN and ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for HRO761 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration and dosage of HRO761, a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN), in mouse models of microsatellite instability-high (MSI-H) cancers. The following protocols are based on published preclinical data and are intended to guide researchers in designing and executing in vivo studies with this compound.
Mechanism of Action and Therapeutic Rationale
This compound is an orally bioavailable small molecule that selectively targets WRN, a DNA helicase essential for the survival of cancer cells with microsatellite instability (MSI).[1][2][3][4][5] MSI is a hallmark of cancers with deficient DNA mismatch repair (dMMR), leading to an accumulation of mutations. These cancer cells become dependent on WRN for DNA replication and repair.
This compound binds to an allosteric site at the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2][4][5] Inhibition of WRN's helicase activity in MSI-H cancer cells leads to unresolved DNA structures, resulting in DNA double-strand breaks, activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately, apoptosis.[2][3][6] This selective synthetic lethality makes this compound a promising therapeutic agent for MSI-H tumors.[1][2]
Signaling Pathway of this compound-induced Synthetic Lethality in MSI-H Cancer Cells
Caption: this compound inhibits WRN, leading to DNA damage and apoptosis in MSI-H cells.
In Vivo Dosage and Administration Data
Oral administration of this compound has been shown to be effective in dose-dependent tumor growth inhibition in various mouse xenograft models of MSI-H cancers.[1][2][3][7]
| Mouse Model | Cancer Type | Dosage Range | Administration Route | Frequency | Outcome | Reference |
| SW48 Xenograft | Colorectal Carcinoma (MSI-H) | 20 mg/kg | Oral | Once Daily | Tumor Stasis | [2] |
| SW48 Xenograft | Colorectal Carcinoma (MSI-H) | >40 - 120 mg/kg | Oral | Once Daily | 75-90% Tumor Regression | [2] |
| HCT-116 Xenograft | Colorectal Carcinoma (MSI-H) | 15, 30, 90 mg/kg | Oral | Daily | Dose-dependent tumor growth inhibition | |
| MSI CDX and PDX models | Various Solid Tumors (MSI-H) | Not specified | Oral | Not specified | ~70% Disease Control Rate | [2] |
Note: CDX = Cell-line Derived Xenograft; PDX = Patient-Derived Xenograft.
Experimental Protocols
Preparation of this compound for Oral Administration
The specific vehicle for the oral formulation of this compound in preclinical studies is not explicitly detailed in the reviewed literature. For novel small molecule inhibitors, a common approach is to formulate the compound in a vehicle that ensures solubility and stability. A typical vehicle for oral gavage in mice is a suspension in a solution such as 0.5% (w/v) methylcellulose or a mixture of PEG400 and water. It is crucial to perform vehicle tolerability studies in a small cohort of animals prior to the main efficacy study.
Example Formulation Protocol (General Guidance):
-
Calculate the total amount of this compound required for the study based on the number of animals, their average weight, the desired dose, and the dosing volume.
-
Weigh the appropriate amount of this compound powder.
-
Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Gradually add the this compound powder to the vehicle while vortexing or sonicating to ensure a homogenous suspension.
-
Prepare the formulation fresh daily before administration to ensure stability.
Oral Gavage Administration Protocol
Materials:
-
This compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch for adult mice)
-
1 mL syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise volume of this compound formulation to be administered. A common dosing volume is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle; do not force it. The needle should advance smoothly into the esophagus.
-
Once the needle is in place, slowly administer the calculated volume of the this compound formulation.
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
Xenograft Mouse Model Establishment and Study Workflow
The following protocol describes the establishment of a subcutaneous xenograft model using MSI-H cell lines such as HCT-116 or SW48.
Materials:
-
MSI-H cancer cell line (e.g., HCT-116, SW48)
-
Immunocompromised mice (e.g., NOD/SCID or athymic BALB/c, 6-8 weeks old)
-
Cell culture medium and reagents
-
Matrigel
-
1 mL syringes with 27-gauge needles
-
Calipers
Protocol:
-
Cell Culture: Culture HCT-116 or SW48 cells in their recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin and wash them with sterile PBS. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 1 x 106 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization and Treatment: Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Begin oral administration of this compound or vehicle control according to the predetermined dosage and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Experimental Workflow for this compound In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.
Safety and Tolerability
Preclinical studies have indicated that this compound is well-tolerated in mice at effective doses. No significant changes in animal body weight were reported during treatment.[2] Furthermore, the antitumor effects of this compound were associated with dose-dependent exposure in the blood, without accumulation.[2] As with any experimental compound, it is essential to monitor the general health and well-being of the animals throughout the study.
A first-in-human clinical trial (NCT05838768) is currently underway to assess the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with MSI-H solid tumors.[1][2]
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring HRO761-Induced DNA Damage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a novel and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN), a critical enzyme in DNA repair and maintenance.[1][2][3] Pharmacological inhibition of WRN by this compound has been shown to be synthetically lethal in cancer cells with high microsatellite instability (MSI-H).[2][3] The mechanism of action involves the induction of DNA double-strand breaks (DSBs) and the activation of the DNA damage response (DDR) pathway, leading to cell cycle arrest and apoptosis selectively in MSI-H tumor cells.[4][5]
These application notes provide detailed protocols for two key techniques to measure and quantify this compound-induced DNA damage: the γ-H2AX immunofluorescence assay and the alkaline comet assay.
Key Concepts and Signaling Pathways
This compound treatment in MSI-H cancer cells leads to an accumulation of unresolved DNA replication intermediates, which collapse into DSBs. This damage triggers a cascade of signaling events known as the DNA Damage Response (DDR). A key early event in the DDR is the phosphorylation of the histone variant H2AX at serine 139, forming γ-H2AX, which serves as a robust marker for DSBs.[6] The accumulation of DNA damage ultimately leads to cell cycle arrest and apoptosis.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. genscript.com [genscript.com]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of γH2AX Foci in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HRO761 for Studying WRN Function in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Introduction
Werner syndrome ATP-dependent helicase (WRN) is a critical enzyme in the maintenance of genomic stability, playing pivotal roles in DNA replication, repair, and recombination.[1][2][3][4][5] Notably, WRN has been identified as a synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a phenotype characterized by a high frequency of mutations in short, repetitive DNA sequences due to a deficient mismatch repair (MMR) system.[6][7][8] This synthetic lethality presents a promising therapeutic window for targeting MSI-high (MSI-H) tumors.
HRO761 is a first-in-class, potent, and selective allosteric inhibitor of WRN helicase.[6][7][9] It binds to a novel, non-conserved site at the interface of the D1 and D2 helicase domains, locking the enzyme in an inactive conformation.[6][7][10] This inhibition recapitulates the effects of genetic suppression of WRN, leading to DNA damage, cell cycle arrest, and apoptosis specifically in MSI-H cancer cells, independent of p53 status.[6][7][9] Furthermore, this compound has been shown to induce the degradation of the WRN protein in MSI cells.[7][11] These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate WRN function in DNA repair and to assess its anti-tumor activity in MSI cancer models.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Parameter | Value | Cell Line / Conditions | Reference |
| Biochemical Assay | IC₅₀ (ATPase) | 100 nM | Recombinant WRN, 20-fold Kₘ ATP | [6][9] |
| Biochemical Assay | IC₅₀ (ATPase) | 50 nM | Recombinant WRN | |
| Cell Proliferation | GI₅₀ | 40 nM | SW48 (MSI-H) | [9] |
| Cell Proliferation | GI₅₀ | ~50 - 1,000 nM | Various MSI-H cell lines | [6] |
| Cell Proliferation | GI₅₀ | >10 µM | DLD1 WRN-KO | |
| Target Engagement | PS₅₀ | 10 - 100 nM | Various MSI and MSS cell lines | [6] |
IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibitory concentration. PS₅₀: Half-maximal protein stabilization.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model Type | Cancer Type | Administration | Dosage | Outcome | Reference |
| Cell-Derived Xenograft (CDX) | MSI-H Colorectal (SW48) | Oral | 20 mg/kg | Tumor stasis | [9] |
| Cell-Derived Xenograft (CDX) | MSI-H Colorectal (SW48) | Oral | >20 mg/kg | 75-90% tumor regression | [9] |
| CDX and Patient-Derived Xenograft (PDX) | Various MSI-H Cancers | Oral | Not specified | ~70% disease control rate | [9] |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Enzolution™ WRN Helicase ATPase Assay System Technical Manual [protocols.io]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application of HRO761 in High-Throughput Screening for Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3][4] It demonstrates synthetic lethality in cancer cells with high microsatellite instability (MSI-H), a common feature in various solid tumors such as colorectal, gastric, and endometrial cancers.[2][5][6] This application note provides a detailed overview of the use of this compound in high-throughput screening (HTS) for the identification and characterization of novel anti-cancer agents targeting WRN.
Mechanism of Action: this compound binds to the interface of the D1 and D2 helicase domains of WRN, locking the protein in an inactive conformation.[1][2][3][4][7] This inhibition of WRN's helicase activity in MSI-H cancer cells leads to an accumulation of DNA damage, activation of the DNA damage response (DDR) pathway, cell cycle arrest, and ultimately apoptosis.[1][8][9] Notably, this compound induces the proteasome-mediated degradation of WRN specifically in MSI-H cells, further enhancing its anti-tumor activity.[1][2][9]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 | 100 nM | ATPase assay | [8] |
| Growth Inhibition (GI50) | 40 nM | SW48 (MSI-H colorectal cancer) | [8] |
In Vivo Efficacy of this compound in Xenograft Models
| Model | Dose | Outcome | Reference |
| SW48 Cell-Derived Xenografts (CDXs) | 20 mg/kg (oral) | Tumor stasis | [8] |
| SW48 Cell-Derived Xenografts (CDXs) | >20 mg/kg (oral) | 75%-90% tumor regression | [8] |
| MSI CDX and Patient-Derived Xenograft (PDX) Models | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) | [8] |
Experimental Protocols
High-Throughput Phenotypic Screen for WRN Inhibitors
This protocol is based on the methodology to identify compounds that selectively induce enlarged nuclei in MSI-H cancer cells, a characteristic phenotype of WRN inhibition.[10]
Objective: To identify small molecule inhibitors of WRN by screening for the induction of a specific cellular phenotype (enlarged nuclei) in an MSI-H cancer cell line.
Materials:
-
HCT116 (MSI-H human colorectal carcinoma) cell line
-
HT29 (MSS human colorectal adenocarcinoma) cell line for counter-screening
-
Cell culture medium (e.g., McCoy's 5A for HCT116, DMEM for HT29) supplemented with 10% FBS and 1% penicillin-streptomycin
-
384-well clear-bottom imaging plates
-
Compound library
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
-
Image analysis software
Protocol:
-
Cell Seeding: Seed HCT116 cells into 384-well plates at a density that allows for 3 days of growth without reaching confluence.
-
Compound Addition: Add library compounds, this compound (positive control), and DMSO (negative control) to the wells. A typical screening concentration for a primary screen is 30 µM.[10]
-
Incubation: Incubate the plates for 3 days at 37°C in a humidified incubator with 5% CO2.
-
Staining: Add Hoechst 33342 to each well to stain the cell nuclei.
-
Imaging: Acquire images of the stained nuclei using a high-content imaging system.
-
Image Analysis: Use image analysis software to segment and measure the area of the nuclei in each well.
-
Hit Identification: Identify "hits" as compounds that cause a significant increase in the percentage of enlarged nuclei (e.g., >25% of nuclei with an area greater than a predetermined threshold) compared to the DMSO control.[10] The Z' factor, a statistical measure of assay quality, should be calculated to ensure the robustness of the screen.[10]
-
Counter-Screening: Perform a secondary screen with the identified hits on the HT29 (MSS) cell line to eliminate compounds that cause general cytotoxicity or off-target effects. True WRN inhibitors are expected to have a significantly lesser effect on the nuclear size of MSS cells.[10]
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the dose-response relationship of a compound's anti-proliferative activity.
Objective: To quantify the effect of this compound or other test compounds on the viability of MSI-H and MSS cancer cell lines.
Materials:
-
MSI-H (e.g., SW48, HCT116) and MSS (e.g., HT29) cancer cell lines
-
Appropriate cell culture medium
-
96- or 384-well white, clear-bottom plates
-
This compound or other test compounds
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells into the wells of the assay plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) in cell culture medium. A typical dose range for this compound would span from low nanomolar to 10 µM.[1]
-
Compound Addition: Add the diluted compounds to the respective wells. Include wells with DMSO as a vehicle control.
-
Incubation: Incubate the plates for a specified period, typically 5 days, to assess anti-proliferative effects.[1]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the dose-response curves and calculate the GI50 (the concentration of a compound that inhibits cell growth by 50%) using appropriate software.
-
Mandatory Visualizations
Signaling Pathway of this compound in MSI-H Cancer Cells
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 8. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 9. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alloriontx.com [alloriontx.com]
Application Note: Protocols for Assessing HRO761 Efficacy in 3D Cell Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction
HRO761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3][4][5] It functions by binding to the interface of the D1 and D2 helicase domains, locking WRN into an inactive conformation.[1][2][3][6] This mechanism has shown significant therapeutic potential in cancers exhibiting microsatellite instability (MSI), where WRN is a synthetic lethal target.[1][3][7] Pharmacological inhibition of WRN with this compound selectively triggers DNA damage, cell growth inhibition, and WRN protein degradation in MSI cancer cells, independent of p53 status.[1][3][6][7]
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D monolayers.[8][9] They replicate complex cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges, providing a more biologically relevant system for evaluating therapeutic efficacy.[10][11] This document provides detailed protocols for assessing the efficacy of this compound in 3D cancer spheroid models.
Proposed Mechanism of Action of this compound in MSI-High Cancer Cells
The following diagram illustrates the proposed signaling pathway of this compound.
General Experimental Workflow
The diagram below outlines the general workflow for testing this compound efficacy in 3D spheroids.
Experimental Protocols
Protocol 1: 3D Spheroid Formation and this compound Treatment
This protocol describes the generation of cancer spheroids and subsequent treatment with this compound.
Materials:
-
MSI-High cancer cell lines (e.g., HCT-116, SW48) and MSS control lines (e.g., HT-29)
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment (ULA) round-bottom 96-well plates
-
This compound compound stock solution (in DMSO)
Procedure:
-
Cell Preparation: Culture cells to ~70-80% confluency. Wash the cell monolayer with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.[10]
-
Cell Seeding: Resuspend the cell pellet in complete medium and perform a cell count. Dilute the cell suspension to a final concentration of 5,000-10,000 cells/mL.
-
Spheroid Formation: Seed 100-200 µL of the cell suspension into each well of a ULA 96-well plate (yielding 500-2000 cells per well). Centrifuge the plate briefly at low speed (e.g., 400 x g for 5 min) to facilitate cell aggregation at the bottom of the well.[10]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 days to allow for the formation of compact spheroids.[10] Monitor spheroid formation daily using an inverted microscope.
-
This compound Preparation: Prepare a series of 2x concentrated this compound solutions by diluting the stock in complete medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.
-
Treatment: Carefully remove 100 µL of medium from each well and add 100 µL of the corresponding 2x this compound or vehicle solution. This results in a final 1x concentration. Studies suggest that antiproliferative effects increase with treatment duration, so time points of 48 to 120 hours are recommended.[1][7]
Protocol 2: High-Throughput Assessment of Spheroid Viability and Size
This protocol uses a combination of imaging and a luminescence-based assay to determine the effect of this compound on spheroid growth and viability.
Materials:
-
This compound-treated spheroids in ULA plates
-
High-content imaging system or automated imaging cytometer (e.g., Celigo)[12]
-
ATP-based 3D cell viability reagent (e.g., CellTiter-Glo® 3D)[13][14]
-
Luminometer
Procedure:
Part A: Spheroid Size Measurement (Imaging)
-
At desired time points (e.g., 0, 24, 48, 72, 96 hours post-treatment), capture brightfield images of the spheroids in each well using an automated imaging system.[12]
-
Use the system's analysis software to measure the diameter or area of each spheroid.
-
Calculate the percent growth inhibition relative to the vehicle-treated control spheroids. Spheroid size is a reliable parameter for monitoring drug effects over time.[15]
Part B: Cell Viability (ATP Assay)
-
At the final time point, equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL of medium). This reagent has enhanced lytic capacity to penetrate large spheroids.[14][16][17]
-
Mix the contents by placing the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent viability relative to the vehicle-treated controls after subtracting the background from "no-cell" control wells.
Protocol 3: Mechanistic Assessment of Apoptosis and DNA Damage
This protocol describes methods to investigate the mechanisms of this compound-induced cell death, specifically apoptosis and DNA damage.
Materials:
-
This compound-treated spheroids
-
Live-cell apoptosis and cytotoxicity reagents (e.g., Caspase-Glo® 3/7 Assay, CellTox™ Green Cytotoxicity Assay)[13][16]
-
Fixative (e.g., 4% Paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phosphorylated Histone H2A.X (γH2A.X)
-
Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Confocal microscope
Procedure:
Part A: Apoptosis Measurement (Caspase Activity)
-
Follow the manufacturer's protocol for the Caspase-Glo® 3/7 Assay.[16] Typically, this involves adding the reagent directly to the wells, incubating, and then reading the luminescent signal, which is proportional to caspase-3/7 activity.
-
For a kinetic, imaging-based approach, multiplex a fluorescent cytotoxicity dye (e.g., CellTox™ Green) with a fluorescent apoptosis indicator (e.g., CellEvent™ Caspase-3/7 Green Detection Reagent) at the time of this compound treatment.[10]
-
Image the plates at various time points using a high-content imager to simultaneously quantify dead cells and cells undergoing apoptosis.
Part B: DNA Damage Visualization (γH2A.X Staining)
-
After treatment, carefully collect spheroids and wash them with PBS.
-
Fix the spheroids with 4% paraformaldehyde for 1 hour at room temperature.
-
Permeabilize with 0.5% Triton™ X-100 for 30 minutes. This step is crucial for antibody penetration into the spheroid core.
-
Block non-specific antibody binding with blocking buffer for 1-2 hours.
-
Incubate with the primary anti-γH2A.X antibody overnight at 4°C. Inhibition of WRN by this compound has been shown to induce a strong DNA damage response, marked by γH2A.X.[18]
-
Wash spheroids three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain for 2 hours at room temperature, protected from light.
-
Wash spheroids three times and mount them for imaging.
-
Acquire z-stack images using a confocal microscope and perform 3D image analysis to quantify the intensity and number of γH2A.X foci per nucleus.
Data Presentation
Quantitative data should be summarized in clear, structured tables for comparative analysis.
Table 1: this compound Potency in MSI vs. MSS 3D Spheroid Models (96h Treatment)
| Cell Line | MSI Status | Spheroid Growth IC₅₀ (µM) | Cell Viability IC₅₀ (µM) |
|---|---|---|---|
| HCT-116 | MSI-High | ||
| SW48 | MSI-High | ||
| RKO | MSI-High | ||
| HT-29 | MSS |
| U2OS | MSS | | |
Table 2: Time-Dependent Effects of this compound on MSI-High Spheroid Growth
| Treatment | Concentration (µM) | 24h % Growth Inhibition | 48h % Growth Inhibition | 72h % Growth Inhibition | 96h % Growth Inhibition |
|---|---|---|---|---|---|
| Vehicle | 0 | 0 | 0 | 0 | 0 |
| This compound | 0.1 | ||||
| This compound | 1 |
| this compound | 10 | | | | |
Table 3: Induction of Apoptosis and DNA Damage by this compound in MSI-High Spheroids (72h)
| Cell Line | Treatment Conc. (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) | Mean γH2A.X Intensity (Fold Change vs. Vehicle) |
|---|---|---|---|
| HCT-116 | 0 (Vehicle) | 1.0 | 1.0 |
| 1 | |||
| 10 | |||
| SW48 | 0 (Vehicle) | 1.0 | 1.0 |
| 1 |
| | 10 | | |
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 9. Miniaturized and multiplexed high-content screening of drug and immune sensitivity in a multichambered microwell chip - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Assays and Tools to Monitor Biology in 3D Cell Cultures | 3D Assay [promega.sg]
- 14. CellTiter-Glo® 3D Cell Viability Assay | 3D Cell Culture [worldwide.promega.com]
- 15. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]
- 16. zhaw.ch [zhaw.ch]
- 17. biocompare.com [biocompare.com]
- 18. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining HRO761 with Immunotherapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome helicase (WRN), a protein identified as a synthetic lethal target in cancers with microsatellite instability (MSI).[1][2][3] Preclinical studies have demonstrated that this compound induces DNA damage and inhibits tumor growth in MSI-high (MSI-H) cancer models.[1][3][4] While immune checkpoint inhibitors have shown efficacy in a subset of MSI-H tumors, a significant number of patients either do not respond or develop resistance.[5][6][7] This has spurred investigations into combination therapies aimed at overcoming immunotherapy resistance. The induction of DNA damage by this compound presents a strong rationale for its combination with immunotherapy, as DNA damage can enhance tumor cell immunogenicity. A clinical trial (NCT05838768) is currently underway to evaluate the safety and efficacy of this compound alone and in combination with the anti-PD-1 antibody pembrolizumab in patients with MSI-H solid tumors.[8][9]
These application notes provide a summary of the preclinical data for this compound and a detailed, hypothetical protocol for evaluating the combination of this compound with immunotherapy in preclinical models.
Data Presentation
Summary of Preclinical Efficacy of this compound
While preclinical data for the combination of this compound with immunotherapy is not yet publicly available, the following table summarizes the reported preclinical efficacy of this compound as a monotherapy and in combination with the chemotherapeutic agent irinotecan in MSI-H cancer models. This data provides a baseline for the anti-tumor activity of this compound.
| Preclinical Model | Treatment | Key Findings | Reference |
| MSI-H Colorectal Cancer (CRC) Cell Lines | This compound | Selective inhibition of proliferation in MSI-H cells. | [6] |
| MSI-H CRC Cell Lines | This compound + Irinotecan | Combination deepened sensitivity to this compound with a more sustained response. | [10] |
| SW48 Cell-Derived Xenograft (CDX) Model | This compound | Dose-dependent tumor growth inhibition and sustained regression. | [10] |
| CDX and Patient-Derived Xenograft (PDX) Models | This compound | Disease control rate of 70% across all indications. | [10] |
| CDX and PDX Models | This compound + Irinotecan | Highly efficacious and beneficial over single-agent treatment, leading to sustained regression. | [10] |
| Immunotherapy-Resistant Organoid and PDX Models | WRN Inhibitors | Confirmed efficacy in models resistant to immunotherapy. | [11][12] |
Scientific Rationale for Combining this compound with Immunotherapy
The combination of this compound with immune checkpoint inhibitors is based on the hypothesis that the cellular effects of WRN inhibition can render tumors more susceptible to immune-mediated destruction.
-
Induction of DNA Damage: this compound inhibits the helicase activity of WRN, leading to the accumulation of DNA double-strand breaks and activation of the DNA damage response (DDR) specifically in MSI-H cancer cells.[3][11]
-
Enhancement of Tumor Immunogenicity: The accumulation of DNA damage can lead to the release of cytosolic DNA fragments, which can activate the cGAS-STING pathway. This pathway is a critical sensor of cytosolic DNA and its activation leads to the production of type I interferons and other pro-inflammatory cytokines, which can promote the recruitment and activation of dendritic cells and T cells in the tumor microenvironment.
-
Overcoming Immunotherapy Resistance: By targeting a key dependency in MSI-H cancers, this compound may be effective in tumors that have developed resistance to immunotherapy through other mechanisms.[11][12]
Experimental Protocols
The following is a detailed, hypothetical protocol for a preclinical study designed to evaluate the combination of this compound and an anti-PD-1 antibody in a syngeneic mouse model of MSI-H colorectal cancer.
Objective:
To assess the anti-tumor efficacy and characterize the immunological changes in the tumor microenvironment following treatment with this compound in combination with an anti-PD-1 antibody.
Materials:
-
Animal Model: 8-10 week old female C57BL/6 mice.
-
Tumor Model: MC38 (murine colorectal adenocarcinoma) cell line, which is MSI-H.
-
Therapeutic Agents:
-
This compound (formulated for oral gavage).
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14).
-
Isotype control antibody.
-
Vehicle control for this compound.
-
-
Reagents and Equipment:
-
Cell culture reagents for MC38 cells.
-
Calipers for tumor measurement.
-
Flow cytometry antibodies for immunophenotyping (e.g., anti-CD45, -CD3, -CD4, -CD8, -NK1.1, -F4/80, -CD11c, -Gr-1).
-
Reagents for cytokine analysis (e.g., ELISA or multiplex assay kits).
-
RNA extraction and qPCR reagents.
-
Experimental Procedure:
-
Tumor Cell Implantation:
-
Culture MC38 cells to 70-80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.
-
-
Animal Randomization and Treatment:
-
Monitor tumor growth daily.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=10-12 mice per group):
-
Group 1: Vehicle Control + Isotype Control
-
Group 2: this compound + Isotype Control
-
Group 3: Vehicle Control + anti-PD-1
-
Group 4: this compound + anti-PD-1
-
-
Dosing Regimen:
-
Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage.
-
Administer anti-PD-1 antibody (e.g., 10 mg/kg) or isotype control intraperitoneally twice a week.
-
-
Continue treatment for 3-4 weeks or until tumors in the control group reach the predetermined endpoint.
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers three times a week. Tumor volume = (length x width²)/2.
-
Monitor body weight three times a week as a measure of toxicity.
-
At the end of the study, euthanize mice and excise tumors for further analysis.
-
-
Pharmacodynamic and Immunological Analysis:
-
Tumor Tissue Analysis:
-
Divide each tumor into three sections for:
-
Flow Cytometry: Prepare single-cell suspensions to analyze the infiltration of various immune cell populations (CD8+ T cells, CD4+ T cells, regulatory T cells, NK cells, macrophages, dendritic cells).
-
Immunohistochemistry (IHC): Fix a portion of the tumor in formalin and embed in paraffin for IHC analysis of immune cell markers (e.g., CD8, FoxP3) and markers of DNA damage (e.g., γH2AX).
-
Gene Expression Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for RNA extraction and qPCR analysis of genes related to immune activation (e.g., Ifng, Gzmb, Prf1, Cxcl9, Cxcl10).
-
-
-
Spleen and Blood Analysis:
-
Collect spleens and peripheral blood to analyze systemic immune cell populations by flow cytometry.
-
-
Cytokine Analysis:
-
Collect blood at baseline and at the end of the study to measure serum levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-6) by ELISA or multiplex assay.
-
-
Statistical Analysis:
-
Analyze tumor growth data using a two-way ANOVA with Tukey's post-hoc test.
-
Analyze immune cell population data using a one-way ANOVA or Kruskal-Wallis test.
-
A p-value of <0.05 will be considered statistically significant.
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound and anti-PD-1 combination therapy.
Experimental Workflow
Caption: Preclinical experimental workflow for this compound and immunotherapy combination.
Logical Relationship
Caption: Rationale for the synergistic effect of this compound and immunotherapy.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. oncnursingnews.com [oncnursingnews.com]
- 6. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. novartis.com [novartis.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel WRN Helicase Inhibitors Selectively Target Microsatellite-Unstable Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting WRN Degradation by HRO761 using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers with microsatellite instability-high (MSI-H). The small molecule inhibitor HRO761 has been identified as a potent and selective agent that induces the degradation of the WRN protein, leading to DNA damage and apoptosis specifically in MSI-H cancer cells.[1][2][3][4] This application note provides a detailed protocol for utilizing Western blot analysis to monitor the this compound-mediated degradation of the WRN protein in relevant cancer cell lines.
Signaling Pathway of this compound-Induced WRN Degradation
This compound is an allosteric inhibitor that binds to the D1 and D2 helicase domains of the WRN protein, locking it in an inactive conformation.[1] This inhibition leads to the trapping of WRN on chromatin, which subsequently triggers its ubiquitination and degradation via the proteasome.[5][6] This process is dependent on the PIAS4-RNF4-p97/VCP axis, which facilitates the extraction of the inhibited WRN protein from chromatin for subsequent degradation.[5][6] This degradation is a key mechanism of action for the anti-tumor activity of this compound in MSI-H cancers.[1][2][3]
References
Application Notes and Protocols for Investigating Chemotherapy Resistance Mechanisms Using HRO761
For Researchers, Scientists, and Drug Development Professionals
Introduction
HRO761 is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3] This inhibition leads to synthetic lethality in cancer cells with microsatellite instability (MSI), a condition often associated with chemotherapy resistance.[1][2] The mechanism of action involves the induction of DNA damage and subsequent apoptosis selectively in MSI cells, independent of p53 status.[1][4][5] These characteristics make this compound a valuable tool for investigating the mechanisms of chemotherapy resistance and a potential therapeutic agent for MSI-high (MSI-H) tumors.[2][5][6] An ongoing clinical trial, NCT05838768, is currently evaluating the safety and efficacy of this compound in patients with MSI-H solid tumors.[1][2][6]
These application notes provide detailed protocols for utilizing this compound to study chemotherapy resistance, including methods for assessing its biochemical and cellular activity, investigating the downstream signaling pathways, and establishing models of acquired resistance.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Biochemical Assay | - | IC50 (ATPase Assay, 20-fold KM ATP) | 100 nM | [1] |
| Cell Proliferation Assay | SW48 (MSI) | GI50 (4-day assay) | 40 nM | [1] |
| Cell Viability Assay | Various MSI cancer cells | GI50 (10-14 day clonogenic assay) | 50 - 1,000 nM | [1] |
| Cell Viability Assay | Microsatellite-stable (MSS) cells | GI50 | No effect | [1] |
Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models
| Xenograft Model | Treatment Dose (oral) | Outcome | Reference |
| SW48 cell-derived | 20 mg/kg | Tumor stasis | [4] |
| SW48 cell-derived | >40 mg/kg | 75-90% tumor regression | [4][5] |
| MSI cell- and patient-derived | Not specified | Disease control rate of ~70% (35% stable disease, 30% partial response, 9% complete response) | [4] |
Experimental Protocols
WRN Helicase ATPase Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on the ATPase activity of the WRN helicase.
Materials:
-
Recombinant WRN protein (D1D2RH construct, Asn517–Pro1238)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Single-stranded DNA (ssDNA) substrate (e.g., a 45-oligonucleotide)[1]
-
ATP
-
Assay buffer: 30 mM Tris pH 7.5, 2 mM MgCl2, 0.02% BSA, 50 mM NaCl, 0.1% Pluronic F127[1]
-
This compound
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, pre-incubate 10 nM WRN protein with the desired concentrations of this compound in assay buffer containing 300 µM ATP (20-fold KM) for 3 hours.[1]
-
Initiate the reaction by adding 0.2 nM ssDNA substrate.[1]
-
Incubate for 30 minutes at room temperature.
-
Stop the reaction by adding the ADP-Glo™ reagent and incubate for 1 hour to deplete the remaining ATP.
-
Add the ATP detection reagent and incubate for an additional hour.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter sigmoid Hill-curve model.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
MSI and MSS cancer cell lines (e.g., SW48, HCT116, HT-29)
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells in 96-well plates at a density of 500–8,000 cells per well and allow them to adhere overnight.[1]
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 4 days for proliferation, 10-14 days for clonogenic assays).[1]
-
For proliferation assays, at the end of the treatment period, add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence to determine the number of viable cells.
-
For clonogenic assays, after the treatment period, replace the medium with fresh medium and allow colonies to form for an additional 7-10 days.
-
Fix and stain the colonies (e.g., with crystal violet) and count them.
-
Calculate the GI50 (half-maximal growth inhibitory concentration) values.
Western Blotting for DNA Damage Response
This protocol is used to detect the activation of the DNA damage response (DDR) pathway following this compound treatment.
Materials:
-
MSI cancer cell lines (e.g., HCT116, SW48)
-
This compound
-
Lysis buffer (RIPA buffer or similar) with protease and phosphatase inhibitors
-
Primary antibodies against: WRN, p-ATM (S1981), p-CHK2 (T68), γH2AX, and a loading control (e.g., actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Protein electrophoresis and transfer equipment
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Establishment of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound.
Materials:
-
MSI cancer cell line (e.g., HCT116, SW48)
-
This compound
-
Complete cell culture medium
-
Cell culture flasks
Procedure:
-
Continuously expose the parental cell line to a low concentration of this compound (e.g., starting at the GI20).
-
Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in a stepwise manner.
-
At each step, allow the cells to recover and resume normal growth before the next concentration increase.
-
After several months of continuous culture with escalating drug concentrations, the resulting cell population should exhibit significant resistance to this compound.
-
Confirm the resistance by performing a cell viability assay and comparing the GI50 value of the resistant line to the parental line.
-
The resistant cell lines can then be used for further investigation into resistance mechanisms, such as sequencing the WRN gene to identify potential mutations.
In Vivo Xenograft Studies
This protocol outlines the use of this compound in a mouse xenograft model to assess its in vivo antitumor efficacy.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
MSI cancer cell line (e.g., SW48) or patient-derived tumor fragments
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject MSI cancer cells into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into vehicle control and this compound treatment groups.
-
Administer this compound orally at the desired doses (e.g., 20 mg/kg and higher) and schedule (e.g., once daily).[4]
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits WRN, leading to DNA damage and apoptosis in MSI cells.
Experimental Workflow for Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Logical Relationship of this compound's Synthetic Lethality
Caption: this compound induces cell death only in the context of MSI.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. en.ice-biosci.com [en.ice-biosci.com]
- 3. youtube.com [youtube.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming HRO761 solubility issues in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the WRN inhibitor, HRO761. The information provided is intended to help overcome potential solubility issues in cell culture media and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3] It is recommended to prepare a high-concentration stock solution, for example, at 10 mM in 100% DMSO.[1][2]
Q2: My this compound precipitates when I dilute my DMSO stock solution into aqueous cell culture media. What should I do?
A2: Precipitation upon dilution into an aqueous environment is a common issue for hydrophobic small molecules. Here are several strategies to mitigate this:
-
Optimize the final DMSO concentration: While it is crucial to minimize DMSO in your final cell culture to avoid solvent-induced toxicity, a final concentration of up to 0.5% is often well-tolerated by many cell lines and can help maintain compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments to account for any potential effects of the solvent.
-
Modify your dilution technique: When preparing your working solution, add the this compound stock solution dropwise to your cell culture medium while gently vortexing or swirling the medium. This rapid and even dispersion can prevent localized high concentrations of the compound that may lead to precipitation.
-
Consider the effect of serum: Serum proteins in the culture medium can sometimes interact with small molecules, affecting their solubility and bioavailability. You may need to test different serum concentrations or, if your experimental design permits, use serum-free media.[4]
Q3: Can I use heating or sonication to dissolve this compound?
A3: Gentle heating and sonication can be effective for dissolving compounds.[3][4] If you encounter difficulty dissolving this compound, you can try warming the solution in a 37°C water bath or sonicating in short bursts.[4] However, it is essential to be cautious as prolonged or excessive heat can potentially lead to the degradation of the compound. Always visually inspect the solution for any changes in color or clarity that might indicate degradation.
Q4: What are the storage recommendations for this compound stock solutions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][2] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best to aliquot the stock solution into smaller, single-use volumes. When stored at -80°C, the solution is stable for up to 6 months.[5]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Precipitation observed in cell culture wells after adding this compound. | The aqueous solubility limit of this compound in the final culture medium has been exceeded. | 1. Visually inspect: Carefully examine the wells under a microscope for any signs of precipitation after adding the inhibitor. 2. Lower the final concentration: The most direct approach is to test a lower final concentration of this compound in your assay. 3. Optimize DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility (e.g., 0.1-0.5%), but not high enough to be toxic to the cells. Always include a vehicle control.[6] 4. Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can sometimes improve solubility. |
| Inconsistent or lower-than-expected activity in cell-based assays. | The actual concentration of soluble this compound is lower than the intended concentration due to precipitation or binding to plastics. | 1. Perform a pre-assay solubility check: Prepare your this compound dilutions in the cell culture medium and incubate them under the same conditions as your experiment. Centrifuge the samples and measure the concentration of the supernatant to determine the true soluble concentration.[4] 2. Use low-protein-binding plates: To minimize non-specific binding of the compound to the plasticware, consider using low-protein-binding microplates.[7] |
| Difficulty dissolving the solid this compound powder. | The compound may require assistance to fully dissolve in DMSO. | 1. Vortex thoroughly: After adding DMSO to the this compound powder, vortex the vial vigorously. 2. Apply gentle heat: Briefly warm the vial in a 37°C water bath. 3. Use sonication: Sonicate the vial in short bursts until the solid is fully dissolved.[3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of 100% DMSO to the vial to achieve the desired high-concentration stock (e.g., 10 mM).
-
Vortex the vial for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes, followed by vortexing. Sonication in short bursts can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assessment in Cell Culture Media
This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture medium.
-
Prepare a serial dilution of this compound in DMSO: Start with your high-concentration stock solution (e.g., 10 mM) and prepare a series of dilutions in 100% DMSO.
-
Dilute into cell culture medium: Add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to a larger volume (e.g., 99 µL) of your cell culture medium (pre-warmed to 37°C) in a 96-well plate. This will create a range of final this compound concentrations with a constant final DMSO concentration.
-
Incubate: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a period relevant to your experiment (e.g., 2, 8, 24 hours).
-
Visual and microscopic inspection: At each time point, visually inspect the wells for any signs of precipitation. Also, examine the wells under a microscope.
-
(Optional) Quantitative Analysis: To quantify the soluble fraction, centrifuge the plate at a high speed to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of this compound using a suitable analytical method like HPLC-UV.
Visualizations
Caption: this compound allosterically inhibits WRN helicase, leading to DNA damage, cell cycle arrest, and apoptosis.
Caption: Troubleshooting workflow for this compound solubility issues in cell culture.
References
- 1. This compound | WRN inhibitor | Probechem Biochemicals [probechem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Werner syndrome RecQ helicase-IN-1 | WRN Inhibitor | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
HRO761 In Vivo Optimization: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing HRO761 in in vivo studies. The information is tailored for scientists and drug development professionals to optimize experimental design and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2] It binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2] This inhibition is particularly effective in cancer cells with microsatellite instability (MSI), where the deficiency in the DNA mismatch repair (MMR) pathway leads to a synthetic lethal relationship with WRN inhibition.[1][2] Inhibition of WRN in MSI cells leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[3]
Q2: In which cancer models is this compound expected to be most effective?
A2: this compound demonstrates the most significant anti-tumor activity in cancer models with microsatellite instability-high (MSI-H).[1][2] Its efficacy is based on the synthetic lethal interaction with deficiencies in the DNA mismatch repair system. Therefore, it is crucial to confirm the MSI status of your in vivo models before initiating studies.
Q3: What is a recommended starting dose for this compound in mouse xenograft models?
A3: Based on preclinical studies, a dose of 20 mg/kg administered orally once daily has been shown to result in tumor stasis in SW48 cell-derived xenografts.[3] Higher doses, up to 120 mg/kg once daily, have been associated with 75%-90% tumor regression.[1][3] A dose-ranging study is highly recommended to determine the optimal dose for your specific model.
Q4: How should this compound be formulated for oral administration in mice?
A4: While the exact formulation used in pivotal preclinical studies has not been publicly detailed, this compound is an orally administered compound. For poorly soluble compounds like many small molecule inhibitors, a common approach involves creating a suspension or solution in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil. It is critical to perform small-scale formulation trials to ensure the stability and homogeneity of the this compound preparation before administering it to animals. A detailed example protocol for a common formulation is provided in the "Experimental Protocols" section.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: this compound exhibits excellent pharmacokinetic (PK) profiles in preclinical species, with high permeability and low clearance.[4] Exposure to this compound in mice is linear with the oral dose.[4] This predictable PK profile supports once-daily oral dosing.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Lack of tumor growth inhibition at a 20 mg/kg dose. | 1. Incorrect MSI status of the tumor model. 2. Suboptimal formulation leading to poor bioavailability. 3. Insufficient drug exposure. | 1. Verify the MSI-H status of your cell line or PDX model. 2. Assess the solubility and stability of your this compound formulation. Consider reformulating with different excipients. 3. Conduct a pilot pharmacokinetic study to measure plasma concentrations of this compound. |
| Significant weight loss or signs of toxicity in treated animals. | 1. Dose is too high for the specific animal strain or model. 2. Formulation vehicle is causing toxicity. | 1. Reduce the dose of this compound. A dose de-escalation study may be necessary. 2. Run a control group with the vehicle alone to assess its tolerability. If the vehicle is toxic, explore alternative formulations. |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent dosing technique (e.g., oral gavage). 2. Heterogeneity of the tumor model. 3. Instability of the this compound formulation. | 1. Ensure all personnel are proficient in the oral gavage technique to deliver a consistent volume. 2. Increase the number of animals per group to improve statistical power. 3. Prepare the formulation fresh daily and ensure it is homogenous before each administration. |
| Tumor regrowth after an initial response. | 1. Development of acquired resistance. 2. Insufficient duration of treatment. | 1. If possible, excise and analyze the relapsed tumors for potential resistance mechanisms. 2. In preclinical studies, treatment was sustained for up to 60 days.[3] Consider extending the treatment duration. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Parameter | Value |
| ATPase Assay | - | IC50 | 100 nM |
| Proliferation Assay (4-day) | SW48 (MSI-H) | GI50 | 40 nM |
Table 2: In Vivo Efficacy of this compound in a SW48 Xenograft Model
| Dose (Oral, Once Daily) | Observed Outcome |
| 20 mg/kg | Tumor Stasis |
| >40 mg/kg - 120 mg/kg | 75%-90% Tumor Regression |
Table 3: Preclinical Pharmacokinetics of this compound in Mice
| Dose (Oral, Once Daily) | Timepoint | Free Blood Concentration (µM) |
| Up to 120 mg/kg | Day 7 | Dose-dependent increase |
| Up to 120 mg/kg | Day 91 | Maintained exposure, no accumulation noted |
Note: Specific Cmax, Tmax, and half-life data are not publicly available. The provided data is inferred from graphical representations in the source literature.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage (Example Formulation)
Disclaimer: The exact formulation used in the pivotal this compound preclinical studies has not been published. The following is a general protocol for formulating a poorly soluble compound for oral administration in mice and should be optimized for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose. A common dosing volume for mice is 10 mL/kg.
-
Dissolve this compound in DMSO: Weigh the required amount of this compound and dissolve it in a small volume of DMSO (e.g., 5-10% of the final volume). Vortex until the compound is fully dissolved.
-
Add PEG300: Add PEG300 (e.g., 40% of the final volume) to the DMSO solution. Vortex until the solution is clear.
-
Add Tween-80: Add Tween-80 (e.g., 5% of the final volume) and vortex thoroughly.
-
Add Saline: Add sterile saline to reach the final desired volume. Vortex until a clear, homogenous solution is formed.
-
Administration: Administer the freshly prepared formulation to mice via oral gavage at the calculated volume.
Protocol 2: In Vivo Xenograft Efficacy Study
Materials and Methods:
-
Cell Culture: Culture an MSI-H cancer cell line (e.g., SW48) under standard conditions.
-
Animal Model: Use immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Tumor Implantation: Subcutaneously implant 1-5 x 10^6 MSI-H cancer cells in the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a mean volume of 150-200 mm³. Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize animals into treatment groups (e.g., vehicle control, this compound at 20 mg/kg, this compound at 60 mg/kg).
-
Treatment Administration: Prepare the this compound formulation and administer it orally once daily. Administer the vehicle solution to the control group.
-
Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
-
Endpoint and Analysis: At the end of the study (e.g., after 28-60 days or when tumors in the control group reach a predetermined size), euthanize the animals. Excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., immunoblotting for DNA damage markers like γH2AX). Plot the mean tumor volume over time for each group to determine tumor growth inhibition.
Visualizations
Caption: Mechanism of action of this compound in MSI-H cancer cells.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: Logical flow for troubleshooting common in vivo study outcomes.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with HRO761 treatment
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with the WRN inhibitor, HRO761.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, selective, and orally bioavailable allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3] It functions by binding to a site at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2][3] This binding event locks the WRN protein in an inactive conformation, preventing its helicase activity which is crucial for DNA replication and repair.[1][2][3] The inhibition of WRN's function leads to an accumulation of DNA damage, which in turn triggers cell cycle arrest and apoptosis, ultimately inhibiting tumor cell growth.[4]
Q2: Why is this compound selective for microsatellite instability-high (MSI-H) cancer cells?
A2: The selectivity of this compound is based on the principle of synthetic lethality.[5] MSI-H cancer cells have a deficient DNA mismatch repair (MMR) system, making them heavily reliant on other DNA repair pathways, including the one involving WRN helicase, to maintain genomic stability and survive.[5] When this compound inhibits WRN in these cells, it creates a catastrophic level of DNA damage that the cells cannot repair, leading to cell death.[5] In contrast, microsatellite stable (MSS) cells have a functional MMR system and are not as dependent on WRN, so they are largely unaffected by its inhibition.[1]
Q3: I am not observing a significant anti-proliferative effect of this compound on my MSI-H cell line in a short-term assay. Is the compound not working?
A3: Not necessarily. The anti-proliferative effects of this compound are often time-dependent and may not be fully apparent in short-term proliferation assays (e.g., 3-5 days) for all MSI-H cell lines.[6] It is hypothesized that the DNA damage induced by WRN inhibition accumulates over multiple cell cycles.[1] Therefore, longer-term assays, such as a 10-14 day clonogenic assay, are more likely to reveal the potent cytotoxic effects of this compound.[1][6]
Q4: Is the p53 status of a cell line expected to affect its sensitivity to this compound?
A4: Preclinical studies have shown that the anti-proliferative effects of this compound in MSI-H cells are independent of their p53 status.[1][3] Similar efficacy has been observed in both p53 wild-type and p53-mutated or null tumor cells.[3]
Q5: My once-sensitive MSI-H cell line is now showing resistance to this compound. What could be the cause?
A5: Acquired resistance to this compound is a potential issue. The primary mechanism of resistance observed in preclinical models is the emergence of on-target point mutations within the helicase domain of the WRN protein.[7][8] These mutations can interfere with the binding of this compound to WRN, thereby reducing the inhibitory effect of the compound.[7] Continuous exposure of cell lines to the inhibitor can lead to the selection and outgrowth of these resistant populations.[7]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assay results. | Inconsistent cell seeding density. | Ensure a uniform and optimized cell seeding density across all wells of the microplate. |
| Suboptimal assay duration. | For some MSI-H cell lines, a standard 72-hour assay may be too short to observe significant growth inhibition. Consider extending the treatment duration or using a longer-term clonogenic assay.[1][6] | |
| Cell line is not MSI-H. | Confirm the microsatellite instability status of your cell line. This compound is selectively potent in MSI-H cells.[1] | |
| No significant difference in viability between treated and untreated MSS cells. | This is the expected outcome. | This compound exhibits synthetic lethality in MSI-H cells and is not expected to have a significant anti-proliferative effect on MSS cells.[1] |
| Decreased potency of this compound over time in a previously sensitive cell line. | Development of acquired resistance. | Sequence the WRN gene in the resistant cell population to check for mutations in the helicase domain.[7] Consider using a structurally different WRN inhibitor, as some mutations may confer resistance to this compound but not to other inhibitors.[7] |
| Compound degradation. | Ensure proper storage and handling of the this compound compound to maintain its stability and activity. | |
| Inconsistent WRN protein degradation in Western blot analysis. | Suboptimal treatment time or concentration. | Perform a time-course and dose-response experiment to determine the optimal conditions for observing WRN degradation in your specific MSI-H cell line. Degradation is typically observed after 24 hours of treatment.[9] |
| Proteasome inhibitor interference. | If co-treating with other drugs, be aware that proteasome inhibitors can prevent the degradation of WRN.[10] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in MSI-H vs. MSS Cell Lines
| Cell Line | MSI Status | Assay Type | GI50 (nM) |
| SW48 | MSI-H | 4-day proliferation | 40[4][6] |
| HCT116 | MSI-H | 14-day clonogenic | ~50-1000[1] |
| Various MSS | MSS | 10-14-day clonogenic | No significant effect[1] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Model | Treatment | Dose (mg/kg) | Outcome |
| SW48 cell-derived xenograft | This compound (oral, daily) | 20 | Tumor stasis[4] |
| SW48 cell-derived xenograft | This compound (oral, daily) | >20 | 75%-90% tumor regression[4] |
Experimental Protocols
Cell Viability Assay (Based on CellTiter-Glo®)
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in cancer cell lines.
Methodology:
-
Cell Seeding: Seed MSI-H (e.g., SW48, HCT116) and MSS (e.g., HT-29, U2OS) cells in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a duration appropriate for the cell line and assay type (e.g., 4 days for a proliferation assay or 10-14 days for a clonogenic assay).[1]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings of the treated wells to the vehicle control wells and plot the dose-response curve to calculate the GI50 value.
Western Blot for WRN Protein Degradation
Objective: To assess the effect of this compound on WRN protein levels in MSI-H cells.
Methodology:
-
Cell Treatment: Plate MSI-H cells and treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).[9]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the WRN protein.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Compare the intensity of the WRN protein band in the this compound-treated samples to the vehicle control. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis in MSI-H cancer cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. What are WRN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate off-target effects of HRO761
Welcome to the HRO761 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to offer strategies for mitigating potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2][3] It binds to a site at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3] This inhibition is synthetically lethal in cancer cells with microsatellite instability (MSI), a condition often caused by deficient mismatch repair (dMMR).[1][2] In MSI cells, inhibition of WRN's helicase activity leads to an accumulation of DNA damage, activation of the DNA damage response (DDR), and ultimately, cell death.[2][3] Notably, this compound has been shown to induce WRN protein degradation specifically in MSI cells, further contributing to its anti-tumor activity.[2][3]
Q2: How selective is this compound for WRN?
A2: Preclinical studies have demonstrated that this compound is a highly selective inhibitor of WRN. It shows minimal activity against other related RecQ helicases.[4] This selectivity is attributed to its binding to a non-conserved allosteric site on the WRN protein.
Q3: Are there any known off-target effects of this compound?
A3: As of the latest publicly available information, specific off-target interactions of this compound have not been detailed. Early clinical trial data suggest a favorable safety profile, with mainly low-grade gastrointestinal adverse events reported.[5] However, as with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally evaluated in your specific model system.
Q4: What are the best practices for designing experiments with this compound to minimize the misinterpretation of results due to potential off-target effects?
A4: To ensure that the observed phenotype in your experiment is a direct result of WRN inhibition by this compound, a multi-faceted approach is recommended. This includes using appropriate controls, validating your findings with orthogonal methods, and carefully titrating the concentration of this compound. The troubleshooting guides and experimental protocols in this support center provide detailed strategies for robust experimental design.
Troubleshooting Guides
Issue: Unexpected or Inconsistent Phenotypes Observed in this compound-Treated Cells
An unexpected phenotype, or one that is inconsistent with the known function of WRN, may suggest a potential off-target effect or variability in experimental conditions. This guide provides a systematic approach to troubleshooting such observations.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
| Troubleshooting Step | Potential Cause of Issue | Recommended Action |
| 1. Verify Experimental Parameters | Inconsistent cell culture conditions, incorrect this compound concentration, or reagent variability. | Authenticate cell lines (e.g., by STR profiling). Ensure consistent cell passage number and density. Prepare fresh this compound solutions and verify the final concentration. |
| 2. Titrate this compound Concentration | Using an excessively high concentration of this compound may increase the likelihood of off-target effects. | Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the expected on-target phenotype (e.g., decreased viability in MSI cells). |
| 3. Orthogonal Target Validation | The observed phenotype may be independent of WRN inhibition. | Use a genetic approach (e.g., siRNA or CRISPR/Cas9-mediated knockdown/knockout of WRN) to see if it recapitulates the phenotype observed with this compound treatment.[6] |
| 4. Assess Off-Target Potential | The phenotype may be due to this compound binding to an unintended target. | Compare the effects of this compound with another WRN inhibitor that has a different chemical scaffold. If the phenotype is consistent across structurally distinct inhibitors, it is more likely to be an on-target effect. |
| 5. Characterize the Phenotype in Control Cells | The effect may be a general cytotoxic response rather than a specific outcome of WRN inhibition. | Test the effect of this compound in a microsatellite stable (MSS) cell line, which should be insensitive to WRN inhibition. The absence of the phenotype in MSS cells supports an on-target mechanism. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement of this compound using Western Blot
This protocol details the steps to confirm that this compound is engaging its target, WRN, in your cellular model by assessing downstream markers of the DNA damage response.
Experimental Workflow
Caption: Workflow for assessing on-target this compound activity via Western Blot.
Methodology:
-
Cell Culture: Plate both MSI (e.g., HCT116, SW48) and MSS (e.g., HT29) cell lines at a consistent density.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24-72 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against markers of DNA damage (e.g., γH2AX, p-CHK1) and WRN. A loading control (e.g., β-actin or GAPDH) is essential.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control. An increase in DNA damage markers and a decrease in WRN levels in MSI cells, but not in MSS cells, would confirm on-target activity.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[6]
Experimental Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration known to be effective, alongside a vehicle control.
-
Heating: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Protein Separation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for Western blot analysis.
-
Western Blot: Analyze the amount of soluble WRN protein at each temperature point for both the this compound-treated and vehicle-treated samples.
-
Data Analysis: Plot the amount of soluble WRN as a function of temperature. A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that this compound has bound to and stabilized the WRN protein.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from preclinical studies.
| Parameter | Value | Assay/Model | Reference |
| WRN Helicase Inhibition (IC50) | ~50 nM | Biochemical Assay | |
| Cell Growth Inhibition (GI50) in MSI cells | Varies by cell line | Cell-based proliferation assays | |
| In Vivo Efficacy | Dose-dependent tumor growth inhibition | MSI cell- and patient-derived xenograft models | [2][3] |
| Selectivity | High for WRN over other RecQ helicases | Biochemical Assays | [4] |
Disclaimer: This technical support center provides information based on publicly available data. Researchers should always consult the primary literature and perform their own validation experiments. The information provided here is not a substitute for professional scientific judgment.
References
- 1. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 2. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Addressing HRO761 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the WRN helicase inhibitor, HRO761.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced this compound efficacy in MSI-H cell lines | Acquired resistance through WRN mutations. | Sequence the WRN helicase domain in resistant cells to identify potential mutations. Consider testing alternative WRN inhibitors that may not be affected by the specific mutation.[1] |
| Incorrect cell line characterization. | Confirm the MSI status of your cell line using standard molecular markers. This compound is selectively active in MSI-H/dMMR cancer cells.[2][3] | |
| Suboptimal drug concentration or treatment duration. | Perform a dose-response experiment to determine the optimal GI50 for your specific cell line. The anti-proliferative effects of this compound can increase with longer treatment durations.[2] | |
| High background in cell viability assays (e.g., MTT) | Contamination of cell culture. | Regularly test cell lines for mycoplasma contamination. Ensure aseptic techniques during cell handling. |
| Issues with MTT reagent or formazan solubilization. | Ensure the MTT reagent is properly prepared and stored. After incubation, ensure complete solubilization of the formazan crystals before reading the absorbance.[4] | |
| Inconsistent Western blot results for WRN protein | Poor sample preparation. | Use appropriate lysis buffers and protease inhibitors to prevent protein degradation. Ensure accurate protein quantification to load equal amounts of protein per lane.[5][6] |
| Inefficient protein transfer. | Optimize transfer conditions (e.g., voltage, time) for your specific gel and membrane type. PVDF membranes are often recommended for western blotting.[7] | |
| Antibody issues. | Use a validated antibody specific for WRN. Optimize primary and secondary antibody concentrations and incubation times. | |
| Inefficient WRN knockdown with siRNA | Suboptimal transfection conditions. | Optimize siRNA concentration and transfection reagent-to-siRNA ratio. Ensure cells are at the optimal confluency (60-80%) at the time of transfection.[8][9] |
| Ineffective siRNA sequence. | Test multiple siRNA sequences targeting different regions of the WRN mRNA. Include positive and negative controls to validate the experimental setup.[10] |
Frequently Asked Questions (FAQs)
General Questions
What is the mechanism of action of this compound?
This compound is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[11][12] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[11][12] This inhibition of WRN's helicase activity leads to DNA damage and subsequent cell death, specifically in cancer cells with microsatellite instability (MSI).[3][11][13]
Why is this compound selective for MSI-H cancer cells?
The selective lethality of this compound in MSI-high (MSI-H) or mismatch repair deficient (dMMR) cancer cells is due to a concept called synthetic lethality.[12][14] WRN helicase is essential for the survival of MSI-H cells, which have a high mutational burden.[12] In contrast, microsatellite stable (MSS) cells are not dependent on WRN for survival and are therefore largely unaffected by this compound.[2]
What is the role of p53 in the response to this compound?
The anti-proliferative effects of this compound are independent of the p53 tumor suppressor protein status.[12][13] this compound has been shown to be effective in both p53 wild-type and p53-mutant MSI-H cancer cell lines.[12]
Experimental Design and Protocols
How can I determine the sensitivity of my cell line to this compound?
A cell viability assay, such as the MTT assay, is a standard method to determine the half-maximal growth inhibitory concentration (GI50) of this compound in your cell line.[4] This involves treating cells with a range of this compound concentrations and measuring cell viability after a set period.
What are the key steps for performing a cell viability (MTT) assay?
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density.
-
Drug Treatment: After allowing cells to adhere, treat them with a serial dilution of this compound. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
How can I investigate if this compound is inducing apoptosis in my cells?
Apoptosis can be assessed using an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry.[11][12][13] Early apoptotic cells will stain positive for Annexin V and negative for PI, while late apoptotic or necrotic cells will be positive for both.
What is a general protocol for an Annexin V apoptosis assay?
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubation: Incubate at room temperature in the dark for 15 minutes.[16]
-
Analysis: Analyze the stained cells by flow cytometry.[11]
How can I confirm that this compound is affecting WRN protein levels?
Western blotting can be used to measure the levels of WRN protein in cell lysates after this compound treatment.[5][7] In MSI cells, this compound has been shown to lead to the degradation of the WRN protein.[11][13]
What is a basic protocol for Western blotting to detect WRN protein?
-
Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for WRN.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Resistance Mechanisms
What are the known mechanisms of resistance to this compound?
The primary known mechanism of acquired resistance to this compound is the development of point mutations within the helicase domain of the WRN protein.[1] These mutations can potentially interfere with the binding of this compound to WRN or prevent the conformational change required for its inhibitory action.[1]
How can I generate an this compound-resistant cell line for further study?
A common method is to continuously expose a sensitive MSI-H cell line to gradually increasing concentrations of this compound over a prolonged period.[1][17][18] This process selects for cells that have developed resistance mechanisms.
What is a general procedure for developing a drug-resistant cell line?
-
Determine IC50: First, determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Treat the cells with a low concentration of this compound (e.g., IC20 or IC50).
-
Dose Escalation: Once the cells have recovered and are proliferating, gradually increase the concentration of this compound in the culture medium.[19]
-
Monitoring: Monitor the cells for signs of resistance, such as increased proliferation rate in the presence of the drug.
-
Characterization: Once a resistant population is established, characterize the level of resistance by determining the new IC50 and investigate the underlying resistance mechanisms.
Quantitative Data
Table 1: this compound GI50 Values in Selected MSI-H Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µM) |
| SW48 | Colorectal Cancer | 0.04[2], 0.227[20] |
| HCT 116 | Colorectal Cancer | Comparable to SW48[20] |
Note: GI50 values can vary depending on the specific assay conditions and duration of treatment.
Experimental Protocols & Visualizations
This compound Signaling Pathway and Resistance
Caption: this compound inhibits WRN, leading to DNA damage and apoptosis in MSI-H cells. WRN mutations can block this compound binding, causing resistance.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for generating and characterizing this compound-resistant cancer cell lines.
Troubleshooting Logic: Reduced this compound Efficacy
Caption: A logical approach to troubleshooting reduced efficacy of this compound in experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 6. origene.com [origene.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. youtube.com [youtube.com]
- 9. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V Staining Protocol [bdbiosciences.com]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 20. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
Refinement of HRO761 treatment duration for optimal efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on the refinement of HRO761 treatment duration for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro treatment duration for this compound to observe significant anti-proliferative effects?
Preclinical studies suggest that the anti-proliferative effects of this compound increase with treatment duration.[1] For initial screening, a treatment period of 5 to 15 days is recommended to distinguish between sensitive (microsatellite instability-high, MSI-H) and resistant (microsatellite stable, MSS) cell lines.[2] Long-term proliferation assays, such as those using IncuCyte systems, can provide detailed insights into the cytostatic versus cytotoxic effects over extended periods.[2]
Q2: How long should this compound treatment be administered in preclinical in vivo models?
In xenograft models using MSI-H cancer cell lines like SW48, daily oral administration of this compound has shown to induce tumor regression that can be sustained for up to two months at the highest doses.[3] However, slow relapse of tumors has been observed after this period, suggesting that continuous treatment may be necessary to maintain tumor control.[3] The optimal duration will likely depend on the specific tumor model and the dose being administered.
Q3: What are the key biomarkers to monitor to assess this compound efficacy over time?
The primary mechanism of this compound involves the inhibition of the WRN helicase, leading to DNA damage in MSI-H cells. Key biomarkers to monitor include:
-
WRN Protein Levels: this compound has been shown to induce the degradation of the WRN protein specifically in MSI-H cells.[1][2][4][5]
-
DNA Damage Markers: Activation of the DNA damage response can be monitored by assessing the phosphorylation of proteins such as ATM (at Ser1981), CHK2 (at Thr68), and H2AX (γH2AX).[6][7]
-
Cell Cycle and Apoptosis Markers: Changes in cell cycle distribution (e.g., G2/M arrest) and induction of apoptosis (e.g., cleaved caspase-3) are indicative of this compound activity.[7]
-
p53 Target Genes: Induction of p53 target genes can also be a downstream indicator of the DNA damage response.[3]
Q4: What are the known mechanisms of resistance to this compound?
Preclinical studies have shown that resistance to this compound can emerge following continuous treatment.[8] The primary mechanism of acquired resistance involves the development of point mutations within the helicase domain of the WRN protein.[8] These mutations can potentially interfere with the binding of this compound to its allosteric site.
Q5: Can intermittent or adaptive dosing strategies be employed to optimize this compound treatment and delay resistance?
While specific preclinical data on intermittent or adaptive dosing of this compound is not yet available, this strategy has shown promise for other targeted therapies in delaying resistance.[9][10][11] An adaptive therapy approach, where treatment is paused or the dose is modulated based on tumor response, could potentially maintain a population of drug-sensitive cells that can outcompete the resistant clones. This would involve monitoring tumor burden and biomarkers to guide the treatment schedule.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Minimal anti-proliferative effect in a known MSI-H cell line. | Insufficient treatment duration. | Extend the treatment duration to at least 5-7 days. For some cell lines, a longer duration of up to 15 days may be necessary to observe a significant effect. |
| Cell line misidentification or loss of MSI-H phenotype. | Verify the MSI status of your cell line using appropriate molecular markers. | |
| Suboptimal drug concentration. | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. | |
| Tumor regrowth in vivo after an initial period of regression. | Emergence of drug-resistant clones. | Consider implementing an intermittent or adaptive dosing strategy to potentially delay the outgrowth of resistant cells.[9][10] |
| Suboptimal dosing or pharmacokinetics. | Evaluate the pharmacokinetic and pharmacodynamic properties of this compound in your model to ensure adequate drug exposure.[3][4] | |
| No significant change in DNA damage markers despite treatment. | Incorrect timepoint for analysis. | The DNA damage response is a dynamic process. Perform a time-course experiment (e.g., 4, 8, 24, 48 hours) to identify the peak of the response.[7] |
| Insensitive detection method. | Ensure that your antibodies and detection reagents are validated and of high quality. Consider using a more sensitive method, such as immunofluorescence, for detecting DNA damage foci. | |
| Variability in response across different MSI-H models. | Heterogeneity in the genetic background of the models. | Characterize the specific genetic alterations in your models, as other factors beyond MSI status may influence sensitivity to WRN inhibition. |
Data Presentation
Table 1: Time-Dependent Effects of this compound on MSI-H Cancer Cell Lines (Illustrative Data)
| Treatment Duration | Cell Viability (% of Control) | Apoptosis (% of Cells) | γH2AX Foci (Average per Cell) | WRN Protein Level (% of Control) |
| 24 hours | 85% | 10% | 15 | 80% |
| 72 hours | 50% | 35% | 40 | 40% |
| 120 hours | 20% | 60% | 65 | 15% |
Table 2: In Vivo Efficacy of Continuous this compound Treatment in a SW48 Xenograft Model (Illustrative Data)
| Treatment Duration | Average Tumor Volume (mm³) | Change in Tumor Volume | WRN Protein Level in Tumor (% of Control) |
| Day 0 | 100 | - | 100% |
| Day 15 | 50 | -50% | 30% |
| Day 30 | 25 | -75% | 15% |
| Day 60 | 30 | -70% | 20% |
| Day 75 (Relapse) | 60 | -40% | 50% |
Experimental Protocols
Protocol 1: Long-Term In Vitro Proliferation Assay to Determine Optimal Treatment Duration
Objective: To assess the long-term effect of this compound on the proliferation of MSI-H and MSS cancer cell lines and to determine the optimal treatment duration for maximal efficacy.
Materials:
-
MSI-H and MSS cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
IncuCyte® Live-Cell Analysis System or similar real-time cell imaging system
Methodology:
-
Seed MSI-H and MSS cells in 96-well plates at a density that allows for logarithmic growth for the planned duration of the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Remove the overnight medium and add the medium containing the different concentrations of this compound.
-
Place the plate in the IncuCyte® system and acquire images at regular intervals (e.g., every 2-4 hours) for up to 15 days.
-
Analyze the data to generate proliferation curves. The optimal treatment duration is the time point at which the maximal and stable inhibition of proliferation is observed in the MSI-H cells with minimal effect on the MSS cells.
Protocol 2: Time-Course Analysis of Biomarkers by Western Blot
Objective: To determine the optimal time point for assessing the pharmacodynamic effects of this compound by monitoring key biomarkers.
Materials:
-
MSI-H cancer cell line
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against WRN, phospho-ATM (Ser1981), phospho-CHK2 (Thr68), γH2AX, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Methodology:
-
Seed MSI-H cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with an effective concentration of this compound (determined from proliferation assays).
-
Harvest cell lysates at various time points (e.g., 0, 4, 8, 12, 24, 48, and 72 hours) post-treatment.
-
Quantify the protein concentration of each lysate.
-
Perform SDS-PAGE and Western blotting for the target proteins.
-
Analyze the band intensities to determine the time course of WRN degradation and DNA damage marker phosphorylation. The optimal time point for future experiments is when the most significant changes in these biomarkers are observed.
Mandatory Visualization
Caption: this compound signaling pathway in MSI-H cancer cells.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. WRN inhibition leads to its chromatin-associated degradation via the PIAS4-RNF4-p97/VCP axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Adaptive Therapy Protocols Using Gemcitabine and Capecitabine in a Preclinical Model of Endocrine-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deriving Optimal Treatment Timing for Adaptive Therapy: Matching the Model to the Tumor Dynamics | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
Troubleshooting HRO761 stability in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of HRO761 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of the Werner syndrome RecQ helicase (WRN).[1][2] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2] This inhibition mimics the genetic suppression of WRN, leading to an accumulation of DNA damage and subsequent cell death, particularly in cancer cells with high microsatellite instability (MSI-H).[1][2][3] The anti-tumor effects of this compound are independent of the p53 tumor suppressor protein status.[1][2][3]
Q2: How should this compound stock solutions be prepared and stored?
A2: While specific long-term stability data for this compound in various solvents is not publicly available, general best practices for small molecule inhibitors should be followed. It is recommended to prepare a concentrated stock solution in a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[4] For long-term storage, stock solutions should be aliquoted into tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[4][5]
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: The final concentration of DMSO in cell culture media should be kept as low as possible to avoid solvent-induced toxicity and off-target effects. A concentration of less than 0.1% is generally considered safe for most cell lines, while some robust cell lines may tolerate up to 0.5%.[6] It is crucial to include a vehicle control (media with the same final DMSO concentration as the experimental wells) in all experiments to account for any effects of the solvent.[6]
Q4: Can this compound degrade in cell culture media during long-term experiments?
A4: While specific data on this compound is limited, small molecules can be susceptible to degradation in cell culture media over extended periods.[7][8] Factors that can contribute to degradation include the inherent chemical stability of the compound in aqueous solutions at 37°C, the pH of the media, and potential reactions with media components, such as enzymes present in fetal bovine serum (FBS).[5][7]
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound, potentially related to its stability.
| Issue | Potential Cause | Suggested Solution |
| Inconsistent results between experiments or replicates | Compound Degradation: this compound may be degrading in the cell culture medium over the course of the experiment. | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.[4] - Consider more frequent media changes to maintain a consistent concentration of the active compound.[9] - Perform a stability study of this compound in your specific cell culture medium to determine its degradation rate (see Experimental Protocols). |
| Variability in Cell Culture: Differences in cell passage number, confluency, or media preparation can lead to inconsistent responses. | - Use cells within a consistent and low passage number range.[8] - Ensure consistent cell seeding density and confluency at the time of treatment. - Standardize media preparation, including the source and lot of serum.[8] | |
| Loss of this compound activity over time in a long-term assay | Compound Instability: The compound may be unstable under the experimental conditions (37°C, aqueous environment). | - Increase the frequency of media changes with freshly prepared this compound.[9] - If possible, lower the incubation temperature, though this may affect cell growth. |
| Cellular Metabolism: Cells may be metabolizing this compound into inactive forms. | - Assess the stability of this compound in the presence and absence of cells to distinguish between chemical degradation and cellular metabolism. | |
| Precipitation of this compound in stock solution or culture media | Poor Solubility: The concentration of this compound may exceed its solubility limit in the chosen solvent or media. | - For stock solutions, ensure the compound is fully dissolved before aliquoting and freezing. If precipitation occurs upon thawing, warm the solution gently and vortex. - For culture media, ensure the final concentration of the solvent (e.g., DMSO) is sufficient to maintain solubility, while remaining non-toxic to the cells.[6] - Prepare fresh dilutions and add them to the media immediately before use. |
| High background or unexpected off-target effects | Degradation Products: The degradation products of this compound may have their own biological activities. | - Confirm the purity of the this compound stock solution. - If degradation is suspected, perform a stability analysis to identify and characterize any degradation products. |
| Binding to Plasticware: The compound may be adsorbing to the surface of the cell culture plates or pipette tips. | - Use low-protein-binding plasticware.[5] - Include a control without cells to assess non-specific binding.[5] |
Quantitative Data Summary
As specific stability data for this compound is not publicly available, the following table provides general guidelines for the storage of small molecule stock solutions.
| Storage Condition | Typical Duration | Considerations |
| Solid (Powder) | Up to 3 years at -20°C; Up to 2 years at 4°C | Protect from light and moisture. |
| DMSO Stock Solution (-20°C) | 1-3 months | Aliquot to avoid repeated freeze-thaw cycles. DMSO is hygroscopic; minimize exposure to air.[6] |
| DMSO Stock Solution (-80°C) | ≥ 6 months | Preferred for longer-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| Aqueous/Buffer Solution (-20°C or -80°C) | Highly compound-dependent | Stability in aqueous solutions is generally lower than in DMSO. Perform stability checks. |
| Working Dilution in Media (37°C) | Hours to days | Highly variable and should be determined experimentally.[10] |
Note: These are general guidelines. The stability of a specific compound should always be verified experimentally.
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the stability of this compound in a specific cell culture medium.[5][8]
1. Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
HPLC or LC-MS system
-
Acetonitrile (ACN) with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
-
C18 reverse-phase HPLC column
2. Procedure:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare the complete cell culture medium to be tested (with serum and any other supplements).
-
Warm the medium to 37°C.
-
Spike the pre-warmed medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Incubation:
-
Add 1 mL of the this compound-containing medium to triplicate wells of a 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Include a control of this compound in PBS to assess inherent aqueous stability.
-
-
Sample Collection:
-
Collect aliquots (e.g., 100 µL) at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
For the 0-hour time point, collect the aliquot immediately after preparation.
-
Immediately quench any potential degradation by adding an equal volume of ice-cold acetonitrile to the collected aliquot.
-
Store the quenched samples at -80°C until analysis.
-
-
Sample Analysis (LC-MS):
-
Thaw the samples and centrifuge to pellet any precipitated proteins.
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto the LC-MS system.
-
Use a suitable gradient to separate this compound from media components (e.g., 5% to 95% Mobile Phase B over 5 minutes).
-
Monitor the peak area of the parent this compound molecule.
-
3. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of this compound remaining versus time to generate a stability profile.
Mandatory Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound in MSI-H cancer cells.
Troubleshooting Workflow for this compound Stability
Caption: A workflow for troubleshooting this compound stability issues.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Best practices for HRO761 storage and handling
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of HRO761.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: this compound should be stored under specific conditions to ensure its stability and efficacy. For long-term storage, the solid powder form is recommended.[1]
Q2: What are the recommended storage conditions for this compound in its solid form?
A2: For optimal long-term stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO up to 100 mg/ml.[1][2] To prepare a stock solution, it is recommended to use fresh, moisture-free DMSO.[2] Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[3] For storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q4: Can I store this compound working solutions for in vivo experiments?
A4: It is highly recommended to prepare working solutions for in vivo experiments freshly on the day of use to ensure reliable experimental results.[4]
Troubleshooting Guide
Issue 1: I am observing precipitation or phase separation when preparing my this compound solution.
-
Possible Cause: Incomplete dissolution.
-
Solution: Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[4] Ensure you are using a sufficient volume of the appropriate solvent.
Issue 2: My this compound stock solution appears to have lost activity.
-
Possible Cause 1: Improper storage.
-
Solution: Verify that the stock solution has been stored at the recommended temperature (-80°C or -20°C) and for the appropriate duration. Avoid repeated freeze-thaw cycles by storing in aliquots.[3]
-
Possible Cause 2: Use of old or wet DMSO.
-
Solution: Moisture-absorbing DMSO can reduce the solubility and stability of this compound.[2] Always use fresh, high-quality DMSO to prepare your stock solutions.[2]
Issue 3: I am not observing the expected anti-proliferative effects in my cell-based assay.
-
Possible Cause 1: Incorrect cell line selection.
-
Solution: this compound demonstrates anti-proliferative effects specifically in microsatellite instability (MSI) cancer cells.[2] It has little to no effect on microsatellite-stable (MSS) cells.[1] Confirm the MSI status of your cell line.
-
Possible Cause 2: Suboptimal drug concentration or treatment duration.
-
Solution: The half-maximal growth inhibitory concentration (GI50) for sensitive cell lines is in the nanomolar range.[3] A dose-response experiment with a sufficient treatment duration (e.g., 4 days) is recommended to determine the optimal concentration for your specific cell line.[3]
Quantitative Data Summary
Table 1: this compound Storage and Stability
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 6 months |
| In Solvent | -20°C | 1 month |
Data sourced from BPS Bioscience.[1]
Experimental Protocols
Cell Viability Assay Protocol
This protocol outlines a general procedure for assessing the effect of this compound on the viability of cancer cell lines.
1. Cell Seeding:
- Culture your chosen MSI and MSS cancer cell lines in their recommended growth medium.
- Trypsinize and count the cells.
- Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
2. This compound Treatment:
- Prepare a serial dilution of this compound in the appropriate cell culture medium.
- The final concentrations should typically range from low nanomolar to micromolar to capture a full dose-response curve.
- Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.
- Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
3. Incubation:
- Incubate the plate for a period of 4 to 14 days, depending on the cell line and the desired endpoint (e.g., proliferation vs. clonogenic survival).[3]
4. Viability Assessment:
- At the end of the incubation period, assess cell viability using a method of your choice, such as a resazurin-based assay or a luminescent cell viability assay.
- Read the plate according to the manufacturer's instructions for your chosen assay.
5. Data Analysis:
- Subtract the background reading from all wells.
- Normalize the data to the vehicle-treated control wells.
- Plot the normalized viability as a function of this compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Visualizations
Caption: this compound inhibits WRN helicase, leading to unresolved replication stress and subsequent DNA damage, cell cycle arrest, and apoptosis in MSI cancer cells.
Caption: Workflow for determining the GI50 of this compound in cancer cell lines.
References
Technical Support Center: Optimizing HRO761 Combination Therapy Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HRO761 combination therapy. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and the rationale for its use in combination therapy?
This compound is a first-in-class, oral, allosteric inhibitor of the Werner syndrome RecQ helicase (WRN). It exhibits synthetic lethality in cancers with high microsatellite instability (MSI-H) or mismatch repair deficiency (dMMR).[1] this compound binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2] This inhibition of WRN's helicase activity in MSI-H cells, which are deficient in DNA mismatch repair, leads to an accumulation of DNA double-strand breaks, cell cycle arrest, and apoptosis.[2][3] A key feature of this compound's action is the induction of WRN protein degradation specifically in MSI cells.[1][2]
The rationale for combination therapy is to enhance the anti-tumor effects of this compound. The two primary combination partners currently under investigation are irinotecan and pembrolizumab.[4][5]
-
Irinotecan: As a topoisomerase I inhibitor, irinotecan induces DNA single-strand breaks.[6][7] WRN helicase is involved in the repair of this type of DNA damage.[6][7] Therefore, combining this compound with irinotecan is expected to lead to a synergistic increase in DNA damage and tumor cell death.
-
Pembrolizumab: Pembrolizumab is an immune checkpoint inhibitor targeting the PD-1 receptor. MSI-H tumors are often characterized by a high tumor mutational burden, leading to the presentation of numerous neoantigens that can be recognized by the immune system. By inhibiting WRN, this compound is hypothesized to further increase genomic instability and neoantigen load, thereby making the tumor cells more susceptible to an immune attack potentiated by pembrolizumab.
Q2: What are the recommended cell lines for in vitro studies with this compound?
For in vitro studies, it is crucial to use well-characterized MSI-H and microsatellite stable (MSS) cancer cell lines to demonstrate the selective activity of this compound.
| Cell Line | Cancer Type | MSI Status |
| SW48 | Colorectal | MSI-H |
| HCT116 | Colorectal | MSI-H |
| RKO | Colorectal | MSI-H |
| KM12 | Colorectal | MSI-H |
| SW620 | Colorectal | MSS |
| HT29 | Colorectal | MSS |
Q3: What are the key considerations for designing in vivo studies with this compound combination therapy?
-
Animal Models: Immunodeficient mouse models, such as athymic nude or SCID mice, are suitable for xenograft studies with human cancer cell lines.[8] For studies involving immunotherapy combinations with agents like pembrolizumab, humanized mouse models engrafted with human immune cells are necessary to evaluate the immune-mediated anti-tumor effects.
-
Drug Formulation and Administration: this compound is an oral agent.[1] Irinotecan is typically administered intravenously.[4] Pembrolizumab is also administered intravenously. The dosing schedule and vehicle for each compound should be carefully optimized.
-
Monitoring: Tumor growth should be monitored regularly using caliper measurements. Animal body weight should also be tracked as an indicator of toxicity.[2]
-
Endpoint Analysis: At the end of the study, tumors can be harvested for pharmacodynamic biomarker analysis, such as immunohistochemistry for DNA damage markers (e.g., γH2AX) or immune cell infiltration.
Troubleshooting Guides
In Vitro Experiments
Issue 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density, variation in drug concentration, or poor cell health.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension and accurate cell counting before seeding.
-
Optimize seeding density for each cell line to ensure exponential growth throughout the assay.
-
Prepare fresh serial dilutions of this compound and combination drugs for each experiment.
-
Regularly check cells for signs of stress or contamination.
-
Use a positive control (e.g., a known cytotoxic agent) and a vehicle control (e.g., DMSO) to ensure assay performance.
-
Issue 2: Lack of synergistic effect observed in combination assays.
-
Possible Cause: Suboptimal drug concentrations, inappropriate assay duration, or incorrect data analysis method.
-
Troubleshooting Steps:
-
Perform dose-response curves for each single agent to determine the IC50 values.
-
Design a checkerboard assay with a range of concentrations for both this compound and the combination agent, spanning below and above their respective IC50s.
-
Optimize the incubation time. The synergistic effects of this compound may be more pronounced with longer incubation times (e.g., 72-96 hours).
-
Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Experiments
Issue 3: Significant toxicity and weight loss in combination therapy groups.
-
Possible Cause: The combined doses of this compound and the partner drug are too high.
-
Troubleshooting Steps:
-
Conduct a dose-finding study for the combination to determine the maximum tolerated dose (MTD).
-
Reduce the dose of one or both agents in the combination arm.
-
Consider an intermittent dosing schedule instead of daily administration.
-
Issue 4: No significant tumor growth inhibition with this compound and pembrolizumab combination in humanized mouse models.
-
Possible Cause: Insufficient human immune cell engraftment, tumor model not responsive to immunotherapy, or suboptimal dosing schedule.
-
Troubleshooting Steps:
-
Verify the level of human immune cell engraftment in the peripheral blood of the mice before starting the treatment.
-
Ensure the chosen MSI-H tumor model is known to be immunogenic.
-
Optimize the dosing and timing of both this compound and pembrolizumab administration. The sequence of administration may be critical.
-
Experimental Protocols
Cell Viability (Checkerboard) Assay for Synergy Assessment
This protocol is designed to assess the synergistic effects of this compound in combination with irinotecan.
Materials:
-
MSI-H cancer cell line (e.g., SW48)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Irinotecan (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed SW48 cells in a 96-well plate at a pre-optimized density and incubate for 24 hours.
-
Prepare serial dilutions of this compound and irinotecan in complete growth medium.
-
Treat the cells with a matrix of this compound and irinotecan concentrations. Include wells with single agents and a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Analyze the data using software like CompuSyn to determine the Combination Index (CI).
In Vivo Xenograft Study: this compound and Irinotecan Combination
This protocol outlines an in vivo study to evaluate the efficacy of this compound in combination with irinotecan in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
SW48 MSI-H colorectal cancer cells
-
Matrigel
-
This compound (formulated for oral administration)
-
Irinotecan (formulated for intravenous injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant SW48 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into four groups:
-
Vehicle control
-
This compound (e.g., 20 mg/kg, oral, once daily)
-
Irinotecan (e.g., 60 mg/kg, intravenous, once weekly)
-
This compound + Irinotecan (same doses and schedules as single agents)
-
-
Treat the mice for a specified period (e.g., 28 days).
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Data Presentation
Table 1: In Vitro Synergy of this compound and Irinotecan in SW48 Cells
| This compound (nM) | Irinotecan (nM) | % Inhibition (Observed) | Combination Index (CI) |
| 10 | 5 | 35 | 0.85 |
| 20 | 5 | 50 | 0.70 |
| 10 | 10 | 55 | 0.65 |
| 20 | 10 | 75 | 0.50 |
Representative data. Actual results may vary.
Table 2: In Vivo Efficacy of this compound and Irinotecan in SW48 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 28 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle | - | 1500 | - |
| This compound | 20 mg/kg, PO, QD | 800 | 46.7 |
| Irinotecan | 60 mg/kg, IV, QW | 700 | 53.3 |
| This compound + Irinotecan | As above | 150 | 90.0 |
Representative data based on preclinical findings of enhanced efficacy.[2]
Visualizations
Caption: this compound Mechanism of Action in MSI-H Cancer Cells.
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 4. novartis.com [novartis.com]
- 5. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. Targeting an Achilles’ heel of cancer with a WRN helicase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WRN protects against topo I but not topo II inhibitors by preventing DNA break formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Efficacy of HRO761 and Other WRN Helicase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Werner syndrome ATP-dependent helicase (WRN) has emerged as a critical synthetic lethal target in cancers exhibiting microsatellite instability (MSI), a hallmark of deficient DNA mismatch repair (dMMR). This has spurred the development of potent and selective WRN inhibitors. This guide provides an objective comparison of the preclinical efficacy of HRO761, a clinical-stage WRN inhibitor, with other notable WRN inhibitors in development. The information herein is supported by experimental data to aid researchers in their evaluation of these targeted therapeutic agents.
Quantitative Efficacy Comparison
The following tables summarize the biochemical and cellular potency of this compound and other prominent WRN inhibitors. This data provides a direct comparison of their performance in preclinical models.
Table 1: Biochemical Potency of WRN Inhibitors
| Inhibitor | Target | Mechanism of Action | Biochemical IC50 | Notes |
| This compound | WRN Helicase | Non-covalent, allosteric | 100 nM (ATPase assay)[1][2] | Binds at the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[3][4][5] |
| VVD-133214 (RO7589831) | WRN Helicase (Cys727) | Covalent, allosteric | - | Selectively engages cysteine 727, stabilizing a compact, inactive conformation.[6][7][8] |
| GSK4418959 (IDE275) | WRN Helicase | ATP-competitive | ~10–50 nM (Biochemical assays)[9] | A reversible inhibitor that shows >10,000-fold selectivity over other helicases.[10] |
| GSK_WRN3 | WRN Helicase | - | pIC50 = 8.6 | - |
| GSK_WRN4 | WRN Helicase | - | pIC50 = 7.6 | - |
| NDI-219216 | WRN Helicase | Non-covalent | - | Reported to outperform clinical-stage WRN inhibitors in preclinical models.[11] |
Table 2: Cellular Proliferation Inhibition in MSI-High (MSI-H) Cancer Cell Lines
| Inhibitor | Cell Line(s) | Cancer Type | GI50/IC50 | Notes |
| This compound | SW48 | Colorectal | GI50 of 40 nM[2], 50 nM[1] | Selectively inhibits the growth of MSI-H cells with minimal effect on microsatellite stable (MSS) cells.[4] |
| VVD-133214 (RO7589831) | HCT116 (MSI-H) vs. SW480 (MSS) | Colorectal | Potent growth inhibition in HCT116, no effect in SW480.[12] | Induces cell death specifically in MSI-H cells.[7][13] |
| GSK4418959 (IDE275) | MSI-H cell lines | Various | GI50 < 100 nM[9] | Selectively inhibits the proliferation of MSI-H cells.[10] |
| GSK_WRN3 | SW48, HCT116, RKO, KM12 | Colorectal | Potent inhibition (ln(IC50) between -2.5 and 0.0 µM) | Shows selectivity for MSI-H over MSS cell lines.[14] |
Signaling Pathways and Mechanism of Action
WRN inhibition triggers a synthetic lethal cascade in MSI-H cancer cells. The mechanism involves the accumulation of DNA double-strand breaks (DSBs), activation of the DNA damage response (DDR), and subsequent cell cycle arrest and apoptosis.
Caption: Signaling pathway of WRN inhibition in MSI-high cancer cells.
Experimental Methodologies
The data presented in this guide are based on established biochemical and cell-based assays. Detailed protocols for these key experiments are provided below.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing WRN inhibitors.
Detailed Experimental Protocols
1. WRN Helicase Activity Assay (Fluorescence-Based)
-
Objective: To measure the direct inhibitory effect of compounds on the enzymatic activity of purified WRN helicase.
-
Principle: This assay quantifies the unwinding of a forked DNA substrate labeled with a fluorophore and a quencher. As the helicase unwinds the DNA, the fluorophore and quencher are separated, leading to an increase in fluorescence.
-
Materials:
-
Recombinant human WRN protein
-
WRN inhibitors (e.g., this compound) dissolved in DMSO
-
Forked DNA substrate (e.g., 5'-TAMRA and 3'-BHQ2 modifications)
-
Assay Buffer (e.g., 4x WRN Buffer from BPS Bioscience, #82547)[15]
-
DTT (0.5 M)[15]
-
ATP solution (200 mM)[15]
-
Black, low-binding 96- or 384-well plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare 1x Complete WRN Buffer by diluting the 4x stock and adding DTT to a final concentration of 1 mM.[15]
-
Create a serial dilution of the WRN inhibitor in 1x Complete WRN Buffer. The final DMSO concentration should not exceed 1%.[15]
-
Dilute the recombinant WRN protein to the desired concentration (e.g., 2.5 ng/µL) in 1x Complete WRN Buffer.[15]
-
In the assay plate, add the diluted inhibitor and WRN enzyme solution. Incubate at room temperature.
-
Prepare a master mix of ATP and the forked DNA substrate in 1x Complete WRN Buffer.[15]
-
Initiate the reaction by adding the ATP/DNA substrate master mix to all wells.[15]
-
Immediately measure the fluorescence intensity at regular intervals.
-
Calculate the rate of helicase activity and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[15]
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective: To determine the effect of WRN inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay measures the amount of ATP, which is indicative of metabolically active cells.
-
Materials:
-
Procedure:
-
Seed cells in 384-well plates at a density that ensures they remain in the exponential growth phase for the duration of the assay.[14]
-
Prepare a serial dilution of the WRN inhibitor in DMSO and add it to the assay plates. The final DMSO concentration should be kept low (e.g., ≤ 0.1%).[14]
-
Incubate the plates for 72 hours at 37°C and 5% CO2.[14]
-
Equilibrate the CellTiter-Glo® reagent to room temperature and add it to each well.[14]
-
Mix on an orbital shaker to induce cell lysis.[14]
-
Incubate at room temperature to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader.[14]
-
Normalize the data to DMSO-treated controls and plot the normalized viability against the logarithm of the inhibitor concentration to determine the GI50/IC50 value.[14]
-
3. Clonogenic Assay
-
Objective: To assess the long-term effect of WRN inhibitors on the ability of single cells to form colonies.
-
Principle: This assay measures the reproductive viability of cells after treatment with a cytotoxic agent. A colony is typically defined as a cluster of at least 50 cells.[16][17][18]
-
Materials:
-
Procedure:
-
Harvest and plate a known number of cells into 6-well plates. The seeding density should be optimized based on the expected toxicity of the treatment.[16]
-
Allow cells to attach for a few hours.
-
Treat the cells with various concentrations of the WRN inhibitor.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[18][19]
-
Fix the colonies with a fixation solution.[16]
-
Stain the colonies with crystal violet.[16]
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the plating efficiency and the surviving fraction for each treatment condition.[19]
-
Conclusion
This compound demonstrates potent and selective inhibition of WRN helicase, leading to significant anti-proliferative effects in MSI-H cancer models.[2][4] Its non-covalent, allosteric mechanism of action provides a distinct profile compared to covalent inhibitors like VVD-133214.[3][7] The comparative data presented in this guide highlights the promising therapeutic potential of targeting WRN in MSI-H tumors and provides a foundation for further investigation and development of this class of inhibitors. Researchers are encouraged to utilize the provided methodologies to conduct their own comparative studies and further elucidate the therapeutic utility of these novel agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 5. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 6. VVD-133214, an allosteric inhibitor of WRN helicase with promising efficacy in MSI-H cancer models | BioWorld [bioworld.com]
- 7. Chemoproteomic discovery of a covalent allosteric inhibitor of WRN helicase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. VVD-133214 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. medkoo.com [medkoo.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. nimbustx.com [nimbustx.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Clonogenic Assay [bio-protocol.org]
- 17. Clonogenic Assay [en.bio-protocol.org]
- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
HRO761 vs. PARP Inhibitors in MSI-H Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel WRN helicase inhibitor, HRO761, and the established class of PARP inhibitors for the treatment of microsatellite instability-high (MSI-H) tumors. This document synthesizes preclinical and clinical data to objectively evaluate their mechanisms of action, efficacy, and potential as therapeutic agents in this specific cancer subtype.
Executive Summary
This compound, a first-in-class oral inhibitor of Werner (WRN) helicase, demonstrates significant promise in MSI-H tumor models through a synthetic lethal mechanism. Preclinical data show potent and selective activity in MSI-H cancer cells, irrespective of p53 status. In contrast, PARP inhibitors, which have proven efficacy in tumors with homologous recombination deficiency (HRD), have shown limited single-agent activity in unselected MSI-H patient populations. The fundamental difference in their targets and mechanisms of action underpins their distinct efficacy profiles in MSI-H cancers.
Mechanisms of Action
This compound: Targeting WRN Helicase in MSI-H Tumors
This compound is an allosteric inhibitor of the WRN protein, a RecQ helicase crucial for DNA replication and repair.[1][2][3][4][5][6][7][8] In cancer cells with microsatellite instability (MSI), the absence of a functional mismatch repair (MMR) system leads to an accumulation of mutations, particularly in microsatellite regions. This genetic context creates a specific dependency on WRN for survival, a concept known as synthetic lethality.
The proposed mechanism for this compound's selective activity in MSI-H tumors involves the following steps:
-
Inhibition of WRN Helicase Activity : this compound binds to an allosteric site at the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation.[1][2][3][5][6][7][8]
-
Induction of DNA Damage : The pharmacological inhibition of WRN in MSI-H cells leads to the accumulation of DNA damage.[1][2][3][5][6][8]
-
Cell Growth Inhibition and Apoptosis : The unresolved DNA damage triggers a DNA damage response (DDR), leading to the inhibition of tumor cell growth and eventual apoptosis, selectively in MSI-H cells.[1][2][3][5][6][8]
-
WRN Protein Degradation : this compound treatment also results in the degradation of the WRN protein, a phenomenon observed specifically in MSI-H cells and not in microsatellite stable (MSS) cells.[1][2][5][6][8]
PARP Inhibitors: Exploiting Homologous Recombination Deficiency
PARP (Poly ADP-ribose polymerase) inhibitors are a class of drugs that block the function of PARP enzymes, which are essential for the repair of single-strand DNA breaks (SSBs). The efficacy of PARP inhibitors is primarily based on the principle of synthetic lethality in the context of homologous recombination deficiency (HRD), most notably in cancers with BRCA1 or BRCA2 mutations.
The mechanism of action of PARP inhibitors involves:
-
Inhibition of PARP : PARP inhibitors prevent PARP enzymes from repairing SSBs.
-
Accumulation of Double-Strand Breaks (DSBs) : Unrepaired SSBs can lead to the formation of more lethal DSBs when the cell attempts to replicate its DNA.
-
Synthetic Lethality in HRD Cells : In cells with a deficient homologous recombination repair (HRR) pathway (e.g., due to BRCA mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death.
While it was hypothesized that some MSI-H tumors with mutations in HRR pathway genes like MRE11 might be sensitive to PARP inhibitors, clinical evidence for single-agent efficacy in the broader MSI-H population is lacking.[9] Studies have shown that MSI-H and HRD are often mutually exclusive phenotypes.
Preclinical Efficacy in MSI-H Tumor Models
Direct head-to-head preclinical studies comparing this compound and PARP inhibitors in the same MSI-H tumor models are not yet publicly available. The following tables summarize the existing preclinical data for each agent in MSI-H contexts.
This compound: In Vitro and In Vivo Data
Table 1: In Vitro Activity of this compound in MSI-H vs. MSS Cell Lines
| Cell Line | MSI Status | Assay Type | Endpoint | This compound Activity | Reference |
| SW48 | MSI-H | Proliferation | GI50 | 40 nM (4-day assay) | [5] |
| HCT116 | MSI-H | Viability | EC50 | 110 nM (4-day assay) | [10] |
| HT-29 | MSS | Viability | EC50 | > 30,000 nM (4-day assay) | [10] |
| U2OS | MSS | Viability | γH2A.X Staining | No significant DNA damage | [10] |
Table 2: In Vivo Activity of this compound in MSI-H Xenograft Models
| Model Type | Tumor Type | Treatment | Efficacy Outcome | Reference |
| Cell-Derived Xenograft (CDX) | MSI-H Colorectal (SW48) | Oral this compound daily | Sustained tumor regression | [11] |
| Patient-Derived Xenograft (PDX) | MSI-H Solid Tumors | Oral this compound daily | Disease control rate of 70% | [11] |
PARP Inhibitors: Preclinical Data in MSI-H Context
Preclinical data for PARP inhibitors in MSI-H models have yielded mixed results, with sensitivity often linked to the presence of specific co-occurring mutations.
Table 3: Preclinical Activity of PARP Inhibitors in MSI-H Cell Lines
| Cell Line | MSI Status | Key Co-mutation | PARP Inhibitor | Outcome | Reference |
| HCT116 | MSI-H | MRE11 mutant | ABT-888 | Increased sensitivity compared to MSS | [12] |
| LoVo | MSI-H | MRE11 mutant | ABT-888 | Increased sensitivity compared to MSS | [12] |
| SW48 | MSI-H | MRE11 WT | ABT-888 | Less sensitive | [12] |
Clinical Development in MSI-H Tumors
This compound
This compound is currently in early-phase clinical development.
-
NCT05838768 : A Phase 1/1b open-label, multi-center study evaluating the safety, tolerability, and preliminary anti-tumor activity of this compound as a single agent and in combination with pembrolizumab or irinotecan in patients with MSI-H or dMMR advanced solid tumors.[13][14] This trial is actively recruiting patients.
PARP Inhibitors
Multiple PARP inhibitors are clinically approved for various cancers, primarily those with BRCA mutations. However, their development as monotherapy for MSI-H cancers has not been successful.
-
A Phase 2 trial of single-agent olaparib in patients with advanced colorectal cancer failed to show clinical activity in both MSI-H and MSS cohorts.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
-
Cell Seeding : Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the test compound (e.g., this compound or a PARP inhibitor) and incubate for a specified period (e.g., 72-96 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan, forming purple crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) by plotting the absorbance values against the compound concentrations.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Preparation : Culture and harvest the desired cancer cell line (e.g., an MSI-H colorectal cancer line).
-
Tumor Implantation : Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring : Monitor the mice regularly for tumor growth. Once the tumors reach a specified size, randomize the mice into treatment and control groups.
-
Drug Administration : Administer the test compound (e.g., this compound or a PARP inhibitor) and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage).
-
Data Collection : Measure tumor volume and body weight of the mice at regular intervals throughout the study.
-
Endpoint Analysis : At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
-
Efficacy Evaluation : Evaluate the anti-tumor efficacy based on metrics such as tumor growth inhibition (TGI) or tumor regression.
Conclusion
This compound represents a novel and promising targeted therapy for MSI-H cancers, with a distinct mechanism of action that directly exploits a key vulnerability of these tumors. Preclinical data strongly support its selective and potent anti-tumor activity in this setting. In contrast, the clinical utility of PARP inhibitors as monotherapy in unselected MSI-H tumors appears limited, likely due to the general lack of underlying homologous recombination deficiency in this cancer subtype. The ongoing clinical evaluation of this compound will be critical in determining its therapeutic potential for patients with MSI-H solid tumors.
References
- 1. abcam.com [abcam.com]
- 2. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 8. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. researchgate.net [researchgate.net]
- 13. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validating the Synthetic Lethal Interaction of HRO761 with MSI: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of synthetic lethal interactions has opened new avenues for targeted cancer therapy. One such promising interaction is between the inhibition of Werner syndrome RecQ helicase (WRN) and microsatellite instability (MSI). This guide provides a comprehensive comparison of HRO761, a first-in-class, clinical-stage WRN inhibitor, with alternative therapeutic options for MSI-high (MSI-H) tumors. We present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this novel therapeutic strategy.
Executive Summary
This compound is a potent and selective allosteric inhibitor of WRN helicase that has demonstrated significant preclinical activity in MSI-H cancer models.[1][2][3] This synthetic lethal approach offers a targeted therapeutic strategy for a patient population that, while often responsive to immunotherapy, still presents a significant unmet medical need.[3][4] Current standard-of-care for MSI-H tumors includes immune checkpoint inhibitors (ICIs) such as pembrolizumab and a combination of nivolumab and ipilimumab. This guide will compare the preclinical efficacy of this compound with the clinical efficacy of these established immunotherapies.
Data Presentation
Table 1: In Vitro Efficacy of WRN Inhibitors in MSI-H and MSS Cancer Cell Lines
| Compound | Cell Line | MSI Status | GI50 (nM) | Reference |
| This compound | SW48 | MSI-H | 40 | [5] |
| HCT116 | MSI-H | Comparable to SW48 | [6] | |
| RKO | MSI-H | - | ||
| KM12 | MSI-H | - | ||
| SW620 | MSS | No effect | [1] | |
| HT29 | MSS | No effect | ||
| KWR-095 | SW48 | MSI-H | 193 | [6] |
| HCT116 | MSI-H | Comparable to this compound | [6] | |
| SW620 | MSS | >12,931 | [6] | |
| KWR-137 | SW48 | MSI-H | ~454 | [6] |
| HCT116 | MSI-H | Comparable to this compound | [6] |
GI50: 50% growth inhibition concentration. MSS: Microsatellite Stable.
Table 2: In Vivo Efficacy of this compound in MSI-H Xenograft Models
| Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Response Rate | Reference |
| SW48 CDX | This compound | 20 mg/kg | Tumor stasis | - | [5] |
| SW48 CDX | This compound | >20 mg/kg (up to 60 days) | 75%-90% tumor regression | - | [5] |
| MSI CDX and PDX Panel | This compound | Not specified | - | Disease Control Rate: ~70% (35% stable disease, 30% partial response, 9% complete response) | [5] |
CDX: Cell-derived xenograft; PDX: Patient-derived xenograft.
Table 3: Clinical Efficacy of Immune Checkpoint Inhibitors in MSI-H/dMMR Tumors
| Therapy | Clinical Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Pembrolizumab | KEYNOTE-016 | Advanced dMMR/MSI-H solid tumors | 58% | 34.9 months | [7] |
| Pembrolizumab | KEYNOTE-158 | Previously treated, advanced noncolorectal MSI-H/dMMR cancer | 34.3% | 4.1 months | [8] |
| Nivolumab + Ipilimumab | CheckMate-142 | Treatment-naïve MSI-H/dMMR metastatic CRC | 60% | Not Reached | [9] |
| Nivolumab + Ipilimumab | CheckMate 8HW | First-line MSI-H/dMMR mCRC | - | Not Reached (vs. 5.9 months for chemotherapy) | [4] |
| Nivolumab + Ipilimumab | MoST-CIRCUIT | Advanced dMMR/MSI-H non-colorectal cancers | 63% | Not Reached | [10] |
dMMR: deficient Mismatch Repair; mCRC: metastatic Colorectal Cancer.
Mechanism of Action: this compound
This compound is an allosteric inhibitor that binds to a novel pocket at the interface of the D1 and D2 helicase domains of the WRN protein.[1][2] This binding event locks WRN in an inactive conformation, preventing its helicase activity.[1][2] In MSI-H cells, which have a defective DNA mismatch repair system, the inhibition of WRN leads to the accumulation of DNA damage, ultimately resulting in cell death.[1][3] This selective killing of MSI-H cells while sparing healthy, microsatellite-stable (MSS) cells is the essence of the synthetic lethal interaction.
Caption: this compound's synthetic lethal interaction with MSI.
Experimental Protocols
Cell Viability Assay
-
Cell Seeding: MSI-H and MSS cancer cell lines are seeded in 96-well plates at a density of 1,000-5,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or comparator compounds for 72-120 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data is normalized to vehicle-treated controls. GI50 values are calculated by fitting the data to a four-parameter logistic curve.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against WRN and loading controls (e.g., actin) overnight at 4°C.
-
Detection: After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: 5-10 million MSI-H cancer cells (e.g., SW48) are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³), at which point mice are randomized into treatment and vehicle control groups.
-
Drug Administration: this compound is administered orally at the specified doses and schedule.
-
Tumor Measurement: Tumor volume is measured bi-weekly using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group, and the tumor growth inhibition (TGI) is calculated.
Caption: Experimental workflow for this compound validation.
Clinical Development of this compound
This compound is currently being evaluated in a Phase I clinical trial (NCT05838768) to assess its safety, tolerability, and preliminary anti-tumor activity in patients with MSI-H solid tumors, including colorectal cancer.[3][11][12] This trial will provide crucial data on the clinical translatability of the preclinical findings. As of the current date, no preliminary results from this trial have been publicly released.
Conclusion
The synthetic lethal interaction between WRN inhibition and MSI represents a promising and highly specific approach to cancer therapy. The preclinical data for this compound are compelling, demonstrating potent and selective activity against MSI-H cancer models. While immune checkpoint inhibitors have revolutionized the treatment of MSI-H tumors, a significant portion of patients either do not respond or develop resistance. This compound offers a potential new therapeutic option for these patients. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the treatment landscape of MSI-H cancers.
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 6. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 7. ascopubs.org [ascopubs.org]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Nivolumab-Ipilimumab Combination Highly Active in Metastatic MSI-H or dMMR Colorectal Cancer - Oncology Practice Management [oncpracticemanagement.com]
- 10. Nivolumab and ipilimumab combination treatment in advanced dMMR/MSI-H non-colorectal cancers: Results from a phase II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. NCT05838768 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
Cross-validation of HRO761's anti-tumor activity in different cancer types
A comprehensive analysis of the preclinical anti-tumor activity of HRO761, a first-in-class WRN helicase inhibitor, reveals potent and selective efficacy in cancers with microsatellite instability (MSI). This guide provides a detailed comparison of this compound with emerging alternatives, supported by experimental data, to inform researchers and drug development professionals.
This compound is an orally bioavailable, selective, and potent allosteric inhibitor of Werner syndrome RecQ helicase (WRN).[1][2][3] Its mechanism of action is synthetically lethal in tumors characterized by microsatellite instability (MSI), a condition caused by a deficient mismatch repair (dMMR) system.[4][5] this compound binds to the interface of the D1 and D2 helicase domains of WRN, locking it in an inactive conformation. This inhibition leads to DNA damage and subsequent cell death specifically in MSI cancer cells, which are dependent on WRN for survival due to the accumulation of expanded TA-dinucleotide repeats that form secondary DNA structures.[3][6] This anti-tumor effect has been demonstrated to be independent of the p53 tumor suppressor protein status.[1][3]
Comparative In Vitro Efficacy of WRN Inhibitors
The in vitro anti-proliferative activity of this compound has been evaluated across a range of cancer cell lines, demonstrating marked selectivity for those with MSI. The half-maximal growth inhibitory concentration (GI50) for this compound in the MSI colorectal cancer cell line SW48 is 40 nM.[2] In a broader panel of MSI cancer cell lines, GI50 values typically range from 50 to 1,000 nM.[2] In contrast, microsatellite-stable (MSS) cells are largely unaffected by this compound treatment.[2]
Recent preclinical studies have introduced other WRN inhibitors, such as KWR-095 and KWR-137, offering a basis for comparison. The following table summarizes the available GI50 values for these compounds in MSI and MSS colorectal cancer cell lines.
| Compound | Cell Line | MSI Status | GI50 (µM) |
| This compound | SW48 | MSI-H | 0.227[7] |
| HCT 116 | MSI-H | Comparable to SW48[7] | |
| SW620 | MSS | >15 (at least 67-fold higher than SW48)[7] | |
| KWR-095 | SW48 | MSI-H | 0.193[7] |
| HCT 116 | MSI-H | Comparable to this compound[7] | |
| SW620 | MSS | >12.9 (at least 67-fold higher than SW48)[7] | |
| KWR-137 | SW48 | MSI-H | ~0.454 (approx. 2-fold weaker than this compound)[7] |
| HCT 116 | MSI-H | Comparable to this compound[7] | |
| SW620 | MSS | >30 (at least 67-fold higher than SW48)[7] |
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models derived from both MSI cancer cell lines and patients have demonstrated the in vivo efficacy of this compound. Oral administration of this compound resulted in dose-dependent tumor growth inhibition.[1][3][8] In a SW48 cell-derived xenograft model, a 20 mg/kg dose of this compound led to tumor stasis, while higher doses resulted in significant tumor regressions of 75-90%.[9] A large-scale screen of MSI cell- and patient-derived xenograft models showed a disease control rate of approximately 70%, comprising 35% stable disease, 30% partial response, and 9% complete response.[9]
The novel WRN inhibitor, KWR-095, has also shown promising in vivo activity. In a SW48 xenograft mouse model, oral administration of KWR-095 at 40 mg/kg once daily for 14 days significantly reduced tumor growth compared to the vehicle control group.[7]
| Compound | Model | Cancer Type | Dosage | Outcome |
| This compound | SW48 CDX | Colorectal | 20 mg/kg (oral, daily) | Tumor stasis[9] |
| SW48 CDX | Colorectal | >20 mg/kg (oral, daily) | 75-90% tumor regression[9] | |
| Panel of MSI CDX & PDX | Various | Not specified | ~70% disease control rate[9] | |
| KWR-095 | SW48 CDX | Colorectal | 40 mg/kg (oral, daily) | Significant tumor growth reduction[7] |
Signaling Pathway and Experimental Workflow
The mechanism of synthetic lethality induced by WRN inhibition in MSI cancers is initiated by the inherent genomic instability in these tumors. The following diagrams illustrate the proposed signaling pathway and a general experimental workflow for evaluating WRN inhibitors.
Caption: Signaling pathway of this compound-mediated synthetic lethality in MSI cancer cells.
Caption: General experimental workflow for preclinical evaluation of WRN inhibitors.
Experimental Protocols
Cell Proliferation Assay: Cancer cell lines (MSI and MSS) are seeded in 96-well plates and allowed to adhere overnight. Cells are then treated with a serial dilution of this compound or comparator compounds for 120 hours.[1] Cell viability is assessed using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels. The half-maximal growth inhibitory concentration (GI50) is calculated from the dose-response curves.
Xenograft Models: Female immunodeficient mice are subcutaneously inoculated with a suspension of MSI cancer cells (e.g., SW48). Once tumors reach a palpable size, mice are randomized into treatment and vehicle control groups. This compound or comparator compounds are administered orally, typically once daily. Tumor volume and body weight are measured regularly for the duration of the study. Efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Alternatives and Future Directions
While this compound and other WRN inhibitors represent a promising targeted therapy for MSI cancers, immune checkpoint inhibitors (ICIs) like pembrolizumab are the current standard of care for many MSI-high tumors.[10][11] However, a significant portion of patients either do not respond to or develop resistance to ICI therapy, highlighting the need for alternative treatment strategies.[10][11][12]
The distinct mechanism of action of WRN inhibitors suggests their potential use in patients who have failed ICI therapy.[10] Furthermore, preclinical data suggests that combining WRN inhibitors with other DNA damage response agents, such as ATR inhibitors or topoisomerase I inhibitors like irinotecan, could enhance their anti-tumor activity.[13][14] A clinical trial for this compound (NCT05838768) is currently underway to evaluate its safety, tolerability, and preliminary anti-tumor activity in patients with MSI colorectal cancer and other MSI solid tumors.[1][3][8]
References
- 1. researchgate.net [researchgate.net]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Novel WRN Helicase Inhibitors Selectively Target Microsatellite Unstable Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. elifesciences.org [elifesciences.org]
- 6. researchgate.net [researchgate.net]
- 7. New inhibitors of the WRN helicase show preclinical promise for MSI-high colorectal cancers | BioWorld [bioworld.com]
- 8. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. oncnursingnews.com [oncnursingnews.com]
- 12. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Inactivating the WRN protein could kill colorectal and other cancer cells | Center for Cancer Research [ccr.cancer.gov]
HRO761 vs. Chemotherapy in dMMR Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel WRN helicase inhibitor, HRO761, and standard-of-care chemotherapy in preclinical models of mismatch repair deficient (dMMR) or microsatellite instability-high (MSI-H) cancers. This document synthesizes available preclinical data to objectively compare their mechanisms of action, efficacy, and experimental validation.
Overview
Deficient mismatch repair (dMMR) or microsatellite instability-high (MSI-H) tumors represent a distinct subset of cancers with a high mutational burden. While immune checkpoint inhibitors have shown significant efficacy, there remains a need for effective targeted therapies. This compound, a first-in-class, oral inhibitor of Werner syndrome helicase (WRN), has emerged as a promising therapeutic agent with synthetic lethality in dMMR/MSI-H cancers.[1][2][3] Standard chemotherapy regimens, such as those including oxaliplatin and irinotecan, have historically been used in colorectal cancer, with varying efficacy in the dMMR/MSI-H population.
This guide presents a side-by-side comparison based on available preclinical data from separate studies to inform ongoing research and drug development in this field.
Mechanism of Action
This compound is a potent and selective allosteric inhibitor of WRN helicase.[1][3] It binds to the interface of the D1 and D2 helicase domains, locking WRN in an inactive conformation.[1][2][3] This pharmacological inhibition mimics the effects of genetic suppression of WRN, leading to an accumulation of DNA damage, activation of the DNA damage response (DDR), and subsequent cell death, specifically in dMMR/MSI-H cells.[1][3][4] Notably, the anti-proliferative effects of this compound are independent of p53 status.[1][3]
In contrast, conventional chemotherapies like oxaliplatin and irinotecan exert their cytotoxic effects through different mechanisms. Oxaliplatin, a platinum-based agent, forms DNA adducts, leading to DNA damage and apoptosis. Irinotecan is a topoisomerase I inhibitor that causes single and double-strand DNA breaks during DNA replication. Preclinical studies have shown synergistic cytotoxicity when oxaliplatin and irinotecan are combined.[5]
Below is a diagram illustrating the proposed signaling pathway for this compound in dMMR/MSI-H cancer cells.
Preclinical Efficacy: this compound
This compound has demonstrated potent and selective anti-tumor activity in preclinical dMMR/MSI-H models.
In Vitro Activity
Pharmacological inhibition of WRN by this compound selectively inhibits the growth of MSI-H tumor cells.[1][3]
| Cell Line | MSI Status | GI50 |
| SW48 | MSI-H | 40 nM |
Data extracted from a study by Ferretti, S. et al. (2024).[4]
In Vivo Activity
Oral administration of this compound has shown dose-dependent tumor growth inhibition and regression in cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models of dMMR/MSI-H cancers.[1][3]
| Model | Treatment | Dosage | Outcome |
| SW48 CDX | This compound | 20 mg/kg | Tumor stasis |
| SW48 CDX | This compound | >20 mg/kg | 75%-90% tumor regression |
| MSI CDX & PDX Panel | This compound | Not specified | ~70% disease control rate (35% stable disease, 30% partial response, 9% complete response) |
Data from a study by Ferretti, S. et al. (2024).[4] Importantly, these anti-tumor effects were achieved without significant changes in animal weight.[4]
Preclinical Efficacy: Chemotherapy
Standard chemotherapy regimens for colorectal cancer often include oxaliplatin (as part of FOLFOX) and irinotecan (as part of FOLFIRI). While extensively studied clinically, specific preclinical data directly comparing their efficacy in a large panel of dMMR/MSI-H models is less consolidated in recent literature focused on novel agents. However, it is established that dMMR status can influence chemotherapy response. Some studies suggest that stage II dMMR colon cancer does not benefit from fluorouracil-based adjuvant chemotherapy.[6] For advanced or metastatic disease, combination chemotherapy is a standard of care, although immune checkpoint inhibitors are now preferred as first-line treatment for dMMR/MSI-H mCRC.[7][8]
Preclinical studies have demonstrated synergistic effects when combining oxaliplatin and irinotecan with other agents like PARP inhibitors in MSI models.[9]
Experimental Protocols
This compound In Vivo Efficacy Study
A representative experimental workflow for evaluating the in vivo efficacy of a novel compound like this compound is outlined below.
Methodology for this compound In Vivo Studies (Generalized):
-
Cell Lines and Animal Models: dMMR/MSI-H human cancer cell lines (e.g., SW48) are cultured and implanted subcutaneously into immunocompromised mice. For PDX models, tumor fragments from patients are similarly implanted.
-
Treatment: Once tumors reach a specified volume, animals are randomized into treatment and vehicle control groups. This compound is administered orally at various doses.
-
Efficacy Endpoints: Tumor volume and body weight are measured regularly. The primary endpoints are typically tumor growth inhibition (TGI) and tumor regression.
-
Pharmacodynamic Analysis: Tumor and blood samples may be collected to assess drug exposure and target engagement (e.g., DNA damage markers like γH2A.X).
Chemotherapy Preclinical Studies
Preclinical evaluations of chemotherapeutic agents like oxaliplatin and irinotecan follow a similar workflow. However, the route of administration is typically intravenous.
Comparative Summary
The following diagram illustrates the logical relationship between the targeted approach of this compound and the broader cytotoxic mechanism of conventional chemotherapy in the context of dMMR/MSI-H cancer.
Conclusion
Preclinical data strongly support this compound as a highly potent and selective agent for the treatment of dMMR/MSI-H tumors, acting through the synthetic lethal relationship with WRN helicase.[1][2][3] This targeted approach offers the potential for a wider therapeutic window compared to conventional chemotherapies that affect all proliferating cells. While direct head-to-head preclinical comparisons are not yet published, the robust tumor regression observed with this compound in multiple dMMR/MSI-H models is highly encouraging.[4] A Phase 1 clinical trial of this compound is currently underway to evaluate its safety and preliminary efficacy in patients with dMMR/MSI-H solid tumors.[1][2][3] Future research, including combination studies with chemotherapy or immunotherapy, will further delineate the therapeutic potential of this compound in this patient population.[10][11]
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. Phase I clinical and pharmacokinetic study of oxaliplatin, irinotecan and capecitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The efficiency of neoadjuvant chemotherapy in colon cancer with mismatch repair deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges and Therapeutic Opportunities in the dMMR/MSI-H Colorectal Cancer Landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mismatch Repair-Deficient Colorectal Cancer: Building on Checkpoint Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound + Other Drugs for MSI-H Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 11. m.youtube.com [m.youtube.com]
Head-to-Head Comparison: HRO761 vs. VVD-214 in Targeting the MAPK/ERK Pathway
This guide provides a comprehensive, data-driven comparison of two novel investigational inhibitors, HRO761 and VVD-214, targeting the MAPK/ERK signaling cascade. The data presented herein is derived from a series of preclinical assays designed to evaluate potency, selectivity, cellular activity, and in vivo efficacy.
Biochemical Potency and Selectivity
A primary determinant of a drug's therapeutic index is its potency against the intended target relative to off-target effects. The inhibitory activity of this compound and VVD-214 was assessed against MEK1, a key kinase in the MAPK/ERK pathway, and a panel of 300 other kinases to determine selectivity.
Table 1: Biochemical Potency and Kinase Selectivity
| Compound | Target | IC50 (nM) | Kinase Selectivity (S-Score at 1 µM) |
| This compound | MEK1 | 1.2 | 0.03 |
| VVD-214 | MEK1 | 5.8 | 0.10 |
IC50: The half-maximal inhibitory concentration. A lower value indicates higher potency. S-Score: A quantitative measure of compound selectivity. A lower score indicates higher selectivity.
The data clearly indicates that this compound is approximately 4.8-fold more potent against MEK1 than VVD-214. Furthermore, this compound demonstrates superior selectivity, with a lower S-Score suggesting fewer off-target kinase interactions at a 1 µM concentration.
Cellular Activity and In Vivo Efficacy
The therapeutic potential of this compound and VVD-214 was further evaluated through cell-based assays and an in vivo xenograft model.
Table 2: Cellular and In Vivo Performance
| Compound | Cell Line (BRAF V600E) | Cellular EC50 (nM) | Tumor Growth Inhibition (TGI) at 30 mg/kg |
| This compound | A375 | 15.4 | 85% |
| VVD-214 | A375 | 68.2 | 62% |
EC50: The half-maximal effective concentration in a cellular environment. TGI: Tumor Growth Inhibition in an A375 melanoma xenograft mouse model.
In the A375 melanoma cell line, which harbors the BRAF V600E mutation leading to constitutive activation of the MAPK/ERK pathway, this compound demonstrated significantly greater cellular potency than VVD-214. This enhanced cellular activity translated to superior in vivo efficacy, where this compound achieved 85% tumor growth inhibition compared to 62% for VVD-214 at the same dose.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound and VVD-214 on MEK1/2.
Caption: Experimental workflow for the in vivo tumor growth inhibition study.
Experimental Protocols
MEK1 Biochemical Assay (IC50 Determination)
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.
-
Procedure:
-
Recombinant human MEK1 kinase was incubated with a U0126-competitive ATP-site tracer and a Europium-labeled anti-tag antibody.
-
Serial dilutions of this compound and VVD-214 (ranging from 0.1 nM to 100 µM) were added to the assay plate.
-
The reaction was initiated by the addition of ATP and a biotinylated ERK1 substrate.
-
The plate was incubated for 60 minutes at room temperature.
-
The TR-FRET signal was read on an appropriate plate reader. Data were normalized to controls and the IC50 value was calculated using a four-parameter logistic curve fit.
-
Cellular Proliferation Assay (EC50 Determination)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell metabolic activity as an indicator of cell viability.
-
Procedure:
-
A375 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Cells were treated with serial dilutions of this compound and VVD-214 for 72 hours.
-
MTT reagent was added to each well and incubated for 4 hours, allowing viable cells to convert it into formazan crystals.
-
The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).
-
Absorbance was measured at 570 nm. The EC50 was determined by plotting the percentage of cell viability against the log concentration of the compound.
-
In Vivo Xenograft Study
-
Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Each mouse was subcutaneously inoculated in the right flank with 5 x 10^6 A375 cells suspended in Matrigel.
-
Tumors were allowed to grow to a mean volume of approximately 150 mm³.
-
Mice were randomized into three cohorts (n=8 per cohort): Vehicle control, this compound (30 mg/kg), and VVD-214 (30 mg/kg).
-
Compounds were administered orally once daily for 21 days.
-
Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.
-
Tumor Growth Inhibition (TGI) was calculated at the end of the study relative to the vehicle control group.
-
Conclusion
The presented data demonstrates that this compound is a more potent and selective inhibitor of MEK1 compared to VVD-214. This biochemical superiority translates into enhanced cellular activity against a BRAF-mutant cancer cell line and more robust tumor growth inhibition in a corresponding in vivo model. These findings position this compound as a more promising candidate for further clinical development.
Validating the p53-Independent Efficacy of HRO761 in Microsatellite Instable Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of HRO761, a first-in-class clinical-stage inhibitor of Werner syndrome helicase (WRN), focusing on the validation of its p53-independent anti-tumor activity in cancers with microsatellite instability (MSI). We present a comparative overview of this compound against alternative therapeutic strategies, supported by experimental data, detailed protocols, and signaling pathway visualizations to aid in research and development efforts.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective allosteric inhibitor of WRN, a DNA helicase that plays a critical role in the repair of DNA damage and maintenance of genomic stability.[1][2][3] In cancer cells with high microsatellite instability (MSI-H), which are deficient in mismatch repair (dMMR), there is a synthetic lethal relationship with the WRN helicase.[3] Inhibition of WRN by this compound in these cancer cells leads to an accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), and subsequent cell death.[2][4] A key feature of this compound is that its anti-proliferative effects are observed in both p53 wild-type and p53 null or mutated tumor cells, indicating a p53-independent mechanism of action.[5][6]
Comparative Analysis of this compound and Alternatives
The therapeutic landscape for MSI-H cancers is evolving. While immune checkpoint inhibitors are a standard of care, WRN inhibitors like this compound offer a targeted, p53-independent approach.
Quantitative Comparison of WRN Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other recently developed WRN inhibitors in MSI-H colorectal cancer cell lines.
| Compound | Target | Cell Line | p53 Status | GI50 (µM) | Biochemical IC50 (µM) |
| This compound | WRN | SW48 | Mutant | 0.04 | 0.1 |
| This compound | WRN | HCT116 | Wild-Type | Not explicitly stated, but effective | Not Applicable |
| KWR-095 | WRN | SW48 | Mutant | 0.193 | <0.088 |
| KWR-095 | WRN | HCT116 | Wild-Type | Comparable to this compound | Not Applicable |
| KWR-137 | WRN | SW48 | Mutant | ~0.454 | <0.088 |
| KWR-137 | WRN | HCT116 | Wild-Type | Comparable to this compound | Not Applicable |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that inhibits cell growth by 50%. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits the activity of a biological target by 50%. Data for KWR compounds are from preclinical studies and may not be directly comparable to this compound due to different experimental conditions.
In Vivo Efficacy of this compound
In vivo studies using cell-derived xenograft (CDX) models of MSI-H colorectal cancer have demonstrated the potent anti-tumor activity of this compound.
| Model | Treatment | Dosage | Outcome |
| SW48 CDX | This compound | 20 mg/kg (oral, daily) | Tumor stasis |
| SW48 CDX | This compound | >20 mg/kg (oral, daily) | 75%-90% tumor regression |
These in vivo results further underscore the p53-independent efficacy of this compound, as the SW48 cell line harbors a mutant p53.
Alternative p53-Independent Therapies for MSI-H Cancers
Immune checkpoint inhibitors (ICIs) are an established p53-independent treatment modality for MSI-H/dMMR cancers.
-
Pembrolizumab (Anti-PD-1): Has shown significant efficacy in MSI-H tumors, leading to its approval as a first-line treatment.
-
Nivolumab (Anti-PD-1) and Ipilimumab (Anti-CTLA-4): This combination has also demonstrated robust and durable responses in patients with MSI-H/dMMR metastatic colorectal cancer.
While direct comparative preclinical data between this compound and ICIs in models with varying p53 status is limited, the distinct mechanisms of action suggest that WRN inhibition could be a valuable therapeutic strategy, particularly for patients who are refractory to or ineligible for immunotherapy.
Signaling Pathways and Experimental Workflows
p53-Independent Signaling Pathway of this compound
This compound-mediated inhibition of WRN in MSI-H cancer cells leads to the accumulation of unresolved DNA replication intermediates and subsequent double-strand breaks. This triggers the activation of the Ataxia Telangiectasia Mutated (ATM) and Checkpoint Kinase 2 (CHK2) signaling cascade. This p53-independent DNA damage response ultimately culminates in the induction of apoptosis.
References
- 1. Discovery of WRN inhibitor this compound with synthetic lethality in MSI cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 3. Discovery of this compound, a novel, first-in-class clinical stage WRN inhibitor with potent anti-tumor activity in microsatellite instability high cancers - American Chemical Society [acs.digitellinc.com]
- 4. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Caspase-2 regulates S-phase cell cycle events to protect from DNA damage accumulation independent of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
HRO761 in Combination with Irinotecan: A Comparative Efficacy Analysis in Microsatellite Instable Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of HRO761 in combination with irinotecan versus this compound and irinotecan monotherapies for the treatment of cancers with microsatellite instability (MSI). The information is compiled from preclinical studies and is intended to provide objective data to support further research and development.
Executive Summary
This compound is a first-in-class, potent, and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN), a synthetic lethal target in MSI cancers. Preclinical evidence strongly suggests that this compound exhibits significant anti-tumor activity as a monotherapy and demonstrates synergistic effects when combined with the topoisomerase I inhibitor, irinotecan. In vivo studies have shown that the combination of this compound and irinotecan can lead to complete tumor regression in MSI cancer models, highlighting a promising therapeutic strategy.
Mechanism of Action
This compound functions by binding to the interface of the D1 and D2 helicase domains of the WRN protein. This allosteric inhibition locks the helicase in an inactive conformation, preventing its crucial role in DNA repair.[1][2][3] In MSI cancer cells, which have a deficient DNA mismatch repair system, the inhibition of WRN leads to an accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis.[1][2]
Irinotecan, a prodrug, is converted to its active metabolite, SN-38. SN-38 inhibits topoisomerase I, an enzyme responsible for relieving torsional stress in DNA during replication and transcription.[4][5][6] By stabilizing the topoisomerase I-DNA complex, SN-38 prevents the re-ligation of single-strand breaks, leading to lethal double-strand breaks and cell death.[4][6]
The combination of this compound and irinotecan is hypothesized to exert a synergistic effect by simultaneously targeting two critical pathways in DNA replication and repair, leading to an overwhelming level of DNA damage that cancer cells cannot overcome.
In Vitro Efficacy
The following tables summarize the half-maximal growth inhibitory concentrations (GI50) of this compound and irinotecan as monotherapies in MSI colorectal cancer cell lines.
Table 1: this compound Monotherapy GI50 Values
| Cell Line | Cancer Type | MSI Status | GI50 (nM) | Reference |
| SW48 | Colorectal | MSI-H | 40 | [1][2] |
| HCT116 | Colorectal | MSI-H | ~50-100 | [1] |
Table 2: Irinotecan Monotherapy IC50/GI50 Values
| Cell Line | Cancer Type | MSI Status | IC50/GI50 (µM) | Reference |
| SW48 | Colorectal | MSI-H | 20 | [7] |
| HCT116 | Colorectal | MSI-H | 10 | [7] |
Note: Experimental conditions for irinotecan GI50 determination may vary across different studies, potentially affecting direct comparability.
In Vivo Efficacy
In vivo studies using xenograft models of MSI colorectal cancer have demonstrated the potent anti-tumor activity of this compound as a single agent and its synergistic efficacy in combination with irinotecan.
Table 3: In Vivo Efficacy of this compound Monotherapy and Combination Therapy in SW48 Xenograft Model
| Treatment Group | Dosage and Schedule | Tumor Growth Inhibition | Outcome | Reference |
| This compound Monotherapy | 20 mg/kg, oral, once daily | Tumor stasis | - | [2] |
| This compound Monotherapy | >20 mg/kg, oral, once daily | 75-90% tumor regression | - | [2] |
| This compound + Irinotecan | This compound: 20 mg/kg, oral, once daily; Irinotecan: 15-60 mg/kg, intravenous, once weekly | Not explicitly quantified, but graphical data shows significant synergistic effect | Complete tumor regression |
Experimental Protocols
In Vitro Cell Viability Assay (CellTiter-Glo®)
This protocol is a representative method for determining the GI50 of this compound.
-
Cell Seeding: MSI cancer cell lines (e.g., SW48, HCT116) are harvested during exponential growth and seeded into 384-well white, clear-bottom assay plates at an optimized density (typically 500-2000 cells/well) to ensure they remain in the exponential growth phase for the duration of the assay.
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration gradient.
-
Treatment: The compound dilutions are added to the assay plates using an acoustic liquid handler or a multichannel pipette. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Plates are incubated for 72-96 hours at 37°C and 5% CO2.
-
Viability Measurement: CellTiter-Glo® 2.0 reagent is added to each well, and after a brief incubation to stabilize the luminescent signal, luminescence is measured using a plate reader.
-
Data Analysis: GI50 values are calculated from the dose-response curves.
In Vivo SW48 Xenograft Study
The following protocol outlines the in vivo efficacy study of this compound in combination with irinotecan.
-
Animal Model: Female athymic nude mice are used.
-
Tumor Implantation: 3–5 × 10^6 SW48 human colorectal cancer cells are resuspended in Matrigel and implanted subcutaneously into the right flank of each mouse.[8]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a volume of approximately 75–100 mm³. Mice are then randomized into treatment and control groups.[8]
-
Treatment Administration:
-
Vehicle Control: Administered according to the vehicle used for this compound and irinotecan.
-
This compound Monotherapy: Administered orally, once daily, at specified doses (e.g., 20 mg/kg).
-
Irinotecan Monotherapy: Administered intravenously, once weekly, at specified doses.
-
Combination Therapy: this compound is administered orally, once daily, and irinotecan is administered intravenously, once weekly.
-
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a specified size.
Conclusion
The preclinical data strongly support the therapeutic potential of this compound, both as a monotherapy and in combination with irinotecan, for the treatment of MSI cancers. The synergistic effect observed with the combination therapy, leading to complete tumor regression in in vivo models, is particularly compelling. These findings provide a solid rationale for the ongoing clinical investigation of this compound (NCT05838768) and warrant further exploration of this combination strategy in clinical settings.[9]
References
- 1. bionmr.ustc.edu.cn [bionmr.ustc.edu.cn]
- 2. HRO-761, a novel WRN inhibitor with potent antitumor activity in MSI cancer models | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Irinotecan—Still an Important Player in Cancer Chemotherapy: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Irinotecan Hydrochloride? [synapse.patsnap.com]
- 7. Hypomethylating agents synergize with irinotecan to improve response to chemotherapy in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vulnerability to low-dose combination of irinotecan and niraparib in ATM-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. novartis.com [novartis.com]
Navigating the Safety Landscape: A Comparative Analysis of HRO761 and Standard-of-Care in MSI-H/dMMR Solid Tumors
For Immediate Release
[City, State] – [Date] – A comprehensive assessment of the safety profile of the novel Werner (WRN) helicase inhibitor, HRO761, reveals a favorable and manageable safety profile in comparison to established standard-of-care therapies for patients with microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) solid tumors. Interim analysis from the ongoing Phase I/Ib clinical trial (NCT05838768) indicates that this compound is well-tolerated, with a distinct and potentially more favorable safety profile than current treatment options, which include immunotherapy and chemotherapy.
This compound is a first-in-class, oral small molecule inhibitor that targets the WRN helicase, a critical enzyme for the survival of MSI-H/dMMR cancer cells. This targeted approach offers the potential for a more precise and less toxic treatment option for this patient population. The current standard-of-care for MSI-H/dMMR tumors typically involves immune checkpoint inhibitors, such as pembrolizumab, or cytotoxic chemotherapy regimens, most commonly irinotecan-based therapies like FOLFIRI. While effective, these treatments are associated with a range of toxicities that can impact patient quality of life.
Comparative Safety Profile Overview
Interim data from the this compound Phase I/Ib trial, presented at the European Society for Medical Oncology (ESMO) Congress 2025, show that the treatment is very well tolerated.[1] The most commonly reported adverse events were low-grade gastrointestinal issues, and importantly, no patients discontinued treatment due to side effects.[1] This contrasts with the known side-effect profiles of both pembrolizumab and FOLFIRI, which can lead to treatment discontinuation in a subset of patients.
This compound: A Favorable Profile Emerges
The safety profile of this compound from the single-agent dose-escalation part of the NCT05838768 trial is summarized below. The data reflects a patient population with advanced MSI-H/dMMR solid tumors who have progressed on prior therapies.
| Adverse Event (AE) | Grade 1-2 | Grade 3 | Grade 4 | Grade 5 |
| Gastrointestinal Disorders | ||||
| Nausea | XX% | X% | 0% | 0% |
| Diarrhea | XX% | X% | 0% | 0% |
| Vomiting | XX% | X% | 0% | 0% |
| General Disorders | ||||
| Fatigue | XX% | X% | 0% | 0% |
| Other | ||||
| Data represent interim findings and are subject to change with further study. |
Standard-of-Care: Pembrolizumab (KEYNOTE-177)
Pembrolizumab, an anti-PD-1 antibody, is a standard first-line treatment for MSI-H/dMMR metastatic colorectal cancer. The pivotal KEYNOTE-177 trial established its superiority over chemotherapy in terms of progression-free survival. However, it is associated with immune-related adverse events.
| Adverse Event (AE) of Interest (Any Grade) | Pembrolizumab (n=153) | Chemotherapy (n=143) |
| Pruritus | 21% | 9% |
| Hypothyroidism | 18% | 3% |
| Hyperthyroidism | 6% | 1% |
| Colitis | 3% | 1% |
| Hepatitis | 2% | 0% |
| Grade ≥3 Treatment-Related AEs | 22% | 66% |
Data from the KEYNOTE-177 trial.[2][3][4][5]
Standard-of-Care: FOLFIRI Chemotherapy
FOLFIRI (irinotecan, 5-fluorouracil, and leucovorin) is a long-standing chemotherapy regimen used in the treatment of metastatic colorectal cancer, including in patients with MSI-H tumors, particularly after progression on other therapies. Its use is often limited by its toxicity profile.
| Adverse Event (AE) (Grade ≥3) | FOLFIRI + Aflibercept (n=611) | FOLFIRI + Placebo (n=612) |
| Neutropenia | 36.7% | 29.5% |
| Diarrhea | 19.3% | 7.8% |
| Stomatitis | 12.9% | 5.2% |
| Fatigue | 16.9% | 7.8% |
| Hypertension | 19.1% | 1.5% |
Data from the VELOUR trial (NCT00561470), which evaluated FOLFIRI in patients with metastatic colorectal cancer who had progressed on an oxaliplatin-based regimen. While not exclusively in an MSI-H population, it represents a relevant safety profile for this regimen.
Experimental Protocols
This compound (NCT05838768)
The ongoing, open-label, multicenter Phase I/Ib study is evaluating the safety, tolerability, and preliminary efficacy of this compound as a single agent and in combination with pembrolizumab or irinotecan in adult patients with advanced, unresectable, or metastatic MSI-H or dMMR solid tumors who have progressed after or are intolerant to prior standard therapy. The single-agent arm consists of a dose-escalation phase to determine the recommended dose for expansion, followed by a dose-expansion phase.
Pembrolizumab (KEYNOTE-177)
This was a randomized, open-label, phase 3 study comparing the efficacy and safety of pembrolizumab monotherapy with the investigator's choice of chemotherapy (mFOLFOX6 or FOLFIRI, with or without bevacizumab or cetuximab) as a first-line treatment for patients with MSI-H/dMMR metastatic colorectal cancer.[5][6][7] Patients were randomized 1:1 to receive either pembrolizumab 200 mg intravenously every 3 weeks or chemotherapy. The primary endpoints were progression-free survival and overall survival.
FOLFIRI (VELOUR - NCT00561470)
This was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[8][9][10][11] It evaluated the efficacy and safety of FOLFIRI in combination with aflibercept or placebo in patients with metastatic colorectal cancer who had previously failed an oxaliplatin-based regimen. Patients received FOLFIRI (irinotecan 180 mg/m², leucovorin 400 mg/m², and 5-fluorouracil 400 mg/m² bolus followed by a 2400 mg/m² 46-hour continuous infusion) every two weeks. The primary endpoint was overall survival.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is an allosteric inhibitor of the WRN helicase. In MSI-H/dMMR cancer cells, the accumulation of DNA replication errors makes them highly dependent on the WRN protein for DNA repair and survival. By inhibiting WRN, this compound induces synthetic lethality, leading to the selective death of cancer cells with minimal impact on healthy cells.
References
- 1. mskcc.org [mskcc.org]
- 2. icm.unicancer.fr [icm.unicancer.fr]
- 3. onclive.com [onclive.com]
- 4. generalsurgerynews.com [generalsurgerynews.com]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Pembrolizumab versus chemotherapy for microsatellite instability-high or mismatch repair-deficient metastatic colorectal cancer (KEYNOTE-177): final analysis of a randomised, open-label, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merck.com [merck.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Addition of aflibercept to fluorouracil, leucovorin, and irinotecan improves survival in a phase III randomized trial in patients with metastatic colorectal cancer previously treated with an oxaliplatin-based regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kategorizacia.mzsr.sk [kategorizacia.mzsr.sk]
- 11. Clinical Trials [clinicaltrials.regeneron.com]
Benchmarking HRO761's potency and selectivity against other kinase inhibitors
For Immediate Release
Scientists and drug development professionals now have access to a comprehensive comparative guide on the potency and selectivity of HRO761, a first-in-class clinical-stage inhibitor of Werner syndrome RecQ helicase (WRN). This guide provides a detailed analysis of this compound's performance against current standard-of-care treatments for microsatellite instability-high (MSI-H) or mismatch repair deficient (dMMR) solid tumors, offering valuable insights for researchers in the field of oncology.
This compound is an oral, potent, and selective allosteric inhibitor that targets the helicase domain of WRN, locking it in an inactive state.[1][2][3] This mechanism of action leads to DNA damage and subsequent inhibition of tumor cell growth, showing remarkable selectivity for MSI-H cancer cells.[1][4] Preclinical data has demonstrated a biochemical IC50 of 100 nM in an ATPase assay and a GI50 of 40 nM in SW48 colorectal cancer cells.[5] A Phase I/Ib clinical trial (NCT05838768) is currently underway to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced MSI-H/dMMR solid tumors.[1][4][6]
This guide benchmarks this compound against established therapies for MSI-H tumors, including immune checkpoint inhibitors and TRK inhibitors, providing a quantitative comparison of their potency and a detailed overview of their respective mechanisms and experimental evaluation protocols.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the potency of this compound and key comparator drugs used in the treatment of MSI-H solid tumors. This data, derived from various biochemical and cell-based assays, offers a snapshot of their relative effectiveness against their respective targets.
| Inhibitor | Target(s) | Potency Metric | Value (nM) | Assay Type |
| This compound | WRN Helicase | IC50 | 100 | Biochemical (ATPase) |
| GI50 | 40 | Cell-based (SW48) | ||
| Nivolumab | PD-1 | Kd | ~3 | Not Specified |
| Pembrolizumab | PD-1 | Kd | Single-digit nM | Not Specified[7][8] |
| Larotrectinib | TRKA, TRKB, TRKC | IC50 | 5-11 | Biochemical[5] |
| Entrectinib | TRKA, TRKB, TRKC, ROS1, ALK | IC50 | 1-5 | Biochemical[5] |
Signaling Pathways and Mechanisms of Action
The diagram below illustrates the distinct signaling pathways targeted by this compound and the comparator immune checkpoint and TRK inhibitors. This compound's unique mechanism of inducing synthetic lethality in MSI-H cells by inhibiting the WRN helicase offers a novel therapeutic strategy.
References
- 1. Nivolumab, a Novel Anti–PD-1 Monoclonal Antibody for the Treatment of Solid and Hematologic Malignancies - Personalized Medicine in Oncology [personalizedmedonc.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. TRK Inhibitor Activity and Resistance in TRK Fusion-Positive Cancers in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. An Affinity Threshold for Maximum Efficacy in Anti-PD-1 Cancer Immunotherapy [dspace.mit.edu]
- 8. An affinity threshold for maximum efficacy in anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for HRO761: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical HRO761. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier and consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.
The following information is based on best practices for the handling and disposal of potent, research-grade small molecule inhibitors.
Immediate Safety and Logistical Information
Proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. As a potent Werner syndrome RecQ helicase (WRN) inhibitor, all waste materials contaminated with this compound must be treated as hazardous chemical waste.
Key Chemical Identifiers
A clear understanding of the compound's identifiers is the first step in proper waste management.
| Identifier | Value |
| Chemical Name | N-[2-chloro-4-(trifluoromethyl)phenyl]-2-[2-(3,6-dihydro-2H-pyran-4-yl)-5-ethyl-6-[4-(5-hydroxy-6-methylpyrimidine-4-carbonyl)piperazin-1-yl]-7-oxo-[1][2][3]triazolo[1,5-a]pyrimidin-4-yl]acetamide |
| Synonyms | HRO-761, Werner syndrome RecQ helicase-IN-1 |
| CAS Number | 2869954-34-5 |
| Molecular Formula | C31H31ClF3N9O5 |
| Molecular Weight | 702.09 g/mol |
General Disposal Protocol for this compound
The following step-by-step protocol outlines the general procedure for the disposal of this compound and associated contaminated materials.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams. [4]
-
Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated consumables such as gloves, pipette tips, weigh boats, and paper towels.
-
Liquid Waste: Unused or spent solutions containing this compound, including solvents used for decontamination.
-
3. Containerization:
-
Use dedicated, leak-proof, and chemically compatible containers for this compound waste.[3]
-
Containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[4]
-
Keep waste containers securely sealed when not in use.[2][5]
4. Disposal of Unused Product:
-
Unused or expired solid this compound should be disposed of in its original container, placed within a secondary container, and labeled as hazardous waste.
5. Disposal of Liquid Waste:
-
Under no circumstances should liquid waste containing this compound be poured down the drain. [1][5]
-
Collect all liquid waste in a designated, properly labeled, and sealed container.
6. Decontamination of Labware and Surfaces:
-
Decontaminate all glassware, equipment, and surfaces that have come into contact with this compound.
-
Use a suitable solvent (e.g., ethanol or isopropanol) to rinse surfaces, followed by a thorough wash with soap and water.
-
Collect all rinsate and cleaning materials as hazardous liquid and solid waste, respectively.[4]
7. Final Disposal:
-
Arrange for the collection of hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1][4]
-
Follow all institutional procedures for waste pickup requests and documentation.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.
References
Essential Safety and Logistical Information for Handling HRO761
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operational use, and disposal of HRO761, a potent and selective allosteric inhibitor of Werner syndrome RecQ helicase (WRN). This document provides critical, immediate safety protocols and detailed operational plans to ensure the safe and effective use of this compound in a laboratory setting. By adhering to these guidelines, researchers can minimize risks and maintain a safe working environment.
Personal Protective Equipment (PPE) and Safety Precautions
The safe handling of this compound requires stringent adherence to standard laboratory safety protocols, supplemented by specific precautions due to its classification as a potent compound. The following PPE is mandatory when handling this compound in solid or solution form.
Key Safety Information from the Safety Data Sheet (SDS): [1]
| Hazard Classification | Precautionary Statements |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed. |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation. |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation. |
Recommended Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear safety goggles with side-shields. |
| Hand Protection | Wear protective gloves (e.g., nitrile) at all times. |
| Skin and Body Protection | Wear an impervious lab coat. |
| Respiratory Protection | Use a suitable respirator if handling large quantities or if dust/aerosol formation is likely. |
Operational Plan: Handling and Storage
Proper operational procedures are crucial to prevent exposure and maintain the integrity of this compound.
Handling:
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form to avoid inhalation of dust.[1]
-
Aerosol and Dust Formation: Avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]
Storage:
-
Short-term Storage (Solid): Store at 0 - 4°C for short periods (days to weeks).
-
Long-term Storage (Solid): For long-term storage (months to years), keep at -20°C in a dry, dark place.
-
Stock Solutions: Prepare stock solutions in a suitable solvent such as DMSO.[2] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations for hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired solid this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable labware that has come into contact with this compound, such as pipette tips, tubes, and gloves, must be disposed of in a designated hazardous solid waste container.
Spill Management:
In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE before cleaning up the spill. For solid spills, carefully sweep the material to avoid dust formation and place it into a sealed container for disposal. For liquid spills, absorb the spill with an inert, non-combustible material and collect it into a suitable container for hazardous waste. Decontaminate the spill area with a suitable solvent.
Experimental Protocols
This compound has been utilized in various preclinical studies to investigate its anti-tumor activity, particularly in cancers with microsatellite instability (MSI). Below are detailed methodologies for key experiments.
Cell-Based Proliferation Assay
This protocol outlines the steps to assess the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed MSI-H (e.g., SW48, HCT116) and MSS (e.g., HT-29, U2OS) cell lines in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations typically range from nanomolar to micromolar. Replace the existing medium with the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 4 to 14 days, depending on the cell line and assay.[4]
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI50) by plotting the percentage of cell growth inhibition against the log concentration of this compound.
Western Blot for DNA Damage Markers
This protocol is used to detect the induction of DNA damage in response to this compound treatment by analyzing the expression of key DNA damage response proteins.[5]
Methodology:
-
Cell Treatment: Treat MSI-H and MSS cells with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against DNA damage markers such as phosphorylated histone H2A.X (γH2A.X), phosphorylated ATM (pATM), and phosphorylated CHK2 (pCHK2). Use an antibody against a housekeeping protein (e.g., actin) as a loading control.
-
Detection: Incubate the membrane with a suitable secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) and detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Analysis: Quantify the band intensities to determine the relative levels of the target proteins.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action of this compound and the experimental procedures, the following diagrams are provided.
Caption: this compound mechanism in MSI-H cancer cells.
Caption: Workflow for in vitro evaluation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
